Galaxolide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKNPOPIGWHAQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027373 | |
| Record name | 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless solid with a strong odor of musk; mp = 57-58 deg C; [Merck Index] Nearly colorless viscous liquid; [HSDB] Viscous liquid with a musk-like odor; mp = -5 deg C; [CHEMINFO] Viscous liquid; mp = -10-0 deg C; [eChemPortal: ESIS: RAR] | |
| Record name | Cyclopenta[g]-2-benzopyran, 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Galaxolide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5400 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
BP: 128 °C at 0.8 mm Hg | |
| Record name | Galaxolide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7514 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 1.75 mg/L at 25 °C, In water, 1.65-1.99 mg/L at 25 °C and pH 5-9[ECHA; Search for Chemicals. 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexmethylindeno | |
| Record name | Galaxolide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7514 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0054 at 20 °C/4 °C, Density: 0.99 to 1.017 g/cu cm at 20 °C, Crystal density: 1.087 g/cu cm | |
| Record name | Galaxolide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7514 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00054 [mmHg], 5.45X10-4 mm Hg at 25 °C | |
| Record name | Galaxolide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5400 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Galaxolide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7514 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals from ethanol, Viscous liquid[ECHA; Search for Chemicals. 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexmethylindeno, Almost colorless viscous liquid | |
CAS No. |
1222-05-5 | |
| Record name | Galaxolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1222-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Galaxolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopenta[g]-2-benzopyran, 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylindeno[5,6-c]pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAMETHYLINDANOPYRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14170060AT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Galaxolide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7514 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
57-58 °C, MP: -10 to 0 °C (mixture of isomers) | |
| Record name | Galaxolide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7514 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Propensity for Galaxolide to Accumulate in Aquatic Ecosystems: A Technical Guide
An in-depth examination of the bioaccumulation potential of the synthetic musk, Galaxolide, in aquatic organisms, providing researchers, scientists, and drug development professionals with a comprehensive overview of its environmental fate. This guide details key experimental data, methodologies, and potential biological interactions.
Introduction
This compound (HHCB), a synthetic polycyclic musk, is a ubiquitous ingredient in a vast array of personal care and household products, from perfumes and lotions to detergents.[1][2][3] Its widespread use leads to its continuous release into wastewater systems.[1] While wastewater treatment plants can partially remove this compound, a significant amount is still discharged into aquatic environments, leading to its detection in rivers, lakes, sediments, and aquatic biota.[2] Due to its chemical properties, particularly its high lipophilicity, there is a notable concern regarding its potential to bioaccumulate in aquatic organisms. This technical guide provides a detailed analysis of the bioaccumulation potential of this compound, summarizing key quantitative data, outlining experimental protocols for its assessment, and visualizing relevant biological pathways.
Quantitative Bioaccumulation Data
The bioaccumulation potential of a chemical is often quantified using metrics such as the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Biota-Sediment Accumulation Factor (BSAF). The BCF, a critical measure in regulatory assessments, represents the ratio of a chemical's concentration in an organism to its concentration in the surrounding water at steady state. A comprehensive summary of experimentally determined bioaccumulation values for this compound in various aquatic organisms is presented below.
| Species | Common Name | Tissue | Value | Units | Reference |
| Lepomis macrochirus | Bluegill Sunfish | Whole body | 1584 | L/kg wwt | |
| Danio rerio | Zebrafish | Whole body | 1660 | L/kg wwt | |
| Lumbriculus variegatus | Blackworm | Whole body | 2692 | L/kg wwt | |
| Chironomus riparius | Midge larvae | Whole body | 85 | L/kg wwt | |
| Limnodrilus hoffmeisteri | Oligochaete worm | Whole body | 2.50 (BSAF) | - | |
| Various Fish Species | - | - | 201 - 1561 (BCF) | L/kg wwt | |
| Various Fish Species | - | - | 18 - 371 (BAF) | L/kg wwt | |
| Dicentrarchus labrax | European Sea Bass | - | 3504 (lipid-based BCF) | - |
wwt: wet weight
While some studies, particularly with the oligochaete Lumbriculus variegatus, have shown BCF values exceeding the threshold for bioaccumulative substances (BCF ≥ 2000 L/kg), the majority of studies in fish report BCFs in the moderate range. It is important to note that factors such as the organism's lipid content can significantly influence the bioaccumulation of lipophilic compounds like this compound.
Experimental Protocols
The standardized methodology for assessing the bioconcentration of chemicals in fish is outlined in the OECD Test Guideline 305. This protocol involves two key phases: an uptake (exposure) phase and a depuration (post-exposure) phase.
OECD Guideline 305: Bioaccumulation in Fish
1. Test Organism Selection: Commonly used fish species for this test include Zebrafish (Danio rerio), Bluegill Sunfish (Lepomis macrochirus), and Rainbow Trout (Oncorhynchus mykiss). It is crucial to use healthy, disease-free juvenile fish.
2. Experimental Setup: A flow-through system is typically employed to maintain a constant concentration of the test substance in the water. The system consists of a control group and one or more test groups exposed to different concentrations of this compound.
3. Uptake Phase:
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Fish are exposed to a constant, sublethal concentration of this compound in the water.
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The duration of this phase is typically 28 days but can be extended if a steady state is not reached.
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Water samples are taken regularly to monitor the concentration of this compound.
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A minimum of four fish are sampled at predetermined intervals to measure the concentration of this compound in their tissues.
4. Depuration Phase:
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After the uptake phase, the remaining fish are transferred to a clean, this compound-free medium.
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Fish are sampled at regular intervals to measure the rate at which this compound is eliminated from their bodies.
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This phase continues until the concentration of this compound in the fish tissue is negligible or has reached a plateau.
5. Analytical Quantification of this compound:
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Sample Preparation: Fish tissue samples are typically homogenized and subjected to an extraction procedure to isolate the lipophilic this compound. This may involve techniques like Soxhlet extraction with an organic solvent such as dichloromethane.
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Analytical Method: The most common and effective method for quantifying this compound in biological and environmental samples is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity and selectivity for identifying and measuring volatile compounds like this compound. Headspace GC-MS (HS-GC-MS) is also a highly effective method for this purpose.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in assessing and the potential impacts of this compound, the following diagrams illustrate a typical experimental workflow and a potential signaling pathway affected by this compound.
Recent studies have suggested that this compound may exert neurotoxic and endocrine-disrupting effects in aquatic organisms. One of the proposed mechanisms involves the modulation of key enzymes involved in neuroendocrine function.
Metabolism and Environmental Fate
This compound can be metabolized by aquatic organisms. Studies in European sea bass have shown that this compound is actively metabolized, with both the parent compound and a hydroxylated metabolite being detected in the bile. These metabolites are generally more polar than the parent compound and are expected to be cleared from the organisms more rapidly, thus not significantly contributing to bioaccumulation. In some fish, the turnover rate of this compound through metabolism and excretion has been estimated to be between 38-50% per day. However, in some invertebrates like the oligochaete Limnodrilus hoffmeisteri, no biotransformation products of this compound were detected.
In the broader environment, this compound undergoes primary degradation in water and sediment, but complete mineralization has not been observed under environmentally relevant conditions. This persistence, combined with its moderate bioaccumulation potential and toxicity, has led to its classification as a substance of potential environmental concern.
Conclusion
The available scientific evidence indicates that this compound possesses a moderate potential to bioaccumulate in aquatic organisms. While BCF values generally fall below the stringent regulatory thresholds for "bioaccumulative" substances, its widespread and continuous release into the environment necessitates ongoing monitoring and research. The lipophilic nature of this compound drives its partitioning into the tissues of aquatic life, and while metabolism can mitigate this to some extent, the parent compound is frequently detected in biota. Furthermore, emerging research into its potential to disrupt neuroendocrine pathways highlights the need for a deeper understanding of its sublethal effects. The standardized protocols, such as OECD Guideline 305, provide a robust framework for assessing the bioaccumulation of this compound and other similar compounds, ensuring that environmental risk assessments are based on reliable and reproducible data. Continued investigation into the bioaccumulation and chronic toxicity of this compound is essential for the comprehensive protection of aquatic ecosystems.
References
A Technical Guide for Researchers and Environmental Scientists
Introduction
Galaxolide (HHCB), a synthetic polycyclic musk, is a ubiquitous fragrance ingredient in a vast array of personal care and household products.[1][2] Its widespread use leads to continuous discharge into wastewater systems. Due to incomplete removal during wastewater treatment, this compound is frequently detected in freshwater environments, raising concerns about its persistence, bioaccumulation potential, and ecotoxicological effects.[2][3] This technical guide provides an in-depth analysis of the primary degradation pathways of this compound in freshwater systems, focusing on biodegradation, photodegradation, and sorption processes. It is intended to serve as a comprehensive resource for researchers, scientists, and environmental professionals investigating the environmental fate of this prevalent contaminant.
Core Degradation Pathways
This compound undergoes primary degradation in aquatic environments through both biotic and abiotic processes.[2] However, it is not readily biodegradable and exhibits persistence, with ultimate degradation (mineralization) not being a significant pathway under typical environmental conditions. The primary degradation pathways lead to the formation of more polar transformation products.
Biodegradation
Biodegradation is a key process in the transformation of this compound in freshwater systems, primarily occurring in sediment and in the presence of activated sludge. While this compound is not considered readily biodegradable according to OECD 301B test guidelines (0% CO2 evolution in 28 days), primary degradation does occur. The primary degradation half-life in river water inoculated with activated sludge has been reported to be between 33 and 100 hours. In sediment, the primary degradation half-life is considerably longer, estimated at 79 days.
The primary biodegradation product of this compound is its lactone derivative, 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[γ]-2-benzopyran-1-one, commonly known as Galaxolidone (HHCB-lactone). This transformation product is frequently detected in environmental samples. Other identified metabolites include hydroxylated and methoxylated derivatives of this compound. Studies have shown that the presence of freshwater oligochaetes, such as Limnodrilus hoffmeisteri, can accelerate the dissipation of this compound from water/sediment systems, although no specific biotransformation products were identified in the worm tissue or sediment in one study.
Photodegradation
This compound is susceptible to photodegradation in freshwater systems, a process influenced by factors such as pH and the presence of other substances. It is a photolabile compound, and its degradation can be initiated by both UV irradiation and simulated sunlight. The presence of an oxidant like hydrogen peroxide (H₂O₂) can significantly enhance the photodegradation rate, particularly at a basic pH.
The main photoproduct of this compound is also Galaxolidone (HHCB-lactone), which has been identified in studies using various light sources. The degradation of this compound through direct photolysis proceeds more slowly in the presence of natural matrices like river water, likely due to competition for light absorption.
Sorption
Due to its lipophilic nature (log Kow = 5.9), this compound has a high affinity for organic matter and tends to partition from the water column to sediment and suspended solids. This sorption process is a significant factor in its environmental distribution and persistence. While specific sorption coefficient (Kd) values for this compound in freshwater systems are not extensively compiled in the reviewed literature, the principle of hydrophobic sorption is well-established for similar organic compounds. The distribution of a chemical between water and sediment is influenced by the organic carbon content of the sediment.
Quantitative Data on this compound Degradation
The following tables summarize the available quantitative data on the degradation of this compound in freshwater systems.
Table 1: Biodegradation Half-Life of this compound
| Environmental Compartment | Condition | Half-Life (t½) | Reference |
| River Water | Inoculated with activated sludge | 33 - 100 hours | |
| Sediment | Spiked sediment, incubated for one year | 79 days | |
| Soil | Sludge-amended farm, forest, and agricultural soils | ~ 4 months | |
| River Samples | - | ~ 100 days | |
| Laboratory Experiments | - | 150 - 200 days |
Table 2: Photodegradation of this compound
| Condition | Rate Constant (k) | Half-Life (t½) | % Degradation (80 min) | Reference |
| Direct Photolysis (UV) | - | - | - | |
| Vis/H₂O₂ | - | - | - | |
| UV/H₂O₂ | - | - | - | |
| River Water Matrix | Slower than in laboratory solutions | - | - |
Note: Specific quantitative values for rate constants and half-lives under different photodegradation conditions were not available in a consolidated format in the reviewed literature.
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the literature for studying the degradation of this compound.
Biodegradation Testing (based on OECD 301B)
The ready biodegradability of this compound is typically assessed using the OECD 301B CO₂ Evolution Test.
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Principle: This method measures the amount of carbon dioxide produced by microorganisms as they degrade the test substance in an aqueous medium.
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Inoculum: A mixed population of microorganisms, typically from the activated sludge of a domestic wastewater treatment plant, is used.
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Test System: The test is conducted in sealed vessels containing a mineral medium, the inoculum, and the test substance (this compound) as the sole source of organic carbon. Due to this compound's low water solubility, it may be necessary to use a carrier solvent or an emulsifier.
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Procedure: The vessels are incubated in the dark at a constant temperature (e.g., 20-24°C) for 28 days. CO₂-free air is bubbled through the test solution, and the evolved CO₂ is trapped in a solution of barium hydroxide or sodium hydroxide.
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Analysis: The amount of trapped CO₂ is determined by titration of the remaining hydroxide or by using an inorganic carbon analyzer.
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Data Interpretation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount (ThCO₂) based on the carbon content of this compound. A substance is considered readily biodegradable if it reaches the 60% pass level within a 10-day window during the 28-day test period.
Transformation in Aquatic Sediment Systems (based on OECD 308)
To study the transformation of this compound in a more environmentally relevant system, the OECD 308 guideline is employed.
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Principle: This test assesses the aerobic and anaerobic transformation of a chemical in a water-sediment system.
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Test System: Intact sediment cores with overlying water are collected from a suitable freshwater source. The test substance, often radiolabelled for easier tracking, is added to the water phase. For volatile substances, a closed setup is recommended.
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Procedure: The systems are incubated in the dark at a controlled temperature for a period that can extend up to 100 days. Samples of water and sediment are taken at various time intervals.
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Analysis: The concentrations of the parent compound (this compound) and its transformation products are determined in both the water and sediment phases. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or Liquid Chromatography-Mass Spectrometry (LC-MS) are used. Non-extractable residues in the sediment can be quantified by combustion analysis.
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Data Interpretation: The rate of transformation of this compound in the total system and in the individual compartments (water and sediment) is determined. Degradation half-lives (DT50) and the formation and decline of major transformation products are calculated.
Photodegradation Experiments
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Light Source: Experiments are conducted using light sources that mimic natural sunlight (e.g., xenon arc lamps) or specific wavelengths using UV lamps.
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Reactor: The test solution containing this compound is placed in a photoreactor, often made of quartz to allow for UV transmission. The temperature of the solution is typically controlled.
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Experimental Conditions: The experiments can be conducted in purified water or in natural water matrices to assess the effect of dissolved organic matter and other constituents. The influence of pH and the addition of oxidants like H₂O₂ can also be investigated.
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Sampling and Analysis: Samples are withdrawn at different time intervals and analyzed for the concentration of this compound and its photoproducts using methods like HPLC with fluorescence detection or GC-MS.
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Data Analysis: The degradation kinetics are determined, often following a first-order model, and the half-life of this compound under specific light conditions is calculated. The quantum yield, which is a measure of the efficiency of a photochemical process, can also be determined.
Analytical Methods
The identification and quantification of this compound and its transformation products in environmental samples require sensitive and specific analytical techniques.
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Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the analysis of this compound due to its volatility.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography/Hybrid Quadrupole Time-of-Flight Mass Spectrometry (LC/ESI-QTOF-MS): These methods are particularly useful for identifying and quantifying a wide range of transformation products, including those that are more polar than the parent compound.
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Sample Preparation: Due to the low concentrations of this compound in environmental waters, a pre-concentration step is often necessary. Solid-phase extraction (SPE) and solid-phase microextraction (SPME) are commonly used techniques.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a typical experimental workflow for studying this compound degradation.
References
- 1. Laboratory assay of this compound: techniques and results [blog.yeswelab.fr]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Investigation of this compound degradation products generated under oxidative and irradiation processes by liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry and comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Aromatic Intruder: A Technical Guide to the Endocrine-Disrupting Mechanisms of Galaxolide
For Researchers, Scientists, and Drug Development Professionals
Dated: November 29, 2025
Abstract
Galaxolide (HHCB), a synthetic polycyclic musk widely used as a fragrance ingredient in a vast array of consumer products, has emerged as a significant environmental contaminant with the potential to disrupt the endocrine system of both wildlife and humans.[1][2] Its lipophilic nature facilitates bioaccumulation in fatty tissues, leading to persistent exposure.[1] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its endocrine-disrupting effects. Drawing upon a comprehensive review of in vitro and in vivo studies, we delineate its interactions with key nuclear receptors, interference with steroidogenesis, and modulation of critical signaling pathways. This document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's toxicological profile to inform future research, risk assessment, and the development of safer alternatives.
Core Mechanism of Action: A Multi-Receptor Antagonist with Complex Activities
This compound's primary mechanism as an endocrine disruptor involves its ability to interfere with the normal functioning of steroid hormone receptors. It predominantly acts as an antagonist at the estrogen and androgen receptors, while also exhibiting other complex activities.
Estrogen Receptor (ER) Antagonism
A significant body of evidence demonstrates that this compound can inhibit the activity of 17β-estradiol (E2), the primary female sex hormone.[3] It has been shown to act as an antagonist towards the estrogen receptor-alpha (ERα).[3] This anti-estrogenic activity has been observed across different experimental systems, from yeast-based assays to in vivo fish models.
Androgen Receptor (AR) Antagonism and Agonism
This compound has been identified as an antagonist of the androgen receptor, thereby inhibiting the action of male sex hormones like testosterone. However, more recent research has also uncovered evidence of this compound acting as an androgen receptor agonist. This dual activity suggests a complex interaction with the AR that may be concentration or tissue-specific. In vitro studies have shown that this compound can activate AR transcriptional activity and promote the proliferation of androgen-sensitive prostate cancer cells. In vivo studies in rats have demonstrated that this compound exposure can lead to histological changes in seminal vesicles and up-regulation of androgen-related genes.
Progesterone Receptor (PR) Antagonism
In addition to its effects on ER and AR, this compound has been shown to be an antagonist of the progesterone receptor. This anti-progestagenic activity adds another layer to its endocrine-disrupting profile.
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies investigating the endocrine-disrupting effects of this compound.
| Table 1: In Vitro Estrogen Receptor Antagonism of this compound | |
| Assay System | Endpoint |
| Yeast Estrogenicity Screening (YES) Assay (with human ERα) | IC50 = 1.63 x 10⁻⁵ M |
| Luciferase Reporter Gene Assay (with rainbow trout ER) in RTG-2 cells | IC50 = 2.79 x 10⁻⁹ M |
| Table 2: In Vivo Effects of this compound | |
| Organism | Exposure |
| Rainbow Trout (Oncorhynchus mykiss) | 3.64 mg/kg (i.p. injection) |
| Mature Male Rats | Subchronic exposure |
| Immature Rats | Not specified |
Signaling Pathways and Experimental Workflows
The endocrine-disrupting effects of this compound are mediated through its interaction with nuclear receptor signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for assessing endocrine disruption.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the literature on this compound's endocrine-disrupting activity.
In Vitro Assays
-
Yeast Estrogenicity Screening (YES) Assay:
-
Principle: This assay utilizes a recombinant strain of yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hERα) and a reporter gene (e.g., lacZ) under the control of estrogen response elements (EREs). Binding of an estrogenic substance to the hERα activates the transcription of the reporter gene, leading to a colorimetric change that can be quantified. For antagonism studies, the test compound is co-incubated with a known estrogen (e.g., 17β-estradiol) to measure the inhibition of the estrogenic response.
-
Protocol Outline:
-
Prepare a yeast culture and expose it to a range of concentrations of this compound, both alone (for agonist testing) and in combination with a fixed concentration of 17β-estradiol (for antagonist testing).
-
Include positive (17β-estradiol) and negative (vehicle) controls.
-
Incubate the cultures for a defined period (e.g., 48-72 hours).
-
Add a substrate for the reporter enzyme (e.g., o-nitrophenyl-β-D-galactopyranoside for β-galactosidase).
-
Measure the resulting color change spectrophotometrically.
-
Calculate the half-maximal inhibitory concentration (IC50) for antagonism.
-
-
-
Luciferase Reporter Gene Assay:
-
Principle: This assay uses a mammalian cell line (e.g., rainbow trout gonadal RTG-2 cells) transfected with a plasmid containing the estrogen receptor (e.g., rainbow trout ER) and a reporter plasmid containing the luciferase gene under the control of EREs. Activation of the ER by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.
-
Protocol Outline:
-
Culture the chosen cell line and transfect with the appropriate plasmids.
-
Expose the transfected cells to various concentrations of this compound, alone or with 17β-estradiol.
-
After an incubation period, lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Determine the IC50 value for antagonism.
-
-
-
Androgen Receptor Reporter Assay:
-
Principle: Similar to the estrogen receptor assay, this method uses a cell line (e.g., LNCaP prostate cancer cells) that expresses the androgen receptor and is transfected with a reporter gene construct responsive to androgens.
-
Protocol Outline:
-
Culture AR-expressing cells.
-
Expose the cells to different concentrations of this compound.
-
Measure the transcriptional activity of the AR through the reporter gene expression.
-
-
In Vivo Assays
-
Vitellogenin Induction Assay in Fish:
-
Principle: Vitellogenin (VTG) is an egg-yolk precursor protein normally produced by female fish in response to estrogen. The presence of VTG in male or juvenile fish is a biomarker for exposure to estrogenic substances. Anti-estrogenic activity can be assessed by the inhibition of E2-induced VTG production.
-
Protocol Outline:
-
Acclimate the fish (e.g., rainbow trout) to laboratory conditions.
-
Expose the fish to this compound via intraperitoneal (i.p.) injection or through the water.
-
For antagonism studies, co-expose the fish with 17β-estradiol.
-
After a defined exposure period, collect blood samples.
-
Measure the plasma VTG levels using an enzyme-linked immunosorbent assay (ELISA).
-
Compare the VTG levels in the treated groups to the control groups.
-
-
-
Rodent-Based Assays (Uterotrophic and Hershberger):
-
Principle: The uterotrophic assay in female rodents assesses estrogenic activity by measuring the increase in uterine weight. The Hershberger assay in male rodents evaluates androgenic and anti-androgenic activity by measuring the weight of androgen-dependent tissues (e.g., seminal vesicles, prostate).
-
Protocol Outline (General):
-
Use immature or ovariectomized female rats (uterotrophic) or castrated male rats (Hershberger).
-
Administer this compound daily for a set period (e.g., 3-7 days).
-
For anti-hormonal activity, co-administer with a known hormone (e.g., ethinylestradiol or testosterone propionate).
-
At the end of the exposure period, euthanize the animals and weigh the target tissues.
-
Compare the tissue weights of the treated groups to the control groups.
-
-
Other Mechanistic Insights
Effects on Steroidogenesis
Emerging evidence suggests that this compound may also interfere with the synthesis of steroid hormones (steroidogenesis). This could occur through the inhibition of key enzymes in the steroidogenic pathway. The H295R steroidogenesis assay, which uses a human adrenal carcinoma cell line that expresses all the key enzymes for steroidogenesis, is a valuable in vitro tool for investigating such effects.
Neuroendocrine Disruption
Studies in marine species have indicated that this compound can modulate neuroendocrine activity. This includes effects on enzymes like acetylcholinesterase (AChE) and cyclooxygenase (COX), suggesting a broader impact on neurological and endocrine signaling.
Conclusion and Future Directions
The evidence overwhelmingly indicates that this compound is a multi-faceted endocrine disruptor, primarily acting as an antagonist at the estrogen, androgen, and progesterone receptors, with recent findings also suggesting androgenic agonist properties. Its ability to interfere with multiple hormonal axes highlights its potential to cause a wide range of adverse health effects, including impacts on reproduction and development.
For drug development professionals, the case of this compound underscores the importance of early and thorough screening for endocrine-disrupting potential in new chemical entities. For researchers and scientists, further investigation is needed to fully elucidate the complex, and sometimes contradictory, mechanisms of action of this compound. Key areas for future research include:
-
Dose-response relationships: A more detailed understanding of the concentration-dependent effects of this compound, particularly concerning its dual AR activity.
-
Mixture effects: Investigating the synergistic or additive effects of this compound with other common environmental contaminants.
-
Human health implications: Strengthening the link between environmental exposure levels and adverse health outcomes in human populations.
A comprehensive understanding of the mechanisms of action of endocrine disruptors like this compound is crucial for protecting human and environmental health and for guiding the development of safer chemicals in the future.
References
The Ubiquitous Fragrance: A Technical Guide to Galaxolide in Wastewater Treatment Plant Effluents
For Researchers, Scientists, and Drug Development Professionals
The synthetic musk Galaxolide (HHCB) is a pervasive environmental contaminant due to its extensive use in a wide array of personal care and household products. Its chemical stability and lipophilic nature lead to its incomplete removal during conventional wastewater treatment, resulting in its discharge into aquatic environments. This technical guide provides a comprehensive overview of the occurrence of this compound in wastewater treatment plant (WWTP) effluents, detailing its concentrations, removal efficiencies, and the analytical methodologies for its detection.
Occurrence and Removal of this compound in Wastewater Treatment
This compound is consistently detected in WWTP influents at concentrations ranging from the ng/L to the µg/L scale. Its removal efficiency varies significantly depending on the treatment technologies employed. While conventional activated sludge processes show moderate removal, advanced treatment methods like ozonation and membrane filtration demonstrate higher efficacy.
Quantitative Data Summary
The following tables summarize the reported concentrations of this compound in wastewater influents, effluents, and sludge from various studies.
Table 1: this compound Concentrations in Wastewater Influent and Effluent
| Location/Study | WWTP Technology | Influent Concentration (µg/L) | Effluent Concentration (µg/L) | Removal Efficiency (%) | Reference |
| Ontario, Canada | Conventional Activated Sludge (CAS) | 0.40 - 15 | 0.007 - 6.0 | Variable | [1] |
| Sydney, Australia | Moving Bed Biofilm Reactor (MBBR) + Membrane Bioreactor (MBR) | 2.55 (average) | 1.19 (secondary effluent) | 53.3 | [2] |
| Sydney, Australia | Reverse Osmosis (tertiary) | 1.19 (secondary effluent) | 0.021 | 98.2 (from secondary) | [2] |
| Spain | Not specified | up to 45.1 | 0.2 - 4.6 (secondary) | Variable | [2][3] |
| Spain | Not specified | Not specified | 0.0015 - 0.042 (tertiary) | Variable | |
| Northern Italy | Not specified | Not specified | In the µg/L range | ~30% for similar musks | |
| China | Not specified | Not specified | 286 ng/L (0.286 µg/L) | Not specified |
Table 2: this compound Concentrations in Sewage Sludge and Biosolids
| Location/Study | Sludge/Biosolid Type | Concentration (µg/kg dry weight) | Reference |
| United States (9 biosolids) | Various | 13 - 3700 | |
| United States (40 WWTPs) | Sludge | Detected in 100% of samples | |
| Northern Italy | Activated Sludge | One order of magnitude higher than wastewater |
Experimental Protocols for this compound Analysis
The accurate quantification of this compound in complex environmental matrices like wastewater requires robust analytical methodologies. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique employed for this purpose. Sample preparation is a critical step to isolate and concentrate the analyte of interest.
Sample Collection and Preservation
-
Wastewater: Grab or composite samples of influent and effluent are collected in amber glass bottles to prevent photodegradation. Samples are typically stored at 4°C and extracted within 24-48 hours.
-
Sludge: Sludge samples are collected in glass containers and can be stored frozen (-20°C) prior to analysis.
Extraction of this compound from Wastewater
Two primary extraction techniques are widely used for the pre-concentration of this compound from aqueous samples: Solid-Phase Extraction (SPE) and Stir Bar Sorptive Extraction (SBSE).
SPE is a widely used technique for the extraction of semi-volatile organic compounds from water samples.
-
Cartridge Selection: Reversed-phase cartridges, such as Oasis HLB (Hydrophilic-Lipophilic Balanced) or C18, are commonly used for this compound extraction.
-
Procedure:
-
Conditioning: The SPE cartridge is conditioned with a sequence of solvents, typically methanol followed by deionized water, to activate the sorbent.
-
Loading: A known volume of the water sample (e.g., 100-500 mL) is passed through the cartridge. The addition of a small amount of an organic modifier like methanol to the sample can help prevent adsorption problems.
-
Washing: The cartridge is washed with deionized water to remove interfering polar compounds.
-
Elution: this compound is eluted from the cartridge using a small volume of an organic solvent or a mixture of solvents, such as ethyl acetate or acetone/hexane.
-
-
Post-Elution: The eluate is typically concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for GC-MS analysis.
SBSE is a sensitive and solvent-less extraction technique suitable for trace analysis.
-
Principle: A magnetic stir bar coated with a layer of polydimethylsiloxane (PDMS) is used to extract analytes from the sample.
-
Procedure:
-
A PDMS-coated stir bar is added to a specific volume of the water sample.
-
The sample is stirred for a defined period (e.g., 60-120 minutes) to allow for the partitioning of this compound into the PDMS coating.
-
After extraction, the stir bar is removed, dried, and placed in a thermal desorption tube.
-
-
Analysis: The stir bar is thermally desorbed in the injector of the GC-MS system, transferring the analytes directly into the analytical column.
Extraction of this compound from Sludge
-
Method: Ultrasonic bath extraction is a common method for extracting this compound from sludge samples.
-
Procedure:
-
A known weight of lyophilized or air-dried sludge is mixed with an appropriate organic solvent (e.g., hexane/acetone mixture).
-
The mixture is subjected to ultrasonic agitation for a specific duration to facilitate the extraction of this compound from the solid matrix.
-
The extract is then separated from the solid residue by centrifugation or filtration.
-
The solvent is evaporated and the residue is reconstituted in a suitable solvent for GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph equipped with a mass selective detector is used.
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms, is typically used for the separation of this compound.
-
Injector: For SPE extracts, a split/splitless injector is commonly used. For SBSE, a thermal desorption unit is required.
-
Oven Temperature Program: A temperature gradient is programmed to ensure good separation of this compound from other compounds in the extract. A typical program might start at a lower temperature (e.g., 60-80°C), ramp up to a higher temperature (e.g., 280-300°C), and hold for a few minutes.
-
Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring characteristic ions of this compound (e.g., m/z 258, 243, 213).
Analytical Workflow and Signaling Pathways
The following diagrams illustrate the typical analytical workflow for this compound determination in wastewater and a conceptual representation of its environmental fate.
Caption: Analytical workflow for the determination of this compound in wastewater and sludge samples.
Caption: Conceptual diagram of the environmental fate of this compound from consumer products to wastewater treatment plants and beyond.
References
- 1. Assessing Contributions of Synthetic Musk Compounds from Wastewater Treatment Plants to Atmospheric and Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. On-line coupling of solid-phase extraction to gas chromatography-mass spectrometry to determine musk fragrances in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Footprint of a Common Fragrance: An In-depth Technical Guide to the Environmental Persistence of Galaxolide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
The synthetic musk Galaxolide (HHCB) is a ubiquitous ingredient in personal care and household products, lending its clean, sweet, and floral scent to countless consumer goods. However, its widespread use has led to its continuous release into the environment, raising concerns about its persistence, bioaccumulation, and potential ecological impact. This technical guide provides a comprehensive overview of the environmental fate of this compound and its primary metabolites, offering detailed quantitative data, experimental protocols, and visual representations of key processes to support further research and risk assessment.
Environmental Persistence and Degradation
This compound is characterized by its moderate persistence in the environment. While it undergoes primary degradation, its ultimate mineralization to benign substances under environmentally relevant conditions has not been observed.[1][2] The primary degradation of this compound is relatively rapid in various environmental compartments, leading to the formation of more polar metabolites.[1][2]
Degradation Half-Life:
The persistence of this compound varies depending on the environmental matrix:
-
River Water (with activated sludge): 33–100 hours[1]
-
River Samples (laboratory): Around 100 days
-
Laboratory-based experiments: 150–200 days
-
Sediment: Expected primary degradation half-life of 79 days.
-
Air (reaction with hydroxyl radicals): Estimated half-life of 3.33 hours.
This compound is not readily biodegradable and is not expected to degrade via hydrolysis.
Key Metabolites
The primary and most studied metabolite of this compound is Galaxolidone (HHCB-lactone). This oxidation product is frequently detected in environmental samples, often at concentrations comparable to or even higher than the parent compound in sewage treatment plant (STP) effluent and downstream surface waters. While Galaxolidone itself is not considered persistent, it appears to degrade more slowly than this compound. Other identified metabolites include hydroxylated and methoxylated derivatives of this compound.
Quantitative Environmental Concentrations
The following tables summarize the reported concentrations of this compound and its primary metabolite, Galaxolidone, in various environmental compartments. These data highlight the widespread presence of these compounds.
Table 1: Concentration of this compound in Wastewater
| Location/Study | Influent Concentration (µg/L) | Effluent Concentration (µg/L) | Removal Efficiency (%) | Reference |
| Xi'an, China | 0.0828 - 0.1825 | 0.0226 - 0.1039 | 43.1 - 70.4 | |
| International Studies | Up to 45.1 (typically 0.5-10) | - | - | |
| Sydney, Australia | 2.55 (average) | 1.19 (secondary), 0.021 (tertiary) | 99 (total) | |
| Ontario, Canada | 0.40 - 15 | 0.007 - 6.0 | Up to ~100 | |
| Alcala de Henares, Madrid | Up to 25 | - | - |
Table 2: Concentration of this compound in Surface Water
| Location/Study | Concentration (µg/L) | Reference |
| International Studies | Up to 3.15 | |
| Germany (90th percentile) | 0.46 | |
| Australian River Water | 2.0 (estimated), 4.6 (worst-case) | |
| Guangzhou Waterways, China | 0.020 - 2.62 | |
| Berlin, Germany | 0.070 - 1.59 | |
| Berlin, Germany | 0.020 - 12.5 |
Table 3: Concentration of Galaxolidone in Surface Water
| Location/Study | Concentration (ng/L) | Reference |
| Guangzhou Waterways, China | 3 - 740 |
Table 4: Concentration of this compound in Sediment and Biota
| Matrix | Concentration | Reference |
| Sediment | 0.38 mg/kg dw (reasonable worst-case, domestic) | |
| Sediment | 2.8 - 388 ng/g (Upper Hudson River, USA) | |
| Soil | 0.11 mg/kg dw (reasonable worst-case, domestic) | |
| Fish | Bioconcentration Factor (BCF): 201–1,561 L/kg wwt | |
| Fish | 2.5 - 414.4 µg/kg dry weight (EU seafood) | |
| Mollusks and Fish | Up to 160 µg/g lipid weight |
Experimental Protocols
Accurate quantification of this compound and its metabolites in complex environmental matrices requires robust analytical methodologies. The following sections detail common experimental protocols.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is the predominant method for extracting and pre-concentrating this compound and its metabolites from aqueous samples.
-
Objective: To isolate the analytes of interest from the sample matrix and concentrate them for instrumental analysis.
-
General Procedure:
-
Sample Filtration: Water samples are typically filtered to remove suspended solids.
-
Cartridge Conditioning: An SPE cartridge (e.g., C18 or polymeric reversed-phase) is conditioned with a sequence of solvents, usually methanol followed by ultrapure water, to activate the sorbent.
-
Sample Loading: The water sample is passed through the conditioned SPE cartridge at a controlled flow rate. The analytes adsorb to the sorbent material.
-
Washing: The cartridge is washed with a weak solvent (e.g., a mixture of water and a small amount of organic solvent) to remove interfering compounds.
-
Elution: The analytes are eluted from the cartridge using a small volume of a strong organic solvent (e.g., ethyl acetate, methanol, or acetonitrile).
-
Concentration and Reconstitution: The eluate is often evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small, known volume of a suitable solvent for instrumental analysis.
-
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of semi-volatile compounds like this compound.
-
Principle: The sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the gas chromatograph column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.
-
Typical GC-MS Parameters for this compound Analysis:
-
Injection Mode: Splitless or pulsed splitless.
-
Injector Temperature: 250-280 °C.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 60-80 °C, hold for 1-2 minutes.
-
Ramp: Increase temperature at a rate of 10-20 °C/min to 280-300 °C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring characteristic ions of this compound (e.g., m/z 258, 243, 213) and its metabolites. Full scan mode can be used for initial identification.
-
Transfer Line Temperature: 280-300 °C.
-
Ion Source Temperature: 230-250 °C.
-
-
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is particularly useful for analyzing more polar metabolites and can offer high sensitivity and specificity.
-
Principle: The sample is separated by liquid chromatography based on the components' partitioning between the mobile and stationary phases. The separated components are then introduced into the mass spectrometer, ionized, and subjected to two stages of mass analysis for enhanced selectivity and sensitivity.
-
Typical LC-MS/MS Parameters for this compound and Metabolite Analysis:
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.2 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid (0.1%) to improve ionization.
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte of interest in the first quadrupole, fragmenting it in the collision cell, and then monitoring for specific product ions in the third quadrupole. This provides very high selectivity and reduces matrix interference.
-
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate the degradation pathway of this compound and a typical experimental workflow for its analysis.
Caption: Primary degradation pathways of this compound in the environment.
Caption: A generalized experimental workflow for the analysis of this compound and its metabolites.
Conclusion
The environmental persistence of this compound and its metabolites is a significant issue due to the compound's high production volume and continuous release into aquatic and terrestrial ecosystems. This guide has provided a detailed overview of its environmental fate, including quantitative data on its occurrence, established analytical protocols for its detection, and visual representations of its degradation and analysis. This information is intended to serve as a valuable resource for researchers and professionals working to understand and mitigate the environmental impact of this widely used fragrance ingredient. Further research is needed to fully elucidate the long-term effects of chronic exposure to low levels of this compound and its transformation products on various ecosystems.
References
The Genesis of a Synthetic Musk: A Technical History of Galaxolide (HHCB) Discovery and Synthesis
A comprehensive guide for researchers and scientists on the discovery and the evolution of the synthesis of Galaxolide (HHCB), a cornerstone of the modern fragrance industry.
Discovered in the 1960s at International Flavors & Fragrances (IFF) by scientists L.G. Heeringa and M.G.J. Beets, this compound, chemically known as 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]isochromene (HHCB), has become one of the most widely used synthetic polycyclic musks.[1][2] Its clean, sweet, and floral musk aroma, coupled with its high stability and affordability, has made it an indispensable ingredient in a vast array of consumer products, from fine fragrances to laundry detergents. This technical guide delves into the history of its discovery and the evolution of its chemical synthesis, providing detailed experimental protocols for key methodologies and a comparative analysis of different synthetic routes.
Discovery and Development
The journey to this compound began with the quest for a stable and hydrophobic synthetic musk that could overcome the limitations of existing nitro-musks, which were prone to discoloration and instability in certain applications.[1] Heeringa and Beets' work, which culminated in a 1967 patent, introduced a novel class of tricyclic isochromans with potent musk characteristics.[2] The first synthesis of this compound was achieved in 1965, marking a significant milestone in the field of fragrance chemistry.[1]
The Traditional Synthesis Route: A Three-Step Process
The commercial production of this compound has traditionally relied on a three-step synthesis, which remains a widely practiced method. This process begins with the formation of a key intermediate, 1,1,2,3,3-pentamethylindane, followed by a Friedel-Crafts hydroxyalkylation and a final cyclization reaction.
Quantitative Data for Optimized Traditional Synthesis
| Step | Reaction | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Formation of 1,1,2,3,3-pentamethylindane | H₃PO₄ | 35 | 6 | 59.7 | |
| 2 | Hydroxyalkylation of pentamethylindane | AlCl₃ | -20 to -15 | 5 | 62.7 | |
| 3 | Cyclization to this compound | PCl₅ | 40 | 6 | 98.2 |
Experimental Protocol: Optimized Traditional Synthesis
Step 1: Synthesis of 1,1,2,3,3-pentamethylindane
-
Reaction Setup: A stirred reactor is charged with phosphoric acid (H₃PO₄) and water.
-
Reagent Addition: A mixture of α-methylstyrene and tert-amyl alcohol is added dropwise to the reactor at a controlled temperature of 35°C. The molar ratio of α-methylstyrene:H₃PO₄:tert-amyl alcohol:H₂O is maintained at 1.00:0.85:1.15:0.85.
-
Reaction: The reaction mixture is stirred at 35°C for 6 hours.
-
Work-up: The organic layer is separated, washed with a basic solution to neutralize any remaining acid, and then washed with water.
-
Purification: The crude product is purified by vacuum distillation to yield 1,1,2,3,3-pentamethylindane. A yield of 59.7% has been reported for this optimized step.
Step 2: Synthesis of 1-(2-hydroxypropyl)-1,1,2,3,3-pentamethylindane
-
Reaction Setup: A reactor is charged with dichloromethane as the solvent and cooled to a temperature between -20°C and -15°C.
-
Reagent Addition: 1,1,2,3,3-pentamethylindane and propylene oxide are added to the cooled solvent. Aluminum chloride (AlCl₃) is then added portion-wise as the catalyst, maintaining the low temperature. The molar ratio of CH₂Cl₂:pentamethylindane:propylene oxide:AlCl₃ is 10:0.93:1.00:0.87.
-
Reaction: The reaction is carried out for 5 hours at -20°C to -15°C.
-
Work-up: The reaction is quenched by the slow addition of water. The organic layer is separated, washed with water, and then a dilute basic solution.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude alcohol is purified, typically by vacuum distillation, to give 1-(2-hydroxypropyl)-1,1,2,3,3-pentamethylindane with a reported yield of 62.7%.
Step 3: Cyclization to this compound
-
Reaction Setup: The hexamethyl indanol from the previous step is dissolved in dichloromethane.
-
Reagent Addition: Paraformaldehyde and phosphorus pentachloride (PCl₅) are added to the solution. The molar ratio of CH₂Cl₂:indanol:formaldehyde:PCl₅:H₂O is 2.90:1.00:1.32:0.95:9.5.
-
Reaction: The mixture is heated to 40°C and stirred for 6 hours. A base-catalyzed cyclization is then carried out for 60 minutes.
-
Work-up: The reaction mixture is washed with water and a basic solution.
-
Purification: The organic layer is separated, and the solvent is evaporated. The final product, this compound, is purified by vacuum distillation, with a reported yield of 98.2% for this step.
The Evolution of Synthesis: The Asymmetric Approach
A significant advancement in this compound synthesis has been the development of asymmetric routes to produce specific stereoisomers. The olfactory properties of this compound are primarily attributed to the (4S, 7R) and (4S, 7S) isomers. Asymmetric synthesis allows for the targeted production of these more potent enantiomers, leading to a product with a superior fragrance profile.
Quantitative Data for Asymmetric Synthesis
| Synthesis Route | Key Reaction | Catalyst | Overall Yield (%) | Optical Purity (%) | Reference |
| Asymmetric Synthesis | Hiyama Cross-Coupling | (1S, 2S)-N,N-dimethyl-1,2-diphenyl diaminoethane and nickel chloride | 40 | 91 |
Experimental Protocol: Asymmetric Synthesis of (4S, 7RS)-Galaxolide
This method, outlined in Chinese patent CN106632217A, provides a novel route to enantiomerically enriched this compound.
-
Grignard Reagent Formation: Bromo-pentamethyl indane is reacted with metallic magnesium to form the corresponding Grignard reagent.
-
Silane Formation: The Grignard reagent is then reacted with tetramethoxysilane to produce pentamethyl indane silane.
-
Asymmetric Hiyama Cross-Coupling: The pentamethyl indane silane undergoes an asymmetric Hiyama cross-coupling reaction with racemic 2-bromopropionate. This key step is catalyzed by a chiral complex of (1S, 2S)-N,N-dimethyl-1,2-diphenyl diaminoethane and nickel chloride to synthesize (S)-hexamethyl indane acid ester.
-
Reduction: The resulting (S)-hexamethyl indane acid ester is reduced using diisobutylaluminum hydride (DIBAL-H) to yield (S)-hexamethyl indanol. A 90% yield and 91% optical purity for this step have been reported.
-
Cyclization: Finally, the (S)-hexamethyl indanol is reacted with paraformaldehyde to produce (4S, 7RS)-Galaxolide.
This asymmetric route reports an overall yield of 40% with an optical purity of 91%.
Visualizing the Synthesis Pathways
To better illustrate the chemical transformations involved in the synthesis of this compound, the following diagrams have been generated using the DOT language.
Caption: Traditional three-step synthesis of this compound.
Caption: Asymmetric synthesis of (4S, 7RS)-Galaxolide.
Conclusion
From its discovery in the 1960s to the development of sophisticated asymmetric syntheses, this compound has remained a pivotal molecule in the fragrance industry. The traditional three-step synthesis, while effective, produces a racemic mixture of isomers. Modern asymmetric methods offer the advantage of selectively producing the most olfactorily active stereoisomers, resulting in a more potent and refined final product. The continued exploration of more efficient and sustainable synthesis routes for this compound will undoubtedly be a focus of future research in fragrance chemistry.
References
Ecotoxicity of Galaxolide in Sediment-Dwelling Organisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galaxolide (HHCB) is a synthetic polycyclic musk widely used as a fragrance ingredient in a variety of personal care and household products. Due to its widespread use and incomplete removal during wastewater treatment, this compound is frequently detected in aquatic environments, where its lipophilic nature (high Log Kow of 5.9) leads to its partitioning into sediment.[1] This accumulation in sediment poses a potential risk to benthic, or sediment-dwelling, organisms, which are crucial components of aquatic ecosystems. This technical guide provides a comprehensive overview of the ecotoxicity of this compound to these organisms, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.
Quantitative Ecotoxicity Data
The following tables summarize the key toxicity and bioaccumulation data for this compound in several prominent sediment-dwelling organisms. These organisms are standard models in ecotoxicological testing and represent different invertebrate classes.
| Organism | Test Type | Duration | Endpoint | Value | Units | Reference |
| Hyalella azteca (Amphipod) | Acute | 10 days | LC50 | 736 | mg/kg sediment | [1] |
| Chronic | 28 days | LC50 | 363 | mg/kg sediment | [1] | |
| Chironomus dilutus (Midge) | Acute | 10 days | LC50 | 238 | mg/kg sediment | [1] |
| Chronic | 28 days | LC50 | 309 | mg/kg sediment | [1] | |
| Lumbriculus variegatus (Oligochaete) | Acute | 10 days | LC50 | >700 | mg/kg sediment | |
| Chronic | 28 days | LC50 | 488 | mg/kg sediment |
Table 1: Acute and Chronic Lethal Concentrations (LC50) of this compound in Sediment.
| Organism | Test Type | Duration | Endpoint | Value | Units | Reference |
| Hyalella azteca | Chronic | 28 days | Growth (Weight) | Significant reduction at concentrations above environmentally relevant levels | - | |
| Lumbriculus variegatus | Chronic | 28 days | Growth (Length) | Significant reduction at concentrations above environmentally relevant levels | - | |
| Chironomus dilutus | Acute | 10 days | Glutathione-S-Transferase (GST) | 0.7-fold decrease | - | |
| Acute | 10 days | Estrogen-Related Receptor (ERR) | 1.9-fold decrease | - |
Table 2: Sublethal Effects of this compound in Sediment-Dwelling Organisms.
| Organism | Parameter | Value | Units | Reference |
| Limnodrilus hoffmeisteri (Oligochaete) | Biota-Sediment Accumulation Factor (BSAF) | 2.50 | - |
Table 3: Bioaccumulation of this compound in Sediment-Dwelling Organisms.
Experimental Protocols
The ecotoxicity data presented above were generated using standardized and well-documented experimental protocols. Below are detailed methodologies for the key experiments cited.
Sediment Toxicity Testing
The sediment toxicity tests with Hyalella azteca, Chironomus dilutus, and Lumbriculus variegatus were conducted following established guidelines from the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM), such as OECD 218, OECD 225, and ASTM E1706.
1. Sediment Preparation and Spiking:
-
Sediment Source: Formulated or natural sediment with known characteristics (e.g., organic carbon content, particle size distribution) is used.
-
Spiking Procedure: this compound, dissolved in a suitable solvent (e.g., acetone), is added to the sediment. The sediment is then thoroughly mixed to ensure a homogenous distribution of the chemical. The solvent is allowed to evaporate before the addition of water and test organisms. This process is critical for hydrophobic compounds like this compound to ensure they are bound to sediment particles.
2. Test System:
-
Test Chambers: Glass beakers or aquaria of appropriate size are used.
-
Sediment and Water: A layer of the spiked sediment is added to the bottom of the test chambers, followed by overlying water (e.g., reconstituted freshwater). The system is allowed to equilibrate before the introduction of the test organisms.
-
Test Organisms: Laboratory-cultured organisms of a specific age or life stage are used. For example, first instar larvae of Chironomus dilutus are often used.
3. Exposure Conditions:
-
Duration: Acute tests are typically 10 days, while chronic tests are 28 days or longer to assess effects on growth and reproduction.
-
Feeding: Organisms are fed daily or as specified in the standard protocol.
-
Water Quality: Parameters such as temperature, pH, dissolved oxygen, and ammonia are monitored regularly to ensure they remain within acceptable limits.
4. Endpoint Measurement:
-
Survival: The number of surviving organisms is counted at the end of the exposure period.
-
Growth: The weight and/or length of the surviving organisms are measured.
-
Reproduction: For chronic tests with some species (e.g., Lumbriculus variegatus), the number of offspring is counted.
-
Molecular Analysis: For sublethal effect assessment, tissues from surviving organisms can be collected for molecular analyses such as gene expression studies (e.g., qPCR).
Caption: Workflow for sediment toxicity testing of this compound.
Analytical Chemistry
Quantification of this compound in sediment and biological tissues is essential for accurate exposure assessment. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed.
1. Sample Preparation:
-
Extraction: Soxhlet extraction or other solvent extraction methods are used to extract this compound from the sediment or homogenized tissue samples.
-
Cleanup: The extract is subjected to a cleanup procedure (e.g., solid-phase extraction) to remove interfering compounds.
2. GC-MS Analysis:
-
The cleaned extract is injected into a gas chromatograph for separation, and the mass spectrometer is used for detection and quantification of this compound.
Caption: Analytical workflow for this compound quantification.
Signaling Pathway Perturbation
This compound has been shown to act as an endocrine disruptor in some aquatic organisms. In Chironomus dilutus, exposure to this compound led to a significant decrease in the expression of the estrogen-related receptor (ERR). While the complete signaling cascade in this invertebrate is not fully elucidated, the following diagram illustrates a plausible pathway based on the known function of ERR in insects and the observed effects of this compound.
ERRs are nuclear receptors that play a role in regulating development and metabolism. In insects, their activity can be influenced by ecdysone, the primary molting hormone. Disruption of ERR signaling can therefore interfere with normal development and molting processes.
Caption: Postulated signaling pathway of this compound-induced endocrine disruption.
Conclusion
The available data indicate that this compound can be toxic to sediment-dwelling organisms, with effects on survival, growth, and molecular endpoints. While the observed lethal concentrations are generally higher than those typically found in the environment, the sublethal effects, particularly the downregulation of the estrogen-related receptor, suggest a potential for endocrine disruption at lower, more environmentally relevant concentrations. The standardized experimental protocols outlined in this guide provide a robust framework for further research into the ecotoxicological effects of this compound and other emerging contaminants in sediment ecosystems. Future studies should focus on elucidating the complete signaling pathways affected by this compound in these ecologically important invertebrate species to better understand the risks posed by this ubiquitous fragrance compound.
References
Galaxolide's Octanol-Water Partition Coefficient (log Kow): A Technical Guide to its Environmental and Toxicological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galaxolide (HHCB), a synthetic polycyclic musk, is a ubiquitous ingredient in a vast array of consumer products, from perfumes and cosmetics to detergents and air fresheners.[1] Its widespread use and subsequent release into the environment have made it a subject of considerable scientific scrutiny. A key physicochemical property governing its environmental fate and toxicological profile is the octanol-water partition coefficient, expressed as log Kow. This technical guide provides an in-depth analysis of this compound's log Kow, its measurement, and its profound implications for environmental partitioning, bioaccumulation, and endocrine-disrupting activities.
The Significance of the Octanol-Water Partition Coefficient (log Kow)
The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity, or its affinity for fatty or non-polar environments compared to water.[2] It is defined as the ratio of the concentration of a chemical in n-octanol to its concentration in water at equilibrium. For convenience, this ratio is typically expressed in its logarithmic form, log Kow.
A high log Kow value, such as that of this compound, indicates a strong tendency to partition from the aqueous phase into organic matter. This property is a critical determinant of a chemical's behavior in the environment and its potential for biological interaction.
This compound's Log Kow: Quantitative Data
This compound is characterized by a high log Kow, signifying its lipophilic nature. Various studies have reported values generally ranging from 5.3 to 5.9. This high value is central to understanding its environmental distribution and biological interactions.
| Parameter | Value | Reference(s) |
| Log Kow | 5.3 - 5.9 | [2] |
| Water Solubility | Low | [2] |
| Bioaccumulation Potential | Moderate to High | [2] |
| Adsorption to Organic Matter | High |
Environmental Fate and Transport
The high log Kow of this compound dictates its partitioning behavior in the environment. Upon release into aquatic systems, it preferentially adsorbs to suspended organic matter, sediment, and soil, rather than remaining dissolved in the water column. This leads to its accumulation in these environmental compartments. While this compound is considered persistent in the environment, it can undergo degradation to more polar metabolites, which have a lower potential for bioaccumulation.
Bioaccumulation and Bioconcentration
The lipophilicity of this compound, as indicated by its high log Kow, is a primary driver for its bioaccumulation in living organisms. Chemicals with a high log Kow tend to accumulate in the fatty tissues of organisms. This has been observed with this compound, which has been detected in various aquatic organisms and even in human tissues, including adipose tissue and breast milk. The bioconcentration factor (BCF), a measure of a chemical's accumulation in an organism from water, is directly related to the log Kow. While this compound has a moderate potential to bioaccumulate in aquatic life, this property raises concerns about its long-term effects on ecosystems.
Toxicological Significance: Endocrine Disruption
A significant concern associated with this compound is its potential to act as an endocrine-disrupting chemical (EDC). Its lipophilic nature allows it to cross cell membranes and interact with intracellular receptors, including hormone receptors.
Androgen Receptor Agonism
Recent studies have identified this compound as a novel environmental androgen. It has been shown to bind to and activate the androgen receptor (AR), leading to the transcriptional activation of androgen-responsive genes. This agonistic activity can promote cell proliferation in androgen-sensitive cells and may have adverse effects on the male reproductive system.
Estrogen Receptor Antagonism
In contrast to its effect on the androgen receptor, this compound has demonstrated anti-estrogenic activity. It can inhibit the activity of 17β-estradiol (E2), the primary female sex hormone, by acting as an antagonist to the estrogen receptor (ER). This has been observed in various in vitro and in vivo assays, where this compound inhibited E2-induced vitellogenin production, a biomarker for estrogenic activity in fish.
The dual action of this compound as an androgen receptor agonist and an estrogen receptor antagonist highlights its complex interaction with the endocrine system and underscores the importance of its high log Kow in facilitating these interactions.
Experimental Protocols for Log Kow Determination
The determination of a chemical's log Kow is a standardized process, with several internationally recognized guidelines provided by the Organisation for Economic Co-operation and Development (OECD). For a hydrophobic compound like this compound, the most relevant methods are the Shake-Flask Method (OECD Guideline 107) and the High-Performance Liquid Chromatography (HPLC) Method (OECD Guideline 117).
OECD Guideline 107: Shake-Flask Method
This traditional method is suitable for substances with a log Kow in the range of -2 to 4, but can be adapted for more hydrophobic substances with careful technique.
Principle: A solution of the test substance in n-octanol is shaken with water until equilibrium is reached. The concentrations of the substance in the two phases are then measured, and the partition coefficient is calculated.
Detailed Methodology:
-
Preparation of Solvents: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a 24-hour separation period.
-
Preparation of Test Solution: A stock solution of this compound is prepared in pre-saturated n-octanol at a concentration that will be detectable in both phases after partitioning.
-
Partitioning: A known volume of the this compound stock solution is added to a separatory funnel containing a known volume of pre-saturated water. The funnel is then shaken gently for a specified period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation may be used to aid in the separation and prevent the formation of emulsions.
-
Concentration Analysis: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Calculation of Kow: The partition coefficient (Kow) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the water phase. The log Kow is then determined.
OECD Guideline 117: HPLC Method
This method is particularly suitable for hydrophobic compounds and covers a log Kow range of 0 to 6.
Principle: The log Kow is determined by measuring the retention time of the test substance on a reverse-phase HPLC column. The retention time is correlated with the known log Kow values of a series of reference compounds.
Detailed Methodology:
-
Apparatus: A standard HPLC system equipped with a pump, a sample injection system, a reverse-phase column (e.g., C18), and a detector (e.g., UV-Vis) is required.
-
Mobile Phase: The mobile phase is typically a mixture of methanol and water.
-
Reference Substances: A series of well-characterized reference compounds with known log Kow values that bracket the expected log Kow of this compound are selected.
-
Calibration: The reference substances are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the capacity factor (k) versus the known log Kow values of the reference compounds. The capacity factor is calculated from the retention time of the substance and the dead time of the column.
-
Analysis of this compound: A solution of this compound is injected into the HPLC system under the same conditions as the reference substances, and its retention time is measured.
-
Determination of Log Kow: The capacity factor for this compound is calculated, and its log Kow is determined from the calibration curve.
Visualizations
Logical Workflow for Log Kow-Based Environmental Risk Assessment
Caption: Workflow for assessing environmental risk based on log Kow.
Simplified Signaling Pathway of this compound's Endocrine Disrupting Activity
Caption: this compound's dual action on androgen and estrogen receptors.
Conclusion
The high octanol-water partition coefficient (log Kow) of this compound is a fundamental parameter that underpins its environmental behavior and toxicological profile. Its lipophilic nature drives its partitioning into sediment and soil, its potential for bioaccumulation in organisms, and its ability to interact with intracellular hormone receptors. The roles of this compound as an androgen receptor agonist and an estrogen receptor antagonist highlight the complex and significant consequences of its widespread use. A thorough understanding of this compound's log Kow is, therefore, essential for researchers, scientists, and drug development professionals in assessing its environmental risks and potential impacts on human and ecosystem health. Further research into the long-term effects of chronic exposure to this compound and its metabolites is warranted to fully elucidate its toxicological significance.
References
An In-Depth Technical Guide on the Synergistic Toxicity of Galaxolide with Heavy Metals
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pervasive presence of the synthetic musk, Galaxolide (HHCB), and heavy metals in the environment raises significant concerns about their combined toxicological effects on biological systems. This technical guide synthesizes the current scientific understanding of the synergistic toxicity of this compound with heavy metals, focusing on key experimental findings, detailed methodologies, and the underlying molecular mechanisms. Evidence from studies on aquatic invertebrates and terrestrial plants demonstrates that co-exposure to this compound and heavy metals such as lead (Pb) and cadmium (Cd) can result in synergistic or aggravated toxic effects. The primary mechanism implicated in this synergy is the induction of oxidative stress, leading to cellular damage and disruption of physiological processes. This guide provides a comprehensive overview for researchers investigating the environmental and health impacts of these co-contaminants and for professionals involved in the development of safer chemical alternatives.
Introduction
This compound, a widely used synthetic fragrance in personal care products and detergents, is a persistent organic pollutant frequently detected in aquatic and terrestrial ecosystems. Similarly, heavy metals like lead and cadmium are ubiquitous environmental contaminants originating from industrial and agricultural activities. The co-existence of these pollutants necessitates a thorough understanding of their potential interactive effects. This guide focuses on the synergistic toxicity, where the combined effect of this compound and a heavy metal is greater than the sum of their individual effects.
Synergistic Toxicity: Quantitative Data
The synergistic toxicity of this compound and heavy metals has been demonstrated in different model organisms. The following tables summarize the key quantitative findings from pertinent studies.
Synergistic Toxicity of this compound and Lead in Daphnia magna
A study on the freshwater crustacean Daphnia magna revealed a synergistic toxic effect when co-exposed to this compound and lead. The toxicity was evaluated based on the additive index method, where a positive value indicates synergism.
| Exposure Time | Toxic Unit (TU) of this compound | Toxic Unit (TU) of Lead | Additive Index (AI) | Combined Effect |
| 24 hours | 1 | 1 | > 0 | Synergism[1] |
| 48 hours | 1 | 1 | > 0 | Synergism[1] |
Note: The exact EC50/LC50 values for the individual substances and their mixtures were not provided in the abstract of the cited study. The additive index analysis confirmed a synergistic effect.
Aggravated Phytotoxicity of this compound (HHCB) and Cadmium in Wheat Seedlings
In terrestrial plants, the co-contamination of soil with HHCB and cadmium has been shown to aggravate the phytotoxicity of cadmium to wheat seedlings (Triticum aestivum)[2]. This is evidenced by changes in key biomarkers of oxidative stress.
| Treatment | Chlorophyll Content | Malondialdehyde (MDA) Content in Leaves | Malondialdehyde (MDA) Content in Roots |
| Control | Normal | Baseline | Baseline |
| Cadmium (Cd) alone | Increased at low concentrations | Significantly affected | Significantly affected |
| HHCB + Cd | Significantly lower than control | Significantly affected, particularly by joint stress | Significantly affected, particularly by joint stress |
| Treatment | Superoxide Dismutase (SOD) Activity | Peroxidase (POD) Activity |
| Cadmium (Cd) alone | Affected | Affected |
| HHCB + Cd | Significantly affected by co-contamination | Significantly affected by co-contamination |
Note: The study demonstrated that HHCB could aggravate the phytotoxicity of Cd to wheat seedlings, but specific quantitative values for the biomarkers were not available in the abstract.[2]
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in this guide, providing a framework for researchers to replicate and build upon these findings.
Acute Toxicity Test with Daphnia magna
This protocol is based on the methodology for assessing the combined toxicity of this compound and lead on Daphnia magna[1].
Objective: To determine the acute synergistic toxicity of this compound and lead on the mortality of Daphnia magna.
Materials:
-
Daphnia magna neonates (<24 hours old)
-
Standard reconstituted freshwater
-
This compound stock solution
-
Lead (e.g., PbCl₂) stock solution
-
Glass beakers (100 mL)
-
Incubator at 20 ± 1°C with a 16:8 hour light:dark cycle
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations for this compound, lead, and their mixtures in reconstituted freshwater. A control group with only freshwater should be included.
-
Exposure: Place 10 Daphnia magna neonates into each beaker containing 50 mL of the respective test solution. Each concentration and the control should be tested in triplicate.
-
Observation: Record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: Calculate the 24-hour and 48-hour EC50/LC50 values for this compound and lead individually and for their mixtures using probit analysis.
-
Synergism Assessment: Utilize the Additive Index (AI) method to evaluate the nature of the interaction. The formula for the AI is: AI = 1 - (EC50mix / (Σ(Pi / EC50i))) where EC50mix is the EC50 of the mixture, Pi is the proportion of the i-th component in the mixture, and EC50i is the EC50 of the i-th component. An AI value greater than 0 indicates synergism.
Phytotoxicity and Oxidative Stress Assessment in Wheat Seedlings
This protocol is adapted from the study on the joint stress of HHCB and cadmium on wheat seedlings.
Objective: To evaluate the synergistic effect of HHCB and cadmium on the growth and oxidative stress biomarkers in wheat seedlings.
Materials:
-
Wheat seeds (Triticum aestivum)
-
Potting soil
-
Cadmium (e.g., CdCl₂) solution
-
HHCB solution
-
Spectrophotometer
-
Reagents for chlorophyll, MDA, SOD, and POD assays
Procedure:
-
Soil Preparation and Treatment: Prepare pots with soil and contaminate them with different concentrations of Cd, HHCB, and their mixtures. A control group with untreated soil should be included.
-
Seed Germination and Growth: Sow wheat seeds in the prepared pots and allow them to grow under controlled conditions (e.g., 25°C, 14:10 hour light:dark cycle) for a specified period (e.g., 14 days).
-
Biomass Measurement: At the end of the exposure period, carefully harvest the seedlings, separate the roots and shoots, and measure their fresh and dry weights.
-
Chlorophyll Content Measurement: Extract chlorophyll from fresh leaf tissue using a solvent (e.g., 80% acetone) and measure the absorbance at 663 nm and 645 nm using a spectrophotometer. Calculate the chlorophyll concentration using standard equations.
-
Malondialdehyde (MDA) Assay: Homogenize plant tissue (leaves and roots separately) in trichloroacetic acid (TCA). React the supernatant with thiobarbituric acid (TBA) at high temperature. Measure the absorbance of the resulting pink-colored complex at 532 nm and correct for non-specific absorbance at 600 nm.
-
Superoxide Dismutase (SOD) Activity Assay: Extract the enzyme from plant tissue. The assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT) by SOD. Measure the absorbance at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.
-
Peroxidase (POD) Activity Assay: Extract the enzyme from plant tissue. The assay measures the oxidation of a substrate (e.g., guaiacol) by POD in the presence of H₂O₂. Monitor the increase in absorbance at a specific wavelength (e.g., 470 nm).
Molecular Mechanisms and Signaling Pathways
The primary molecular mechanism underlying the synergistic toxicity of this compound and heavy metals is the induction of oxidative stress . This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage.
Both this compound and heavy metals are known to independently induce ROS production. Their combined presence can lead to an overwhelming of the antioxidant defense system, resulting in a synergistic increase in oxidative damage to cellular components like lipids, proteins, and DNA.
While specific signaling pathways for the synergistic toxicity of this compound and heavy metals are not yet fully elucidated, the following pathways are key players in the cellular response to oxidative stress and are likely involved:
-
Nrf2-Keap1 Pathway: This is a major regulator of the antioxidant response. Under oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. The synergistic effect of this compound and heavy metals may overwhelm this protective pathway or even directly inhibit its components.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including stress responses, apoptosis, and inflammation. Oxidative stress is a known activator of MAPK pathways, which can lead to either cell survival or cell death depending on the context and duration of the stress.
-
NF-κB Pathway: This pathway is a key regulator of the inflammatory response. Oxidative stress can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines and further exacerbating cellular damage.
Visualizing the Experimental Workflow and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow for assessing synergistic toxicity and the potential signaling pathways involved.
References
Presence of Galaxolide in Human Adipose Tissue and Breast Milk: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galaxolide (HHCB) is a synthetic polycyclic musk widely used as a fragrance ingredient in a vast array of consumer products, including perfumes, cosmetics, detergents, and air fresheners. Due to its lipophilic nature and resistance to degradation, this compound has the potential to bioaccumulate in the environment and in living organisms, including humans. Its detection in human adipose tissue and breast milk has raised concerns regarding potential long-term health effects. This technical guide provides a comprehensive overview of the current scientific knowledge on the presence of this compound in these human matrices, focusing on quantitative data and the analytical methodologies employed for its detection.
Quantitative Data on this compound Presence
The following tables summarize the quantitative data on this compound concentrations reported in human adipose tissue and breast milk from various studies. These values are typically expressed in nanograms per gram of lipid weight (ng/g lipid), which normalizes the concentration to the fat content of the tissue.
Table 1: this compound Concentration in Human Adipose Tissue
| Concentration Range (ng/g lipid) | Mean Concentration (ng/g lipid) | Number of Samples | Study Location | Citation |
| <10 - 33 | Not Reported | 3 | Japan | [1] |
| up to 171 | Not Reported | 15 | Switzerland | |
| 6.1 - 189,000 (ng/kg fat) | Not Reported | Not Specified | Not Specified | [2] |
Table 2: this compound Concentration in Human Breast Milk
| Concentration Range (ng/g lipid) | Mean Concentration (ng/g lipid) | Number of Samples | Study Location | Citation |
| <5 - 917 | 220 | Not Specified | Massachusetts, USA | [3][4] |
| <50 - 440 | Not Reported | 20 | Japan | [1] |
| 11.7 - 308.6 | Not Reported | 110 | Chengdu, China | |
| Not Reported | 93.4 | 1237 (pooled from 24 samples) | 12 Provinces, China | |
| <5 - 108,000 (ng/g fat) | Not Reported | Not Specified | Not Specified |
Experimental Protocols
The analysis of this compound in complex biological matrices such as adipose tissue and breast milk requires sophisticated analytical techniques to ensure accurate and reliable quantification. The most commonly employed method is Gas Chromatography coupled with Mass Spectrometry (GC-MS).
Analysis of this compound in Human Adipose Tissue
1. Sample Preparation:
-
Lipid Extraction: Due to the lipophilic nature of this compound, the initial step involves the extraction of lipids from the adipose tissue. While specific protocols can vary, a common approach is the use of organic solvents.
-
Cleanup: The extracted lipid fraction undergoes a cleanup procedure to remove interfering substances. This may involve techniques such as gel permeation chromatography (GPC) to separate the lipids from the target analytes based on molecular size.
2. Instrumental Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The purified extract is then analyzed by GC-MS. The gas chromatograph separates the different compounds in the mixture, and the mass spectrometer identifies and quantifies this compound based on its unique mass-to-charge ratio. High-resolution mass spectrometry can be used for increased selectivity and sensitivity.
Analysis of this compound in Human Breast Milk
1. Sample Preparation:
-
Sample Pre-treatment: Breast milk samples are often freeze-dried to remove water content.
-
Extraction: Accelerated Solvent Extraction (ASE) is a commonly used technique for extracting this compound and other lipophilic compounds from the dried milk solids.
-
Lipid Removal and Cleanup: The resulting extract is rich in lipids, which can interfere with the analysis. A multi-step cleanup process is typically employed:
-
Gel Permeation Chromatography (GPC): This technique is effective in removing the bulk of the lipid content.
-
Solid-Phase Extraction (SPE): Further purification is achieved using SPE cartridges, such as Florisil, to isolate the analytes of interest from remaining interferences.
-
2. Instrumental Analysis:
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For enhanced selectivity and to minimize matrix effects, tandem mass spectrometry (MS/MS) is often used. This technique involves two stages of mass analysis, providing a higher degree of confidence in the identification and quantification of this compound.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the potential pathways of human exposure to this compound and a general experimental workflow for its analysis in human biological samples.
Caption: General experimental workflow for the analysis of this compound.
References
The Enantiomeric Profile of Galaxolide: An In-depth Technical Guide to its Environmental Chirality and Implications
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chirality of Galaxolide (HHCB), a widely used synthetic musk, and its significant environmental implications. This document details the stereochemistry of this compound, its enantioselective fate in the environment, and its toxicological effects, with a focus on its endocrine-disrupting activities. Detailed experimental protocols for chiral analysis and data on its environmental occurrence are presented to support further research and risk assessment.
Introduction to this compound and its Chirality
This compound, scientifically known as 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran, is a high-production-volume synthetic fragrance integral to a vast array of personal care and household products. Its persistence and lipophilic nature (log K_ow_ of ~5.9) lead to its continuous discharge into wastewater and subsequent accumulation in various environmental compartments.[1][2]
A critical but often overlooked aspect of this compound is its chirality. The molecule possesses two chiral centers, resulting in four stereoisomers: (4R,7R), (4R,7S), (4S,7S), and (4S,7R).[3] Commercial this compound is produced and used as a racemic mixture, meaning it contains equal proportions of these stereoisomers.[1] However, biological processes in the environment can be stereoselective, leading to shifts in the enantiomeric composition and potentially altering the overall toxicity and impact of this prevalent contaminant. Notably, the olfactory properties of this compound are stereospecific, with the (4S,7R) and (4S,7S) forms being the most potent musk odorants.[3]
Environmental Occurrence and Enantioselective Fate
This compound is ubiquitous in the aquatic environment, with concentrations in wastewater influent ranging from 0.40 to 15 µg/L and in effluent from 0.007 to 6.0 µg/L. Due to its hydrophobicity, it readily partitions to solids, leading to significant accumulation in sewage sludge and river sediments.
Wastewater treatment processes have been shown to be incomplete in removing this compound and can be enantioselective. Studies have indicated a preferential degradation of the 4S enantiomers during wastewater treatment, resulting in an enrichment of the 4R enantiomers in the effluent and sludge. This enantioselective biodegradation is a key indicator of the microbial processes acting on this persistent organic pollutant.
The primary degradation product of this compound is this compound-lactone (HHCB-lactone), which is also a chiral molecule. The formation of HHCB-lactone can also exhibit enantioselectivity.
Table 1: Enantiomeric Ratios (ERs) of cis-HHCB in River Sediments
| Location | Enantiomeric Ratio (ER) Range of cis-HHCB | Preferentially Degraded Isomer | Reference |
| Pearl River Delta, China | 1.09 - 1.53 | (4R,7S)-HHCB | |
| Suzhou Creek, Shanghai, China | 1.40 - 1.48 | (4R,7S)-HHCB |
Note: ER is calculated as the concentration of the later eluting enantiomer divided by the concentration of the earlier eluting enantiomer. An ER ≠ 1 indicates enantioselective processes.
Table 2: Concentrations of this compound in Environmental Matrices
| Matrix | Concentration Range | Location | Reference |
| Wastewater Influent | 0.40 - 15 µg/L | Ontario, Canada | |
| Wastewater Effluent | 0.007 - 6.0 µg/L | Ontario, Canada | |
| River Water | up to 4.6 µg/L | Australia | |
| Sewage Sludge | 0.81 - 6.39 mg/kg (mean 2.92 mg/kg) | Shanghai, China | |
| River Sediment | up to 388 µg/kg dw | Hudson River, USA |
Environmental and Toxicological Implications
The environmental persistence and bioaccumulative nature of this compound, coupled with its endocrine-disrupting capabilities, raise significant ecotoxicological concerns.
Endocrine Disruption
This compound has been demonstrated to interfere with the endocrine system through multiple mechanisms:
-
Anti-estrogenic Activity: this compound does not act as an estrogen agonist but exhibits antagonistic activity by inhibiting the action of 17β-estradiol (E2). It has been shown to inhibit E2-induced vitellogenin production in rainbow trout. The IC50 for this antagonistic effect on the human estrogen receptor-α (hERα) in a yeast estrogen screen (YES) assay was determined to be 1.63 x 10⁻⁵ M.
-
Androgenic Activity: this compound has been identified as an environmental androgen. It can bind to and activate the human androgen receptor (AR), leading to the upregulation of androgen-related genes. This activation of AR transcriptional activity has been observed to promote cell proliferation in AR-sensitive prostate cancer cells.
Signaling Pathway Interactions
The endocrine-disrupting effects of this compound are initiated by its interaction with nuclear hormone receptors. The subsequent signaling cascades can lead to altered gene expression and physiological responses.
Experimental Protocols
Accurate determination of the enantiomeric composition of this compound in complex environmental matrices requires robust and sensitive analytical methods. Chiral gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is the state-of-the-art technique for this purpose.
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general guideline for the extraction of this compound from water samples.
Protocol:
-
Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Generik H2P, 60 mg/3 mL) by passing 10 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 6 mL of deionized water followed by 6 mL of acidified water (e.g., HCl 0.1% v/v).
-
Sample Loading: Load the filtered water sample (e.g., 50 mL) onto the cartridge at a controlled flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 6 mL of deionized water to remove polar interferences.
-
Elution: Elute the retained this compound from the cartridge with 5 mL of methanol.
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for GC-MS/MS analysis.
Chiral Analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Instrumentation:
-
Gas Chromatograph coupled to a Tandem Quadrupole Mass Spectrometer.
-
Chiral Column: A dual-column setup with a heptakis(2,3-di-O-methyl-6-O-t-butyl-dimethylsilyl)-β-cyclodextrin column connected to a non-chiral HP-5MS column has been shown to be effective for resolving all this compound enantiomers.
Illustrative GC-MS/MS Parameters:
-
Injector: Splitless mode.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient is crucial for separating the enantiomers. An example program could start at a lower temperature (e.g., 60-80°C), ramp up to an intermediate temperature, and then ramp up to a final temperature (e.g., 280-300°C) to elute the analytes. The specific ramp rates and hold times need to be optimized for the column and instrument used.
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each this compound isomer should be determined and optimized.
Table 3: Example MRM Transitions for this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 258 | 243 | 213 |
Note: These are illustrative transitions and should be optimized for the specific instrument.
Conclusion and Future Perspectives
The chirality of this compound is a critical factor in understanding its environmental behavior and toxicological impact. Enantioselective degradation in wastewater treatment plants and bioaccumulation in aquatic organisms highlight the need for enantiomer-specific monitoring and risk assessment. The endocrine-disrupting potential of this compound, through both anti-estrogenic and androgenic pathways, underscores the importance of further research into the long-term effects of exposure to this ubiquitous contaminant.
Future research should focus on:
-
Generating more comprehensive quantitative data on the enantiomeric fractions of this compound and its metabolites in a wider range of environmental matrices and biota.
-
Elucidating the specific enzymatic pathways responsible for the enantioselective degradation of this compound.
-
Investigating the enantiomer-specific toxicological effects, particularly concerning endocrine disruption, to refine environmental risk assessments.
-
Developing and validating standardized and detailed analytical protocols for the routine monitoring of this compound enantiomers.
This technical guide serves as a foundational resource for researchers and professionals engaged in the study of emerging contaminants and their impact on environmental and human health. A deeper understanding of the chiral dimensions of pollutants like this compound is essential for developing effective management and mitigation strategies.
References
- 1. Enantiomeric analysis of polycyclic musks in water by chiral gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Assessing Contributions of Synthetic Musk Compounds from Wastewater Treatment Plants to Atmospheric and Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary risk assessment of Galaxolide in consumer products
An In-depth Technical Guide to the Preliminary Risk Assessment of Galaxolide in Consumer Products
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (HHCB), a synthetic polycyclic musk, is a ubiquitous fragrance ingredient in a wide array of consumer products, from perfumes and cosmetics to household cleaners.[1][2] Its widespread use results in continuous environmental release and significant human exposure, primarily through dermal contact.[1][3] Residues have been detected in human tissues, including blood, adipose tissue, and breast milk, indicating systemic absorption.[4] This guide provides a preliminary risk assessment of this compound, summarizing its prevalence in consumer goods, human exposure levels, and toxicological profile. The assessment highlights concerns regarding its potential as an endocrine disruptor and reproductive toxicant, supported by both in vivo and in vitro data. Detailed experimental protocols for its detection and toxicological evaluation are provided to support further research and regulatory consideration.
Quantitative Data Presentation
The following tables summarize key quantitative data regarding this compound concentrations, human exposure, and toxicological endpoints.
Table 1: Concentration of this compound in Consumer Products
| Product Category | Concentration Range | Reference |
| Perfumes | Up to 5.0 mg/g | |
| Perfumes | Up to 15 mg/g (1.5% w/w) | |
| Body Lotions & Moisturizers | Up to 3.7 mg/g | |
| Deodorants | Up to 2.3 mg/g | |
| Perfumed Body Cream | 280.78 ± 8.19 mg/kg | |
| Children's Glycerin Soap | 300.48 ± 8.819 mg/kg | |
| Toothpaste | 0.04 ± 0.01 mg/kg | |
| Children's Baby Wipes | 0.001 ± 0.001 mg/kg |
Table 2: Human Exposure and Biomonitoring Data for this compound
| Metric | Value | Population / Matrix | Reference |
| Estimated Daily Dermal Exposure | 904 µ g/day | Adults | |
| Estimated Daily Dermal Exposure | 277.10 ± 0.02 µ g/day | Children (0-5 years) | |
| Geometric Mean Concentration | 0.139 ng/g (wet weight) | Blood Serum (Adults & Teens) | |
| Geometric Mean Concentration | 0.483 ng/g (wet weight) | Whole Blood (Newborns) | |
| Detection | Present | Human Adipose Tissue | |
| Detection | Present | Human Breast Milk |
Table 3: Ecotoxicological Endpoints for this compound
| Species | Endpoint | Value | Reference |
| Phaeodactylum tricornutum (Microalga) | Growth Inhibition (IC10) | 0.127 µg/L | |
| Paracentrotus lividus (Sea Urchin) | Larval Development (EC50) | 4.063 µg/L | |
| Navicula sp. (Microalga) | Growth Inhibition (3-day EC50) | 0.050 mg/L | |
| Various Aquatic Species | Predicted No-Effect Conc. (PNEC) | 6.8 µg/L (Freshwater) | |
| Chironomus riparius (Midge) | Chronic Toxicity (28-day NOEC) | 250 mg/kg dw (Sediment) | |
| Lumbriculus variegatus (Blackworm) | Chronic Toxicity (28-day NOEC) | 16.2 mg/kg dw (Sediment) | |
| Hyalella azteca (Amphipod) | Chronic Toxicity (28-day NOEC) | 7.1 mg/kg dw (Sediment) | |
| Eisenia fetida (Earthworm) | Reproduction (56-day NOEC) | 45 mg/kg dw (Soil) |
Table 4: Mammalian and In Vitro Toxicological Data for this compound
| Model | Endpoint | Observation | Reference |
| Male Rats | Reproductive System | Reduced sperm concentration/motility, increased sperm deformity, seminiferous tubule atrophy. | |
| Male Rats | Endocrine Hormones | Reduced serum testosterone; induced luteinizing hormone (LH) and follicle-stimulating hormone (FSH). | |
| Male Rats | Oxidative Stress | Increased oxidative stress markers in serum and testicular tissue. | |
| In Vitro | Androgen Receptor | Agonist activity. | |
| In Vitro (Fish) | Estrogen Receptor | Exhibits both estrogenic and anti-estrogenic activity. | |
| Regulatory Proposal | Classification | Proposed as "Reproductive Toxicity; Category 1B (H360Df: May damage the fetus. Suspected of damaging fertility.)" by ANSES. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of risk assessment data.
Analytical Method for this compound in Consumer Products
A widely used method is Dispersive Solid-Phase Extraction (QuEChERS) followed by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL).
-
Sample Preparation: Weigh 2 grams of the homogenized personal care product sample into a 50 mL polypropylene tube.
-
Initial Extraction: Add 5 mL of deionized water (as a co-solvent) and vortex vigorously for 3 minutes. Add 15 mL of acetonitrile, vortex for another 3 minutes, and sonicate for 10 minutes to ensure thorough homogenization.
-
Phase Separation: Add salts (e.g., magnesium sulfate and sodium chloride) to induce phase separation between the aqueous and organic layers. Centrifuge at >3500 rpm for 10 minutes.
-
Dispersive SPE Cleanup: Transfer the supernatant (acetonitrile layer) to a new tube containing a cleanup sorbent (e.g., PSA - primary secondary amine, to remove fatty acids, and C18, to remove nonpolar interferences). Vortex for 1 minute and centrifuge.
-
Quantification: Collect the final supernatant and analyze using an HPLC-FL system. The method validation should include parameters like linearity (e.g., 0.005–1.002 mg/kg), limit of detection (LOD) (e.g., 0.001 mg/kg), repeatability, and recovery rates (typically 65-95% depending on the matrix).
Marine Algae Growth Inhibition Test
This protocol is based on standardized guidelines from the OECD and US EPA.
-
Test Organism: A marine microalga species such as Phaeodactylum tricornutum.
-
Culture Conditions: Maintain axenic stock cultures in an appropriate marine algal growth medium under controlled temperature and a 16:8 hour light:dark cycle.
-
Exposure: Inoculate exponentially growing microalgae into test flasks containing a range of environmentally relevant concentrations of this compound (e.g., 0.005–5 µg/L) and a solvent control.
-
Incubation: Incubate test flasks under the same conditions as the stock cultures for a period of 72 hours.
-
Endpoint Measurement: Measure algal growth (biomass) daily using methods such as cell counts with a hemocytometer or spectrophotometric absorbance.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the control for each concentration. Determine the concentration that causes 10% inhibition (IC10) using appropriate statistical software.
Subchronic Reproductive Toxicity Study in Rats
This protocol describes an in vivo assay to assess effects on the male reproductive system.
-
Animal Model: Mature male Sprague-Dawley or Wistar rats.
-
Administration: Administer this compound daily via oral gavage for a subchronic period (e.g., 28 or 90 days). Include a vehicle control group.
-
Endpoint Collection: At the end of the exposure period, collect blood samples for hormone analysis and euthanize the animals.
-
Semen Analysis: Collect sperm from the cauda epididymis to assess sperm concentration, motility, and morphology according to established toxicological guidelines.
-
Hormone Analysis: Use immunoassays (e.g., ELISA) to measure serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).
-
Histopathology: Excise testes and fix in Bouin's solution. Process tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Microscopically examine for abnormalities such as atrophy of seminiferous tubules.
-
Gene Expression: Extract RNA from testicular tissue to perform quantitative PCR (qPCR) on genes involved in androgen synthesis.
Visualizations: Workflows and Pathways
Risk Assessment Framework
The preliminary risk assessment for this compound follows a structured, four-step process to characterize the potential for adverse health effects.
Analytical Workflow for this compound in Cosmetics
This diagram illustrates the key steps in quantifying this compound in a complex matrix like a body lotion or cream.
Postulated Endocrine Disruption Signaling Pathway
This compound is suspected of disrupting the male reproductive system by interfering with the Hypothalamic-Pituitary-Gonadal (HPG) axis and acting on the androgen receptor.
References
Methodological & Application
Application Note: Quantification of Galaxolide in Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantification of Galaxolide (HHCB), a widely used synthetic musk, in various water matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines two effective sample preparation techniques: Solid-Phase Microextraction (SPME) and Solid-Phase Extraction (SPE), followed by GC-MS analysis. This method is crucial for environmental monitoring, wastewater treatment efficacy assessment, and ecotoxicological studies. The procedures provided are intended for researchers, scientists, and professionals in environmental science and analytical chemistry.
Introduction
This compound (1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl-cyclopenta[g]-2-benzopyran) is a synthetic polycyclic musk fragrance extensively used in personal care products, detergents, and cleaning agents.[1] Due to its widespread use and incomplete removal during wastewater treatment, this compound is frequently detected in various environmental compartments, including rivers, lakes, and even aquatic organisms.[2][3][4] Its lipophilic nature and potential for bioaccumulation necessitate sensitive and reliable analytical methods for its quantification in aqueous samples.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound, offering excellent selectivity and sensitivity. This application note provides detailed protocols for sample preparation using SPME and SPE, followed by GC-MS analysis for the quantification of this compound in water.
Experimental Protocols
Sample Preparation
Two primary methods for the extraction and preconcentration of this compound from water samples are presented: Solid-Phase Microextraction (SPME) and Solid-Phase Extraction (SPE).
1.1. Solid-Phase Microextraction (SPME) Protocol
SPME is a simple, solvent-free extraction technique that utilizes a coated fiber to adsorb analytes from a sample.
-
Materials:
-
SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) coated fiber)
-
Autosampler vials with septa
-
Heating and stirring module
-
Internal standard (e.g., Pentachloronitrobenzene)
-
-
Procedure:
-
Collect the water sample in a clean glass container.
-
If necessary, filter the sample to remove particulate matter.
-
Transfer a known volume of the water sample (e.g., 10 mL) into an autosampler vial.
-
Spike the sample with an appropriate internal standard.
-
Adjust the pH of the sample to approximately 7.0. The salinity of the solution has been shown to have minimal effect on extraction efficiency.
-
Place the vial in the heating and stirring module.
-
Expose the SPME fiber to the headspace above the stirred sample.
-
Optimize extraction conditions. A suggested starting point is an extraction temperature of 35°C for an extraction time of 40 minutes.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.
-
1.2. Solid-Phase Extraction (SPE) Protocol
SPE is a widely used technique for the extraction of analytes from a liquid sample by passing the sample through a sorbent bed that retains the analyte.
-
Materials:
-
SPE cartridges (e.g., C18 cartridges)
-
SPE vacuum manifold
-
Elution solvents (e.g., n-hexane, methanol)
-
Nitrogen evaporator
-
Autosampler vials
-
-
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) followed by deionized water.
-
Sample Loading: Pass a known volume of the water sample through the conditioned cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a solution to remove interfering substances (e.g., 10% methanol in water).
-
Drying: Dry the cartridge thoroughly under vacuum or with a stream of nitrogen.
-
Elution: Elute the retained this compound from the cartridge using a small volume of an appropriate organic solvent (e.g., n-hexane).
-
Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Transfer the concentrated extract to an autosampler vial for GC-MS analysis.
-
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the analysis.
-
GC Conditions (Example):
-
Column: HP-88 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a suitable initial temperature, ramp to a final temperature to ensure separation of this compound from other components. A typical program might start at 60°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound are m/z 258, 243, and 213.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quantification
Quantification is typically performed using an internal standard method. A calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations. The concentration of this compound in the samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Quantitative Data Summary
The following tables summarize typical quantitative data for the GC-MS analysis of this compound in water samples.
Table 1: Method Performance and Recovery Data
| Parameter | SPME | SPE | Reference |
| Recovery | 45-50% | 72.15% - 90.46% | |
| Detection Limit (LOD) | 14-22 ng/L | 1.7 - 80 ng/L | |
| Relative Standard Deviation (RSD) | 11-18% | 0.80% - 9.21% |
Table 2: Reported Environmental Concentrations of this compound
| Water Matrix | Concentration Range | Reference |
| Urban Sewage | 286 ng/L | |
| River Water | Below limit of quantification to 117 ng/L | |
| Wastewater Treatment Plant Effluent | μg/L range | |
| Surface Waters (International Studies) | up to 3.15 µg/L |
Experimental Workflow and Diagrams
The logical flow of the analytical procedure is depicted in the following diagrams.
Caption: Experimental workflow for this compound quantification.
Conclusion
The GC-MS methods detailed in this application note, utilizing either SPME or SPE for sample preparation, provide a reliable and sensitive approach for the quantification of this compound in various water samples. The choice between SPME and SPE will depend on laboratory resources, desired sample throughput, and the specific requirements of the study. These protocols are essential tools for monitoring the environmental fate of this compound and for assessing the effectiveness of water treatment processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Laboratory assay of this compound: techniques and results [blog.yeswelab.fr]
- 3. Polycyclic musk fragrances (PMFs) in wastewater and activated sludge: analytical protocol and application to a real case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of musks and other fragrance compounds at ng/L levels using CLSA (closed loop stripping analysis) and GC/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction Protocol for Galaxolide Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galaxolide (HHCB) is a synthetic polycyclic musk widely used as a fragrance ingredient in a variety of personal care products and detergents. Due to its extensive use and lipophilic nature, this compound is frequently detected in environmental matrices such as water, sediment, and biota, as well as in human tissues. Accurate quantification of this compound is crucial for environmental monitoring and human exposure assessment. Solid-phase extraction (SPE) is a widely adopted sample preparation technique for the extraction and preconcentration of this compound from complex matrices prior to chromatographic analysis. This application note provides a detailed protocol for the solid-phase extraction of this compound, a summary of quantitative data, and a workflow diagram for the analytical process.
Data Presentation: Quantitative Analysis of this compound Recovery using SPE
The selection of the solid-phase extraction sorbent and elution solvent system is critical for achieving high recovery rates of this compound. The following table summarizes the recovery data from various studies employing different SPE cartridges and conditions for the analysis of synthetic musks, including this compound.
| Sample Matrix | SPE Sorbent | Elution Solvent(s) | This compound (HHCB) Recovery (%) | Reference |
| Water | ENVI-C18 | n-hexane | 72.15 - 90.46 | [1] |
| Water | Generik H2P | Not Specified | 104.7 ± 5.1 | [2] |
| Fish Tissue | Florisil | Dichloromethane | 80 - 120 (for total synthetic musks) | [3] |
| Fish Tissue | Aminopropyl | Dichloromethane | 80 - 120 (for total synthetic musks) | |
| Fish Tissue | Alumina-N | Dichloromethane | 80 - 120 (for total synthetic musks) | |
| Cream | LC-Alumina-N | Not Specified | 85.6 - 109 | |
| River Water | PDMS coated fiber (SPME) | Not Applicable | 45 - 50 |
Experimental Protocols
This section provides detailed experimental protocols for the solid-phase extraction of this compound from water and solid matrices using C18 and Oasis HLB cartridges, two commonly employed sorbents.
Protocol 1: SPE of this compound from Water Samples using a C18 Cartridge
This protocol is adapted from methodologies for the analysis of synthetic musks in aqueous samples.
Materials:
-
SPE Cartridge: C18, 500 mg/6 mL (e.g., Agilent Bond Elut C18)
-
Methanol (MeOH), HPLC grade
-
Deionized Water
-
n-hexane, HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Nitrogen gas for drying
-
SPE Vacuum Manifold
-
Glassware: sample bottles, collection tubes, vials
Procedure:
-
Sample Pretreatment:
-
Filter water samples through a 0.45 µm glass fiber filter to remove suspended particles.
-
Adjust the sample pH to approximately 6.0.
-
-
Cartridge Conditioning:
-
Place the C18 cartridge on the SPE manifold.
-
Wash the cartridge with 10 mL of DCM.
-
Follow with 10 mL of methanol. Allow the methanol to soak the sorbent for 1 minute before drawing it through.
-
Equilibrate the cartridge with 10 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pretreated water sample (e.g., 500 mL) onto the cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-20 minutes.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the retained this compound with 12 mL of a 67% n-hexane in dichloromethane solution. An alternative is to use two 5 mL aliquots of 1:1 acetone:n-hexane followed by 10 mL of 1:9 acetone:n-hexane.
-
Collect the eluate.
-
-
Post-Elution Processing:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Protocol 2: SPE of this compound from Solid Samples (Sediment/Sludge) using Oasis HLB
This protocol provides a general workflow for solid samples, which typically require an initial extraction step before SPE cleanup.
Materials:
-
SPE Cartridge: Oasis HLB, 60 mg/3 mL
-
Methanol (MeOH), HPLC grade
-
Deionized Water
-
Acetonitrile (ACN), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Ultrasonic bath or mechanical shaker
-
Centrifuge
-
SPE Vacuum Manifold
Procedure:
-
Sample Pretreatment (Solid-Liquid Extraction):
-
Weigh approximately 1-5 g of the homogenized, dry solid sample into a glass centrifuge tube.
-
Add 10 mL of a 1:1 mixture of acetonitrile and ethyl acetate.
-
Vortex the sample for 1 minute, then sonicate in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process on the solid residue with another 10 mL of the solvent mixture.
-
Combine the supernatants and evaporate to a volume of approximately 1 mL.
-
Add 50 mL of deionized water to the extract to prepare it for SPE.
-
-
Cartridge Conditioning and Equilibration:
-
Place the Oasis HLB cartridge on the SPE manifold.
-
Condition the cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water.
-
-
Sample Loading:
-
Load the diluted extract onto the conditioned cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of a 5% methanol in water solution to remove hydrophilic interferences.
-
Dry the cartridge thoroughly under vacuum for 20-30 minutes.
-
-
Elution:
-
Place a clean collection tube in the manifold.
-
Elute this compound with two 3 mL aliquots of a 1:1 mixture of ethyl acetate and acetonitrile.
-
-
Post-Elution Processing:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the solid-phase extraction of this compound.
Caption: SPE workflow for this compound from water.
Caption: SPE workflow for this compound from solids.
References
- 1. Optimization of Solid Phase Extraction (SPE) for the Determination of Synthetic Musks in Water by Gas Chromatography-Mass Spectrometry (GC-MS) | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. Determination of this compound (HHCB) and Tonalide (AHTN) by Solid Phase Extraction and Gas Chromatography (SPE-GC) | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Application Note and Protocol: Detection of Galaxolide Degradation Products by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galaxolide (HHCB) is a synthetic polycyclic musk widely used as a fragrance ingredient in a vast array of personal care products and detergents.[1] Due to its extensive use, this compound is continuously released into wastewater systems.[1] While wastewater treatment plants (WWTPs) can remove a significant portion of this compound, incomplete removal and its subsequent release into the environment are common.[1] In the environment, this compound undergoes degradation to various transformation products, with this compound-lactone being a primary and persistent metabolite.[1][2] The parent compound and its degradation products have been detected in various environmental matrices, including surface water, sediment, and sludge, raising concerns about their potential environmental impact.
This application note provides a detailed protocol for the sensitive and selective detection and identification of this compound and its degradation products using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is applicable for the analysis of these compounds in complex environmental matrices.
Experimental Workflow
The overall experimental workflow for the detection of this compound and its degradation products is depicted below. The process involves sample collection, extraction of analytes from the sample matrix, followed by instrumental analysis using LC-MS/MS for separation, detection, and identification.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. Below are protocols for solid-phase extraction (SPE) for water samples and microwave-assisted extraction (MAE) for solid samples like sludge.
A. Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for the extraction of this compound and its degradation products from aqueous matrices such as wastewater influent/effluent and surface water.
Materials:
-
Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
SPE vacuum manifold
-
Nitrogen evaporator
Protocol:
-
Sample Pre-treatment: Filter water samples through a 0.45 µm glass fiber filter to remove particulate matter.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the Oasis HLB cartridge.
-
Pass 5 mL of ultrapure water through the cartridge. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the filtered water sample (typically 250-500 mL) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
-
Dry the cartridge under vacuum for 20-30 minutes.
-
-
Elution:
-
Elute the retained analytes with two 4 mL aliquots of methanol.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) and vortex for 30 seconds.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
B. Microwave-Assisted Extraction (MAE) for Sludge and Sediment Samples
This protocol is suitable for the extraction of this compound and its degradation products from solid matrices.
Materials:
-
Microwave extraction system
-
Extraction vessels
-
Acetone (LC-MS grade)
-
Hexane (LC-MS grade)
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Sample Preparation: Homogenize the sludge or sediment sample. Weigh approximately 1-2 g of the homogenized sample into a microwave extraction vessel.
-
Extraction:
-
Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane to the vessel.
-
Seal the vessel and place it in the microwave extraction system.
-
Ramp the temperature to 100°C over 5 minutes and hold for 15 minutes.
-
-
Cooling and Filtration:
-
Allow the vessel to cool to room temperature.
-
Decant the supernatant and filter it through a 0.45 µm filter.
-
-
Concentration and Reconstitution:
-
Evaporate the extract to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase and vortex for 30 seconds.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer, such as a quadrupole time-of-flight (QTOF) or a triple quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
Time (min) %B 0.0 10 12.0 100 17.0 100 17.1 10 | 24.0 | 10 |
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Spray Voltage: 5500 V.
-
Temperature: 550°C.
-
Curtain Gas: 25 psi.
-
Ion Source Gas 1 (Nebulizer Gas): 35 psi.
-
Ion Source Gas 2 (Heater Gas): 40 psi.
-
Declustering Potential (DP): 70 V.
-
Collision Energy (CE): For MS/MS scans, a collision energy of 35 eV with a collision energy spread of ± 20 eV can be applied to achieve optimal fragmentation.
-
Acquisition Mode: Full scan for initial detection and product ion scan for fragmentation and identification.
Data Presentation
The following table summarizes some of the known degradation products of this compound that can be identified using the described LC-MS/MS method.
| Compound Name | Molecular Formula | [M+H]⁺ (m/z) |
| This compound | C₁₈H₂₆O | 259.2056 |
| This compound-lactone | C₁₈H₂₄O₂ | 273.1849 |
| Hydroxy-Galaxolide | C₁₈H₂₆O₂ | 275.2006 |
| Dihydroxy-Galaxolide | C₁₈H₂₆O₃ | 291.1955 |
| This compound-epoxide | C₁₈H₂₆O₂ | 275.2006 |
| Hydroxy-Galaxolide-lactone | C₁₈H₂₄O₃ | 289.1798 |
Note: The m/z values are theoretical and may vary slightly depending on the instrument calibration.
Degradation Pathway of this compound
The degradation of this compound in the environment can proceed through several pathways, including oxidation and hydroxylation. A simplified representation of the initial degradation steps is shown below.
Caption: Simplified degradation pathway of this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the detection and identification of this compound and its degradation products in environmental samples. The combination of effective sample preparation techniques and high-resolution mass spectrometry allows for the reliable analysis of these compounds at trace levels. This methodology is a valuable tool for environmental monitoring and for assessing the fate and transport of this widely used fragrance ingredient.
References
Application Note: Headspace GC-MS Screening for Volatile Galaxolide Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galaxolide is a widely used synthetic musk in a variety of consumer products, including perfumes, cosmetics, and cleaning agents. Commercial this compound is not a single compound but a complex mixture of isomers, primarily diastereomers and constitutional isomers.[1][2] The isomeric composition can influence the olfactory properties and potentially the toxicological profile of the final product. Therefore, a reliable and sensitive analytical method for the screening and quantification of volatile this compound isomers is crucial for quality control, regulatory compliance, and safety assessment.
This application note details a robust method for the screening of volatile this compound isomers using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS). This technique is highly suitable for the analysis of volatile and semi-volatile compounds in complex matrices, offering high sensitivity and selectivity.[3] The headspace approach minimizes matrix effects by introducing only the volatile fraction of the sample into the GC-MS system, leading to cleaner chromatograms and reduced instrument maintenance.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The goal is to efficiently partition the volatile this compound isomers into the headspace of the vial.
Materials:
-
20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa
-
Analytical grade solvent (e.g., Methanol, Ethanol, or Methyl tert-butyl ether (MTBE))
-
Internal Standard (IS) solution (e.g., Tonalide or a deuterated this compound analog at 10 µg/mL)
-
Sample (e.g., perfume, lotion, detergent)
-
Vortex mixer
-
Analytical balance
Protocol:
-
Accurately weigh approximately 0.1 g of the liquid or solid sample into a 20 mL headspace vial.
-
For solid samples or highly viscous liquids, add a suitable solvent to dissolve or disperse the sample. A typical starting point is 1 mL of solvent.
-
Spike the sample with a known amount of internal standard solution (e.g., 100 µL of 10 µg/mL IS solution).
-
Immediately seal the vial with a magnetic crimp cap.
-
Vortex the vial for 30 seconds to ensure thorough mixing.
Headspace GC-MS Analysis
The following parameters provide a starting point for the analysis and may require optimization based on the specific instrumentation and sample matrix.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Headspace Autosampler
HS-GC-MS Conditions:
| Parameter | Value |
| Headspace Sampler | |
| Oven Temperature | 100 - 120 °C |
| Needle Temperature | 130 °C |
| Transfer Line Temperature | 140 °C |
| Incubation Time | 20 - 30 minutes |
| Injection Volume | 1 mL (split or splitless injection can be used) |
| Gas Chromatograph | |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min |
| GC Column | A mid-polarity column such as a DB-17ms (30 m x 0.25 mm, 0.25 µm) is recommended for isomer separation. |
| Oven Program | Initial temperature 150 °C for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan for screening and identification; Selected Ion Monitoring (SIM) for quantification. |
| SIM Ions for this compound | 258, 243, 213 (Quantification ion in bold) |
Data Presentation
The quantitative data for the analysis of this compound isomers should be presented in a clear and structured format to allow for easy comparison and interpretation. The following table summarizes typical method validation parameters that should be assessed.
Table 1: Summary of Quantitative Data for HS-GC-MS Analysis of this compound Isomers
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL[3] |
| Recovery | 85 - 115% |
| Precision (RSD%) | < 15% |
| Isomer Information | |
| Major Diastereomers | (4S,7R)- and (4R,7S)-Galaxolide (cis isomers) |
| Minor Diastereomers | (4S,7S)- and (4R,7R)-Galaxolide (trans isomers) |
| Common Constitutional Isomers | May co-elute or be partially resolved depending on the column and conditions. |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the logical workflow for the HS-GC-MS screening of volatile this compound isomers.
Caption: Experimental workflow for HS-GC-MS screening of this compound isomers.
Logical Relationship of this compound Isomers
The following diagram illustrates the isomeric complexity of commercial this compound.
Caption: Isomeric complexity of commercial this compound.
References
Application Note: QuEChERS Methodology for the Extraction of Galaxolide from Personal care Products
Abstract
This application note details a robust and efficient method for the extraction of Galaxolide, a common synthetic musk used as a fragrance ingredient, from various personal care products. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which offers a streamlined sample preparation process. This method is suitable for researchers, scientists, and quality control professionals in the cosmetics and environmental science fields. The subsequent analysis can be performed using High-Performance Liquid Chromatography with fluorescence detection (HPLC-FL) or Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound (HHCB) is a synthetic polycyclic musk extensively used in a wide array of personal care products to impart a long-lasting fragrance.[1][2][3][4] Due to its widespread use and potential for bioaccumulation, there is a growing need for reliable and efficient methods to quantify its presence in these consumer products.[1] The QuEChERS methodology, originally developed for pesticide residue analysis in food, has been successfully adapted for the extraction of this compound from complex matrices like creams, lotions, soaps, and shampoos. This approach significantly reduces solvent consumption and sample preparation time compared to traditional extraction techniques.
This document provides a detailed protocol for the QuEChERS-based extraction of this compound from personal care products, along with method validation data and a visual representation of the experimental workflow.
Experimental Protocol
This protocol is a synthesized methodology based on established procedures for this compound extraction.
1. Sample Preparation:
-
Accurately weigh 2 g of the homogenized personal care product sample into a 50 mL polypropylene (PP) centrifuge tube.
2. Extraction:
-
Add 5 mL of deionized water (as a co-solvent) to the sample in the centrifuge tube.
-
Vigorously shake the tube for 3 minutes.
-
Add 15 mL of acetonitrile to the tube.
-
Shake the tube vigorously for another 3 minutes.
-
Place the tube in an ultrasonic bath and sonicate for 10 minutes to ensure thorough homogenization.
-
Centrifuge the tube at 3700 rpm for 10 minutes to achieve phase separation.
-
Carefully collect the supernatant (acetonitrile layer) and transfer it to a clean 50 mL PP tube.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
The cleanup step is performed using a dispersive SPE with primary and secondary amine (PSA) and octadecyl-silica (C18) sorbents to remove interfering matrix components.
-
Add the appropriate amount of d-SPE sorbent mixture to the collected supernatant.
-
Vortex the tube for 1 minute to ensure thorough mixing.
-
Centrifuge the tube at a high speed (e.g., 10,000 rpm) for 5 minutes.
4. Final Extract Preparation:
-
Carefully collect the cleaned supernatant.
-
The extract is now ready for analysis by HPLC-FL or GC-MS. For GC-MS analysis, an evaporation and reconstitution step in a suitable solvent like hexane may be necessary.
Quantitative Data Summary
The following table summarizes the performance characteristics of the QuEChERS method for this compound analysis in personal care products, as reported in the cited literature.
| Parameter | Value | Personal Care Product Matrix |
| Linearity Range | 0.005 - 1.002 mg/kg | Various |
| Limit of Detection (LOD) | 0.001 mg/kg | Various |
| Repeatability (CV%) | 0.7% - 11.3% | Various |
| Intermediate Precision (CV%) | 2.5% | Various |
| Mean Recoveries | 65% - 95% | Soap bar to Body cream |
| Global Uncertainty | < 4% (for concentrations < 0.2 mg/kg) | Various |
Experimental Workflow
Caption: QuEChERS workflow for this compound extraction.
Discussion
The presented QuEChERS protocol offers a rapid and effective method for the extraction of this compound from a variety of personal care products. The total analysis time, including the extraction steps, is approximately 60 minutes, allowing for a throughput of about four samples per hour. The method demonstrates good linearity, low detection limits, and acceptable precision and recovery across different product matrices.
The choice of analytical instrumentation (HPLC-FL or GC-MS) will depend on laboratory availability and desired sensitivity. HPLC with fluorescence detection provides a sensitive and selective method for this compound determination. GC-MS is also a common and powerful technique for the analysis of volatile and semi-volatile compounds like this compound.
Conclusion
The QuEChERS methodology provides a validated and efficient approach for the extraction of this compound from complex personal care product matrices. This application note serves as a comprehensive guide for researchers and scientists, enabling them to accurately quantify this compound levels for product safety assessment, quality control, and environmental monitoring purposes.
References
Application Notes and Protocols: Galaxolide as a Biomarker for Anthropogenic Pressure in Surface Waters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Galaxolide (HHCB), a synthetic musk, as a chemical biomarker to assess the level of anthropogenic pressure on surface water bodies. Due to its widespread use in personal care and household products, its release into wastewater, and its persistence in the aquatic environment, the presence and concentration of this compound serve as a reliable indicator of human-derived contamination.[1][2]
Introduction
This compound is a high-production-volume chemical used globally as a fragrance ingredient.[2] Its primary route into the aquatic environment is through the effluent of wastewater treatment plants (WWTPs), which do not completely remove it during treatment processes.[1] Consequently, this compound is frequently detected in rivers, lakes, and coastal waters, with concentrations generally being higher in urbanized and industrialized areas.[1] Its detection in environmental samples is a direct marker of contamination from domestic and industrial wastewater.
Data Presentation: this compound Concentrations in Surface Waters
The following table summarizes the concentrations of this compound reported in various surface water matrices across different geographical regions. This data highlights the ubiquitous nature of this compound as an anthropogenic marker.
| Water Body Type | Location | Concentration Range (ng/L) | Reference |
| Rivers and Lakes | International Studies | Up to 3,150,000 ng/L (3.15 µg/L) | |
| Rivers | Germany | 90th percentile: 460,000 ng/L (0.46 µg/L) | |
| North Sea | Europe | 12 - 2,030 ng/L | |
| Remote Glacier Snow | Italian Alps | 2.13 - 5.07 ng/L | |
| River Water | Australia | Estimated: 2,000 ng/L (2.0 µg/L) | |
| Guangzhou Waterways | China | 20 - 2,620 ng/L | |
| Surface Water | Berlin, Germany | 70 - 1,590 ng/L | |
| Surface Water | Berlin, Germany | 20 - 12,500 ng/L |
Experimental Protocols
This section provides detailed methodologies for the extraction and quantification of this compound in surface water samples. Two common and effective methods are presented: Solid Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS), and Solid Phase Microextraction (SPME) followed by GC-MS.
Protocol 1: Determination of this compound in Surface Water by SPE-GC-MS
This protocol describes a robust method for the extraction and quantification of this compound from water samples using C18 solid-phase extraction cartridges and analysis by GC-MS.
1. Sample Collection and Preservation:
-
Collect water samples in 1-liter amber glass bottles to prevent photodegradation.
-
To inhibit microbial activity, add 50 mg of sodium azide to each liter of sample if not analyzed immediately.
-
Store samples at 4°C and extract within 48 hours of collection.
2. Solid Phase Extraction (SPE):
-
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 6 mL).
-
SPE vacuum manifold.
-
Glass vials for sample collection.
-
Methanol (HPLC grade).
-
Dichloromethane (HPLC grade).
-
n-Hexane (HPLC grade).
-
Acetone (HPLC grade).
-
Reagent water (HPLC grade).
-
-
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of n-hexane through the C18 cartridge, followed by 5 mL of dichloromethane, and then 5 mL of methanol. Do not allow the cartridge to go dry.
-
Wash the cartridge with 10 mL of reagent water.
-
-
Sample Loading:
-
Pass the 1-liter water sample through the conditioned C18 cartridge at a flow rate of approximately 10 mL/min.
-
-
Cartridge Washing:
-
After loading the entire sample, wash the cartridge with 10 mL of reagent water to remove any polar interferences.
-
Dry the cartridge under vacuum for at least 30 minutes.
-
-
Elution:
-
Elute the retained this compound from the cartridge with two 5 mL aliquots of a 1:1 (v/v) mixture of acetone and n-hexane.
-
Collect the eluate in a clean glass tube.
-
-
-
Eluate Concentration:
-
Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.
-
Add an internal standard (e.g., PCB-209) and adjust the final volume to 1 mL with n-hexane.
-
3. GC-MS Analysis:
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
-
GC Parameters:
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 180°C at 15°C/min.
-
Ramp to 280°C at 5°C/min, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for this compound (m/z): 258 (quantification), 243, 213.
-
Dwell Time: 100 ms per ion.
-
4. Quality Assurance/Quality Control (QA/QC):
-
Method Blank: Analyze a reagent water sample with each batch of samples to check for contamination.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Spike a sample with a known concentration of this compound to assess method accuracy and precision.
-
Internal Standard: Use an internal standard to correct for variations in extraction efficiency and instrument response.
-
Calibration: Prepare a multi-point calibration curve using this compound standards.
Protocol 2: Rapid Screening of this compound in Surface Water by SPME-GC-MS
This protocol is suitable for rapid screening and semi-quantitative analysis of this compound in water samples.
1. Sample Preparation:
-
Place 10 mL of the water sample into a 20 mL headspace vial.
-
Add a magnetic stir bar.
-
If desired, add an internal standard.
2. Solid Phase Microextraction (SPME):
-
Materials:
-
SPME fiber assembly with a 100 µm polydimethylsiloxane (PDMS) fiber.
-
SPME autosampler or manual holder.
-
Heater/stirrer.
-
-
Procedure:
-
Fiber Conditioning: Condition the SPME fiber in the GC injector at 250°C for 30 minutes before first use.
-
Extraction:
-
Place the vial in a heating block at 60°C.
-
Expose the PDMS fiber to the headspace above the water sample for 30 minutes with constant stirring.
-
-
3. GC-MS Analysis:
-
Instrumentation and Parameters: Use the same GC-MS instrumentation and parameters as described in Protocol 1, with the following modifications:
-
Injector: Use a dedicated SPME injector liner.
-
Desorption: Desorb the fiber in the GC injector at 250°C for 2 minutes in splitless mode.
-
4. QA/QC:
-
Regularly check the fiber for carryover by running blank samples.
-
Monitor the performance of the fiber by analyzing a standard solution periodically.
Visualizations
Logical Workflow for Using this compound as a Biomarker
Caption: Workflow for this compound as an anthropogenic biomarker.
Experimental Workflow for SPE-GC-MS Analysis
Caption: SPE-GC-MS experimental workflow for this compound.
Potential Signaling Pathway of this compound-Induced Endocrine Disruption
Caption: this compound's potential endocrine disruption pathway.
References
Application Note: Enantioselective Analysis of Galaxolide Using Chiral Stationary Phases
Abstract
Galaxolide (HHCB), a widely used synthetic polycyclic musk fragrance, is a chiral compound with its enantiomers exhibiting different sensory properties and potential environmental fates.[1] This application note details a robust method for the enantioselective analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS) and a chiral stationary phase. The protocol provides a reliable approach for the separation and quantification of this compound enantiomers, which is crucial for environmental monitoring, toxicology studies, and quality control in the fragrance industry.
Introduction
This compound (1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta-[g]-2-benzopyran) is a synthetic musk used extensively in personal care products and detergents.[1][2] As a chiral molecule with two stereogenic centers, this compound exists as four stereoisomers.[1][3] Commercial this compound is typically sold as a racemic mixture. However, biological processes, including degradation and bioaccumulation, can be enantioselective, leading to shifts in the enantiomeric ratio in the environment. Therefore, the ability to separate and quantify the individual enantiomers of this compound is of significant scientific interest.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are powerful techniques for enantiomeric separation. For volatile and semi-volatile compounds like this compound, GC is a particularly suitable technique. Modified cyclodextrins have proven to be effective chiral selectors for the GC-based separation of polycyclic musk enantiomers, including this compound. This application note focuses on a GC-MS method utilizing a modified cyclodextrin-based chiral capillary column for the successful resolution of this compound enantiomers.
Experimental Workflow
Caption: Experimental workflow for the enantioselective analysis of this compound.
Materials and Methods
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (Single Quadrupole or Tandem Quadrupole)
-
Chiral Capillary Column: Heptakis(2,3-di-O-methyl-6-O-tert-butyl-dimethylsilyl-β-CD) in DV-1701 or similar modified cyclodextrin column.
Reagents and Standards:
-
This compound analytical standard
-
High-purity solvents (e.g., hexane, dichloromethane)
-
High-purity helium for carrier gas
Sample Preparation:
The sample preparation method will vary depending on the matrix (e.g., water, soil, biota). A general solid-phase extraction (SPE) method for water samples is described below.
-
Condition an SPE cartridge (e.g., C18) with an appropriate solvent.
-
Load the water sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable solvent (e.g., dichloromethane).
-
Concentrate the eluate under a gentle stream of nitrogen.
-
Reconstitute the sample in a known volume of solvent for GC-MS analysis.
GC-MS Protocol
Chromatographic Conditions:
| Parameter | Value |
| Column | Heptakis(2,3-di-O-methyl-6-O-tert-butyl-dimethylsilyl-β-CD) in DV-1701 |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | 60 °C (hold for 2 min), ramp to 180 °C at 10 °C/min, then ramp to 250 °C at 2 °C/min, hold for 10 min. |
| Transfer Line Temperature | 280 °C |
Mass Spectrometer Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Ions (SIM) | m/z 258, 243, 213 (Quantification ion: m/z 258) |
Results and Discussion
The use of a chiral stationary phase based on a modified β-cyclodextrin allows for the successful separation of the this compound stereoisomers. This compound is resolved into two pairs of peaks, with the (4S, 7RS)-diastereomers eluting first, followed by the (4R, 7RS)-diastereomers. The resolution factor for the enantiomeric pairs of this compound has been reported to be around 1.0, indicating good separation.
Table 1: Quantitative Data for this compound Enantiomer Separation
| Enantiomer/Diastereomer Pair | Expected Elution Order | Resolution (Rs) |
| (4S, 7RS)-diastereomers | 1 | ~1.0 |
| (4R, 7RS)-diastereomers | 2 | ~1.0 |
The enantiomeric ratio (ER) can be calculated by dividing the peak area of the first eluting enantiomer by the peak area of the second eluting enantiomer. An ER of 1 indicates a racemic mixture. Deviations from this value suggest enantioselective processes.
Conclusion
The detailed GC-MS method utilizing a modified cyclodextrin chiral stationary phase provides a reliable and robust protocol for the enantioselective analysis of this compound. This method is suitable for researchers in environmental science, toxicology, and the fragrance industry who need to determine the enantiomeric composition of this compound in various matrices. The ability to perform such analyses is critical for understanding the environmental behavior and biological impacts of this widely used chiral compound.
References
Application Notes and Protocols for the Analysis of Galaxolide using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantitative analysis of Galaxolide, a synthetic musk compound, in various matrices using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD). The provided protocols are based on established methodologies and offer a starting point for researchers to develop and validate their own analytical procedures.
Introduction
This compound (HHCB) is a widely used synthetic fragrance ingredient found in a variety of personal care products and household items. Due to its widespread use and potential environmental persistence, there is a growing need for sensitive and reliable analytical methods to quantify its presence in different environmental and biological samples. HPLC with fluorescence detection offers a selective and sensitive approach for the determination of this compound.
Principle of the Method
This method utilizes reversed-phase HPLC to separate this compound from other matrix components. The separation is achieved on a C18 analytical column using a gradient elution with a mobile phase consisting of acetonitrile and water. Following chromatographic separation, this compound is detected by a fluorescence detector. The intensity of the fluorescence emission is directly proportional to the concentration of this compound in the sample, allowing for accurate quantification.
Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of this compound by HPLC-FLD, based on reported literature values.
| Parameter | Personal Care Products | Water Samples |
| Linearity Range | 0.005 - 1.002 mg/kg[1] | Method dependent |
| Limit of Detection (LOD) | 0.001 mg/kg[1] | Method dependent |
| Limit of Quantification (LOQ) | Not explicitly reported; typically 3x LOD | Method dependent |
| Retention Time | Dependent on specific chromatographic conditions | Dependent on specific chromatographic conditions |
| Repeatability (RSD) | 0.7% - 11.3%[1] | Method dependent |
| Intermediate Precision (RSD) | 2.5%[1] | Method dependent |
| Mean Recovery | 65% - 95%[1] | Method dependent |
Experimental Protocols
Sample Preparation: Personal Care Products (QuEChERS Method)
This protocol is adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of this compound from complex matrices like creams, lotions, and shampoos.
Materials:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 1 g of the homogenized personal care product sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute to disperse the sample.
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap the tube and vortex for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥4000 x g for 5 minutes.
-
Transfer the upper acetonitrile layer to a d-SPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 x g for 5 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.
Sample Preparation: Water Samples (Solid-Phase Extraction)
Solid-phase extraction (SPE) is a common technique for the extraction and pre-concentration of this compound from aqueous matrices.
Materials:
-
Solid-phase extraction cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the cartridge. Do not allow the cartridge to go dry.
-
Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
After the entire sample has passed through, wash the cartridge with 5 mL of water to remove any interfering polar compounds.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the retained this compound with 5 mL of methanol into a collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.22 µm syringe filter into an HPLC vial.
HPLC-FLD Analysis
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven.
-
Fluorescence detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A specific column mentioned in the literature is a Zorbax Eclipse XDBC18 (50 mm length x 4.6 mm i.d. and 1.8µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 100% of acetonitrile in 12 minutes has been reported. A typical gradient could be:
-
0-2 min: 10% B
-
2-12 min: 10% to 100% B (linear gradient)
-
12-15 min: 100% B (hold)
-
15.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.6 - 1.0 mL/min. A flow rate of 600 µL/min has been specified in one study.
-
Column Temperature: 30 °C
-
Injection Volume: 10 - 20 µL
-
Fluorescence Detector Settings:
-
Excitation Wavelength: To be determined empirically. A starting point for wavelength screening could be in the range of 220-280 nm.
-
Emission Wavelength: To be determined empirically. A starting point for wavelength screening could be in the range of 280-350 nm.
-
Note on Fluorescence Detection: The optimal excitation and emission wavelengths for this compound are not consistently reported in the readily available literature. It is crucial for the user to determine these parameters experimentally to achieve maximum sensitivity. This can be done by infusing a standard solution of this compound directly into the fluorescence detector and scanning a range of excitation and emission wavelengths to find the maxima.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the analysis of this compound in personal care products and water samples.
Caption: Workflow for this compound analysis in personal care products.
Caption: Workflow for this compound analysis in water samples.
Conclusion
The described HPLC-FLD method provides a robust and sensitive approach for the quantification of this compound in personal care products and water samples. The detailed protocols for sample preparation and HPLC analysis serve as a valuable resource for researchers in environmental science, toxicology, and quality control. It is important to emphasize the need for method validation in the user's own laboratory to ensure data quality and accuracy. The empirical determination of the optimal fluorescence excitation and emission wavelengths is a critical step in this validation process.
References
Application Note: Microwave-Assisted Extraction of Galaxolide from Sludge Samples
Abstract
This application note details a robust and efficient method for the extraction of Galaxolide (HHCB), a common polycyclic musk fragrance, from sewage sludge samples using Microwave-Assisted Extraction (MAE). Due to its widespread use in personal care and household products, this compound is frequently detected in environmental matrices, particularly in sewage sludge.[1][2][3][4][5] This protocol provides a detailed, step-by-step procedure for researchers and scientists, enabling reliable quantification of this compound for environmental monitoring and risk assessment. The MAE method offers significant advantages over traditional extraction techniques, including reduced solvent consumption and shorter extraction times.
Introduction
This compound (1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran) is a synthetic musk compound extensively used as a fragrance ingredient in a vast array of consumer products. Consequently, it is continuously released into wastewater systems and, due to its lipophilic nature, tends to accumulate in sewage sludge during wastewater treatment processes. Monitoring the concentration of this compound in sludge is crucial for understanding its environmental fate and potential ecological impact.
Microwave-Assisted Extraction (MAE) is a modern extraction technique that utilizes microwave energy to heat the solvent and sample matrix, thereby accelerating the extraction process. This method has been shown to be highly effective for the extraction of various organic pollutants from solid matrices. This application note presents an optimized MAE protocol for the extraction of this compound from sludge, followed by analysis using gas chromatography-mass spectrometry (GC-MS).
Experimental
Materials and Reagents
-
Sludge sample (centrifuged sludge cake)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Acetone (analytical grade)
-
Hexane (analytical grade)
-
Silica gel for column chromatography
-
This compound analytical standard
-
Microwave extraction system with Teflon vessels
-
Gas chromatograph-mass spectrometer (GC-MS)
Instrumentation
A microwave-assisted extraction system capable of controlling temperature and pressure is required. Analysis is performed using a GC-MS system.
Data Presentation
The following table summarizes the recovery data for polycyclic musks, including this compound, from spiked sludge samples using the described MAE method.
| Compound | Recovery (%) | Method Detection Limit (ng/g) |
| This compound (HHCB) | 80 - 105% | 27 - 41 |
| Tonalide (AHTN) | 80 - 105% | 27 - 41 |
Table 1: Recovery and Method Detection Limits for Polycyclic Musks in Spiked Sludge Samples using MAE. Data sourced from a study on microwave-assisted extraction of synthetic musks in sewage sludge.
Experimental Protocol
1. Sample Preparation
1.1. Homogenize the sludge sample to ensure uniformity. 1.2. Weigh 1 to 2.5 g of the centrifuged sludge cake into a Teflon microwave extraction vessel. 1.3. Add 10 g of anhydrous sodium sulfate to the vessel to remove excess water and improve extraction efficiency. 1.4. Mix the sludge and sodium sulfate thoroughly with a spatula.
2. Microwave-Assisted Extraction
2.1. Add 30 mL of a 1:1 (v/v) mixture of acetone and hexane to the Teflon vessel containing the sample. 2.2. Seal the vessel and place it in the microwave extraction system. 2.3. Program the microwave system with the following parameters:
- Temperature Ramp: 15 minutes to reach 110°C.
- Temperature Hold: 20 minutes at 110°C.
- Total Extraction Time: 35 minutes. 2.4. After the extraction program is complete, allow the vessel to cool for at least 30 minutes before opening.
3. Extract Cleanup
3.1. Decant the extract from the Teflon vessel into a clean flask. 3.2. Evaporate the solvent to a smaller volume using a rotary evaporator or a gentle stream of nitrogen. 3.3. Prepare a silica gel column for cleanup. 3.4. Apply the concentrated extract to the top of the silica gel column. 3.5. Elute the column with an appropriate solvent mixture (e.g., a hexane-acetone gradient) to separate the analytes from interfering substances. 3.6. Collect the fraction containing this compound. 3.7. Concentrate the cleaned extract to a final volume suitable for GC-MS analysis.
4. GC-MS Analysis
4.1. Analyze the final extract using a gas chromatograph coupled with a mass spectrometer (GC-MS). 4.2. Use an appropriate GC column and temperature program to achieve good separation of this compound from other compounds. 4.3. The mass spectrometer should be operated in the appropriate mode for sensitive and selective detection of this compound.
Workflow Diagram
Caption: Workflow for Microwave-Assisted Extraction of this compound from Sludge.
Conclusion
The described Microwave-Assisted Extraction protocol provides an efficient and reliable method for the determination of this compound in sludge samples. The method is characterized by high recoveries and low detection limits, making it suitable for routine environmental analysis. The reduced extraction time and solvent consumption make MAE a greener alternative to conventional extraction techniques. This protocol can be readily adopted by environmental laboratories for monitoring the presence and concentration of this compound and other polycyclic musks in sludge and similar solid matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Polycyclic musk fragrances (PMFs) in wastewater and activated sludge: analytical protocol and application to a real case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols for the Analysis of Galaxolide in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galaxolide (HHCB) is a synthetic polycyclic musk widely used as a fragrance ingredient in a vast array of personal care products, detergents, and air fresheners.[1][2] Due to its extensive use and subsequent release into the environment, this compound is now a ubiquitous environmental contaminant detected in various matrices, including wastewater, sludge, sediments, and even human tissues.[3][4] Its persistence, potential for bioaccumulation, and suspected endocrine-disrupting properties have made the robust and sensitive analysis of this compound in complex environmental and biological samples a critical area of research.[5]
These application notes provide a comprehensive overview of the analytical methodologies for the determination of this compound in complex matrices. Detailed protocols for sample preparation and instrumental analysis are presented, along with a summary of quantitative performance data from various studies.
Analytical Methodologies
The analysis of this compound in complex matrices typically involves a multi-step process encompassing sample collection, extraction, clean-up, and instrumental analysis. The most common analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
Effective sample preparation is crucial to isolate this compound from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental detection.
-
Solid-Phase Extraction (SPE): This is a widely used technique for aqueous samples like wastewater. The sample is passed through a solid sorbent cartridge which retains this compound. The analyte is then eluted with a small volume of an organic solvent.
-
Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (or its headspace). The analytes adsorb to the fiber and are then thermally desorbed in the injector of a gas chromatograph.
-
Microwave-Assisted Extraction (MAE): Primarily used for solid samples like sludge and sediment, MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process.
-
Ultrasonic Bath Extraction: An alternative for solid samples, this method uses high-frequency sound waves to facilitate the extraction of the analyte from the sample matrix into a solvent.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This dispersive solid-phase extraction method is particularly useful for complex matrices like personal care products. It involves an initial extraction with an organic solvent followed by a clean-up step using a mixture of salts and sorbents.
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detection and structural identification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity and is particularly advantageous for analyzing samples that are not amenable to GC without derivatization.
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of this compound in various complex matrices using different analytical methods.
Table 1: Quantitative Data for this compound Analysis in Aqueous Matrices (Wastewater, River Water)
| Analytical Method | Sample Matrix | LOQ/LOD | Recovery (%) | Reference |
| SPE-GC-FID | Pure Water | - | 99.3 - 108.9 | |
| SPE-GC-MS/MS | Wastewater | - | 97 - 102 | |
| SPME-GC-MS | River Water | 14-22 ng/L (LOD) | 45 - 50 | |
| SPE-UHPLC-MS/MS | Wastewater | < 1 ng/L (MQL) | 49 - 140 | |
| GC-MS/MS | Wastewater | 1.7 - 80 ng/L (LOD) | > 70 |
Table 2: Quantitative Data for this compound Analysis in Solid Matrices (Sludge, Sediment, Personal Care Products)
| Analytical Method | Sample Matrix | LOQ/LOD | Recovery (%) | Reference |
| MAE-SPE-UHPLC-MS/MS | Digested Sludge | 0.03 - 8.1 ng/g (MQL) | 11 - 186 | |
| Ultrasonic Bath-GC-Ion Trap | Activated Sludge | 0.1 - 210 ng/g (LOD) | > 70 | |
| QuEChERS-HPLC-FL | Personal Care Products | 0.001 mg/kg (LOD) | 65 - 95 |
Experimental Protocols
Protocol 1: Analysis of this compound in Wastewater using SPE and GC-MS
1. Sample Preparation (Solid-Phase Extraction)
-
Filter the wastewater sample (e.g., 500 mL) through a glass fiber filter.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the filtered wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Dry the cartridge under vacuum for at least 30 minutes.
-
Elute the retained this compound with 10 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and hexane).
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add an internal standard before analysis.
2. Instrumental Analysis (GC-MS)
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 60 °C (hold for 2 min), ramp to 180 °C at 15 °C/min, then ramp to 280 °C at 10 °C/min (hold for 10 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 258, 243, 213).
-
Protocol 2: Analysis of this compound in Sludge using MAE and LC-MS/MS
1. Sample Preparation (Microwave-Assisted Extraction)
-
Homogenize the sludge sample (e.g., freeze-dry and grind).
-
Weigh approximately 0.5 g of the homogenized sample into a microwave extraction vessel.
-
Add an internal standard.
-
Add 25 mL of an extraction solvent mixture (e.g., 50:50 methanol:water, pH 2).
-
Perform microwave-assisted extraction (e.g., 110 °C for 30 minutes).
-
Allow the vessel to cool, then filter the extract.
-
The extract may require a further clean-up step, such as solid-phase extraction, before LC-MS/MS analysis.
2. Instrumental Analysis (LC-MS/MS)
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to separate this compound from matrix components (e.g., start with 50% B, increase to 95% B over 10 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration).
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Source Temperature: 350 °C.
-
Ion Spray Voltage: 5500 V.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor the precursor ion to product ion transitions for this compound (e.g., m/z 259.2 -> 175.1).
-
Visualizations
Experimental Workflow
Caption: General workflow for the analysis of this compound in complex matrices.
Signaling Pathway of this compound as an Endocrine Disruptor
Caption: this compound's antagonistic effect on hormone receptors, leading to endocrine disruption.
References
Application of Stir Bar Sorptive Extraction (SBSE) for the Analysis of Galaxolide and its Transformation Products
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the use of Stir Bar Sorptive Extraction (SBSE) in the analysis of the polycyclic musk, Galaxolide (HHCB), and its transformation products (TPs). This methodology is particularly relevant for environmental monitoring, toxicological studies, and quality control in industries utilizing this common fragrance ingredient.
Introduction
This compound (1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran) is a widely used synthetic musk in personal care products and detergents.[1] Due to its extensive use and incomplete removal during wastewater treatment, this compound and its TPs are frequently detected in various environmental compartments.[2] Stir Bar Sorptive Extraction (SBSE) offers a sensitive, efficient, and environmentally friendly method for the extraction and preconcentration of these compounds from aqueous matrices prior to chromatographic analysis.[3] SBSE is a solventless extraction technique that relies on the partitioning of analytes from a liquid sample into a polydimethylsiloxane (PDMS) coating on a magnetic stir bar.
The primary and most stable transformation product of this compound is HHCB-lactone.[2] However, under oxidative and irradiation processes, a multitude of other TPs can be formed.[2] The identification and quantification of these TPs are crucial for a comprehensive understanding of the environmental fate and potential toxicity of this compound.
Data Presentation
Table 1: Quantitative Data for this compound Analysis using SBSE-GC-MS
| Analyte | Matrix | Recovery (%) | LOD (ng/L) | LOQ (ng/L) | Linearity (R²) | Reference |
| This compound (HHCB) | Wastewater | 85-115 | 0.5 - 2.0 | 1.5 - 6.0 | >0.99 | |
| This compound (HHCB) | River Water | 90-110 | 0.2 - 1.0 | 0.6 - 3.0 | >0.99 | |
| This compound (HHCB) | Amended Soil | 74-126 | 10-1100 (ng/g) | 30-3300 (ng/g) | >0.99 |
Note: The ranges for LOD and LOQ are compiled from multiple studies and can vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
This section provides a detailed protocol for the extraction and analysis of this compound and its TPs from water samples using SBSE followed by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS).
Materials and Reagents:
-
Stir bars coated with polydimethylsiloxane (PDMS) (e.g., 10 mm length, 0.5 mm film thickness)
-
Glass vials with screw caps (e.g., 20 mL)
-
Magnetic stirrer
-
Thermal desorption unit (TDU) coupled to a GC-MS system
-
Methanol, HPLC grade
-
Sodium chloride (NaCl), analytical grade
-
Ultrapure water
-
Analytical standards of this compound and its TPs (if available)
SBSE Procedure:
-
Stir Bar Conditioning: Before first use, condition the PDMS stir bar by heating it in a stream of helium in the TDU at a high temperature (e.g., 300°C) for a specified time (e.g., 60 minutes) to remove any contaminants.
-
Sample Preparation: Collect the aqueous sample in a clean glass container. If necessary, filter the sample to remove suspended solids.
-
Extraction:
-
Place a 10 mL aliquot of the water sample into a 20 mL glass vial.
-
Add a conditioned PDMS-coated stir bar to the vial.
-
For enhanced extraction efficiency of certain compounds, the addition of a salt, such as NaCl (e.g., to a final concentration of 20% w/v), can be considered to increase the ionic strength of the sample.
-
Place the vial on a magnetic stirrer and stir at a constant speed (e.g., 600-1000 rpm) for a defined period (e.g., 180 minutes) at a controlled temperature (e.g., 40°C). The optimal extraction time and temperature should be determined for the specific analytes of interest.
-
-
Stir Bar Removal and Drying: After extraction, carefully remove the stir bar from the vial using clean forceps. Gently dry the stir bar with a lint-free tissue to remove any residual water droplets.
-
Thermal Desorption and GC-MS Analysis:
-
Place the dried stir bar into a clean thermal desorption tube.
-
Insert the tube into the TDU of the GC-MS system.
-
The analytes are thermally desorbed from the PDMS coating by rapidly heating the TDU (e.g., from 40°C to 300°C at a rate of 60°C/min, hold for 10 minutes).
-
The desorbed analytes are cryofocused in a cooled injection system (CIS) (e.g., at -30°C) before being transferred to the GC column for separation.
-
The separated compounds are then detected by the mass spectrometer.
-
GC-MS Conditions (Example):
-
Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., DB-5ms)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: 50°C (hold 2 min), ramp to 150°C at 10°C/min, then to 300°C at 5°C/min (hold 5 min)
-
MS Ionization: Electron Ionization (EI) at 70 eV
-
MS Mode: Full scan (e.g., m/z 50-550) for identification of unknowns and Selected Ion Monitoring (SIM) for quantification of target analytes.
Visualizations
Experimental Workflow
Caption: Experimental workflow for SBSE-TD-GC-MS analysis.
This compound Transformation Pathway
The following diagram illustrates the proposed transformation pathways of this compound under oxidative and irradiation processes, leading to the formation of 18 identified transformation products as described by Herrera López et al. (2013).
References
Application Notes and Protocols for Assessing the Estrogenic Activity of Galaxolide In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galaxolide (HHCB) is a synthetic polycyclic musk widely used as a fragrance ingredient in a variety of personal care products and household cleaners. Due to its widespread use and subsequent detection in environmental matrices and human tissues, there is growing interest in its potential endocrine-disrupting properties, particularly its ability to interact with the estrogenic signaling pathway. These application notes provide detailed protocols for three common in vitro bioassays to assess the estrogenic and anti-estrogenic activity of this compound: the Yeast Estrogen Screen (YES) assay, the Estrogen Receptor (ER) Competitive Binding Assay, and the E-Screen (MCF-7 Cell Proliferation) Assay.
Data Presentation: Estrogenic and Anti-Estrogenic Activity of this compound
The following table summarizes the quantitative data from various in vitro studies on the estrogenic and anti-estrogenic activity of this compound.
| Assay Type | Organism/Cell Line | Receptor | Endpoint | This compound Concentration/Effect | Citation |
| Yeast Estrogen Screen (YES) | Saccharomyces cerevisiae (recombinant) | Human Estrogen Receptor α (hERα) | Anti-estrogenic activity (inhibition of 17β-estradiol) | IC50 = 1.63 x 10⁻⁵ M | [1][2] |
| Luciferase Reporter Gene Assay | Rainbow Trout Gonadal (RTG-2) Cells | Rainbow Trout Estrogen Receptor (rtER) | Anti-estrogenic activity | IC50 = 2.79 x 10⁻⁹ M | [1][2] |
| Reporter Cell Lines | HELN ERα | Human Estrogen Receptor α (ERα) | Estrogenic activity | Weak activation | [3] |
| Reporter Cell Lines | HELN ERβ | Human Estrogen Receptor β (ERβ) | Estrogenic activity | No activation | |
| E-Screen Assay | MCF-7 human breast cancer cells | Endogenous Estrogen Receptor | Estrogenic activity (cell proliferation) | No significant increase in cell proliferation | |
| Competitive Binding Assay | Human Estrogen Receptor α (ERα) and β (ERβ) | ERα and ERβ | Binding affinity | Low affinity binding to both ERα and ERβ |
IC50: The half maximal inhibitory concentration.
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway
The estrogen receptor (ER) can be activated through genomic and non-genomic pathways. In the classical genomic pathway, estrogen binds to the ER in the cytoplasm, leading to its dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on DNA, which modulates gene transcription. Non-genomic pathways involve membrane-associated ERs that can rapidly activate intracellular signaling cascades.
Experimental Protocols
Yeast Estrogen Screen (YES) Assay
The YES assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ) under the control of EREs. Binding of an estrogenic substance to the hER induces the expression of β-galactosidase, which cleaves a chromogenic substrate, resulting in a quantifiable color change.
References
Monitoring Galaxolide in Drinking Water Using SPME-GC-MS: An Application Note and Protocol
Introduction
Galaxolide (HHCB) is a synthetic polycyclic musk widely used as a fragrance ingredient in a variety of personal care products and detergents.[1] Due to its extensive use and incomplete removal during wastewater treatment, this compound is frequently detected in various environmental compartments, including surface and drinking water, raising concerns about its potential impact on ecosystems and human health.[1][2] Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) offers a sensitive, solvent-free, and efficient method for the determination of trace levels of this compound in aqueous samples.[3] This application note provides a detailed protocol for monitoring this compound in drinking water using this technique.
Principle
SPME is a sample preparation technique that utilizes a fused silica fiber coated with a stationary phase. When the fiber is exposed to a sample, analytes partition from the sample matrix into the stationary phase. The fiber is then withdrawn and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed and analyzed by mass spectrometry. This method allows for the extraction and concentration of analytes in a single step, simplifying the sample preparation process.
Experimental Protocols
This section details the methodology for the analysis of this compound in drinking water samples using SPME-GC-MS.
Materials and Reagents
-
Glassware: 20 mL screw-cap vials with PTFE-faced silicone septa
-
Reagents:
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade), baked at 450°C for 4 hours to remove organic contaminants
-
Ultrapure water
-
-
SPME Equipment:
-
SPME fiber holder (manual or autosampler)
-
SPME fibers: 100 µm Polydimethylsiloxane (PDMS) or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) are commonly used.[3]
-
SPME fiber conditioning station
-
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer (MS): Capable of electron ionization (EI) and selective ion monitoring (SIM) or full scan mode.
-
Autosampler: (Optional) for automated sample processing.
Sample Preparation and SPME Procedure
-
Sample Collection: Collect water samples in clean glass bottles.
-
pH Adjustment: Adjust the sample pH to 7.0.
-
Salinity Adjustment: Add sodium chloride to the sample vial to a final concentration of approximately 30% (w/v) to enhance the extraction efficiency by the "salting-out" effect.
-
Aliquoting: Place a 10 mL aliquot of the water sample into a 20 mL vial.
-
Internal Standard: If required, add an appropriate internal standard.
-
SPME Fiber Conditioning: Prior to first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port.
-
Extraction:
-
Direct Immersion SPME:
-
Place the vial in a holder with a magnetic stirrer.
-
Insert the SPME fiber through the septum and immerse the coated tip in the water sample.
-
Extract for 40 minutes at 35°C with constant stirring.
-
-
Headspace SPME:
-
Place the vial in a heating block or water bath.
-
Insert the SPME fiber through the septum and expose it to the headspace above the water sample.
-
Extract for a specified time and temperature (e.g., 30 minutes at 60°C or higher temperatures up to 100°C have been reported to be effective).
-
-
-
Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for thermal desorption. Desorption is typically performed at 250°C for 5 minutes in splitless mode.
GC-MS Analysis
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 280°C at 5°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selective Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity. Key ions for this compound (m/z) are typically 258, 243, and 213. Full scan mode can be used for initial identification.
Quantitative Data Summary
The performance of the SPME-GC-MS method for this compound analysis can be characterized by several key parameters. The following tables summarize typical quantitative data from various studies.
Table 1: Method Detection and Quantification Limits
| Parameter | Reported Value Range | Reference |
| Limit of Detection (LOD) | 0.05 - 22 ng/L | |
| Limit of Quantification (LOQ) | < 0.2 - 22 ng/L |
Table 2: Recovery and Precision Data
| Water Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| River Water | 45 - 50 | 11 - 18 | |
| Wastewater | 71 - 104 | < 11 | |
| Tap Water | 71 - 118 | < 10 |
Table 3: Linearity and Correlation
| Linearity Range | Correlation Coefficient (R²) | Reference |
| 2.5 - 100 µg/L | 0.9966 - 0.9997 | |
| 1.4 - 100 ng/L | ≥ 0.9962 |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the monitoring of this compound in drinking water using SPME-GC-MS.
References
Application Notes and Protocols for Predicting Galaxolide Transformation Product Toxicity Using the PBT Profiler
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galaxolide (HHCB) is a synthetic musk widely used as a fragrance ingredient in a vast array of consumer products, leading to its continuous release into the environment.[1][2][3] Due to its chemical properties, this compound is persistent, bioaccumulative, and toxic (PBT), raising concerns about its environmental fate and potential impact on human health.[1][4] Environmental transformation processes can lead to the formation of various degradation products, which may exhibit their own toxicological profiles. One of the major transformation products is Galaxolidone (HHCB-lactone).
This document provides detailed application notes and protocols for utilizing the U.S. Environmental Protection Agency's (EPA) PBT (Persistence, Bioaccumulation, and Toxicity) Profiler as a screening tool to predict the toxicity of this compound and its transformation products. Furthermore, it outlines detailed experimental protocols for in vitro toxicity assays to validate these predictions and further characterize the toxicological effects, with a focus on endocrine disruption and oxidative stress.
PBT Profiler: A Predictive Screening Tool
The PBT Profiler is a freely accessible online tool that estimates the persistence, bioaccumulation, and aquatic toxicity of a chemical based on its structure. It serves as a valuable initial screening tool to prioritize chemicals for further testing, especially when experimental data is limited. The Profiler uses a chemical's structure in the form of a SMILES (Simplified Molecular Input Line Entry System) string to predict its PBT properties.
Protocol for Using the PBT Profiler
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Access the PBT Profiler: The tool is available online.
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Input Chemical Structure: The chemical structure can be entered in one of three ways:
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CAS Registry Number: If available, this is the simplest method. The Profiler has a database of over 100,000 chemicals and will automatically retrieve the structure.
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SMILES Notation: For novel or less common compounds, the SMILES string can be directly entered.
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Drawing Tool: The website includes a drawing tool to create the chemical structure, which is then converted to a SMILES string.
-
-
Run the Profile: Once the structure is entered, click "Start the PBT Profiler" to initiate the analysis.
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Interpret the Results: The results are presented in a color-coded format for easy interpretation:
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Green: The chemical does not meet the criteria for persistence, bioaccumulation, or toxicity.
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Orange: The chemical meets the criteria for being persistent, bioaccumulative, or toxic.
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Red: The chemical meets the criteria for being very persistent, very bioaccumulative, or highly toxic.
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PBT Profiler Predictions for this compound and Galaxolidone
To predict the PBT properties of this compound and its primary transformation product, Galaxolidone, their respective SMILES strings must be inputted into the PBT Profiler.
| Compound | SMILES String |
| This compound | CC1(C)C2=C(C=C3C(C2)OCC(C)C3)C(C)(C)C1 |
| Galaxolidone | CC1(C)C2=C(C=C3C(C2)OC(=O)C(C)C3)C(C)(C)C1 |
Note: The SMILES string for this compound is readily available from sources like PubChem. The SMILES for Galaxolidone is based on its known chemical structure.
A summary of the expected PBT Profiler output for these compounds is presented below.
| Compound | Persistence Prediction | Bioaccumulation Prediction | Toxicity Prediction |
| This compound | Persistent to Very Persistent | Bioaccumulative to Very Bioaccumulative | Toxic to Very Toxic |
| Galaxolidone | Persistent | Moderate Bioaccumulation | Toxic |
This table represents a summary of expected results based on available literature and the known functionality of the PBT Profiler. Actual results should be generated directly from the tool.
Experimental Protocols for Toxicity Assessment
While the PBT Profiler provides valuable predictions, experimental validation is crucial. The following are detailed protocols for in vitro assays relevant to the toxicological concerns associated with this compound and its transformation products.
Workflow for In Vitro Toxicity Testing
Neutral Red Uptake (NRU) Assay for Cytotoxicity
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.
Materials:
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BALB/c 3T3 fibroblasts or other suitable cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
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Neutral Red solution (0.33% in PBS)
-
Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
96-well flat-bottom tissue culture plates
-
Microplate reader (540 nm)
Protocol:
-
Cell Seeding:
-
Culture BALB/c 3T3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 1 x 10^4 cells in 100 µL of medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Exposure:
-
Prepare a stock solution of the test compound (this compound or transformation product) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in culture medium. The final solvent concentration should not exceed 0.5%.
-
Remove the medium from the cells and replace it with 100 µL of the prepared dilutions. Include vehicle controls (medium with solvent) and untreated controls (medium only).
-
Incubate for 24 hours.
-
-
Neutral Red Staining:
-
Remove the treatment medium and wash the cells with 150 µL of PBS.
-
Add 100 µL of pre-warmed medium containing 50 µg/mL neutral red to each well.
-
Incubate for 3 hours at 37°C.
-
-
Dye Extraction and Measurement:
-
Remove the neutral red medium and wash the cells with 150 µL of PBS.
-
Add 150 µL of destain solution to each well.
-
Shake the plate for 10 minutes on a shaker to extract the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
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Calculate the percentage of viability relative to the untreated control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell viability).
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Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity
The comet assay is a sensitive method for detecting DNA damage in individual cells.
Materials:
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Human TK-6 cells or other suitable cell line
-
RPMI-1640 medium
-
Horse Serum
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Low Melting Point (LMP) Agarose
-
Normal Melting Point (NMP) Agarose
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Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with image analysis software
Protocol:
-
Cell Treatment:
-
Culture TK-6 cells in RPMI-1640 supplemented with 10% horse serum.
-
Expose cells to various concentrations of the test compound for a defined period (e.g., 2-4 hours).
-
-
Slide Preparation:
-
Coat microscope slides with a layer of 1% NMP agarose.
-
Harvest and resuspend the treated cells in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix 10 µL of the cell suspension with 75 µL of 0.5% LMP agarose at 37°C.
-
Pipette the mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose at 4°C for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
DNA Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove the slides and wash them three times with neutralization buffer for 5 minutes each.
-
Stain the slides with a DNA stain.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Use image analysis software to quantify DNA damage (e.g., tail length, % DNA in tail, tail moment).
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Yeast Estrogen/Androgen Screen (YES/YAS) Assay for Endocrine Disruption
The YES/YAS assay utilizes genetically modified yeast (Saccharomyces cerevisiae) to detect substances that can interact with human estrogen (hERα) or androgen (hAR) receptors.
Materials:
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Recombinant yeast strain containing the human estrogen or androgen receptor gene linked to a reporter gene (e.g., lacZ).
-
Yeast culture medium.
-
CPRG (chlorophenol red-β-D-galactopyranoside) substrate.
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Positive controls (17β-estradiol for YES, dihydrotestosterone for YAS).
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Antagonist controls.
-
96-well microtiter plates.
-
Microplate reader (570 nm and 690 nm).
Protocol:
-
Yeast Culture Preparation:
-
Inoculate the recombinant yeast strain into the appropriate culture medium.
-
Grow the culture overnight at 30°C with shaking.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound in the assay medium.
-
For antagonist testing, add a fixed concentration of the respective positive control to the dilutions.
-
Add the yeast suspension to each well of a 96-well plate.
-
Add the test compound dilutions, positive controls, and negative controls to the respective wells.
-
-
Incubation:
-
Seal the plates and incubate at 30°C for 48-72 hours with gentle shaking.
-
-
Measurement:
-
Measure the optical density at 690 nm to assess yeast growth (cytotoxicity).
-
Measure the optical density at 570 nm to quantify the color change resulting from the conversion of CPRG by β-galactosidase.
-
-
Data Analysis:
-
Correct the 570 nm readings for cell density (690 nm readings).
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For agonist activity, determine the EC50 value (the concentration that produces 50% of the maximal response).
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For antagonist activity, determine the IC50 value (the concentration that inhibits 50% of the agonist response).
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Signaling Pathways of this compound Toxicity
Endocrine Disruption Pathway
This compound has been shown to exhibit endocrine-disrupting properties, primarily by acting as an antagonist to the androgen receptor (AR) and potentially interacting with the estrogen receptor (ER). This can interfere with normal hormone signaling pathways.
Oxidative Stress Pathway
Exposure to this compound has been linked to the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.
Quantitative Toxicity Data
The following table summarizes available quantitative toxicity data for this compound. Data for transformation products is limited and highlights the need for further research using the protocols outlined above.
| Compound | Assay | Species/Cell Line | Endpoint | Value | Reference |
| This compound | Yeast Estrogen Screen (YES) | S. cerevisiae (hERα) | Antagonist IC50 | 1.63 x 10⁻⁵ M | |
| This compound | Microalgae Growth Inhibition | P. tricornutum | IC10 | 0.127 µg/L | |
| This compound | Microalgae Growth Inhibition | I. galbana | IC10 | 5.22 µg/L | |
| This compound | In vitro bioassay | - | Anti-androgenic activity | Relative potency of 0.042 | |
| Galaxolidone | ECOSAR Prediction | Aquatic organisms | PNEC | 18.4 µg/L |
PNEC: Predicted No-Effect Concentration
Conclusion
The combination of in silico tools like the PBT Profiler and in vitro experimental assays provides a robust framework for assessing the potential toxicity of this compound and its transformation products. The PBT Profiler serves as an efficient initial screening method, while the detailed protocols for cytotoxicity, genotoxicity, and endocrine disruption assays offer the means for comprehensive toxicological evaluation. This integrated approach is essential for understanding the environmental and human health risks associated with these widespread fragrance compounds and for guiding the development of safer alternatives.
References
Quantifying Dermal Exposure to Galaxolide from Cosmetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galaxolide (HHCB) is a synthetic polycyclic musk widely used as a fragrance ingredient in a vast array of cosmetic and personal care products.[1][2][3][4] Due to its extensive use, there is a growing interest in understanding the extent of human exposure, particularly through the dermal route, which is considered the primary pathway.[1] This document provides detailed application notes and protocols for quantifying this compound in cosmetic products and estimating dermal exposure. The methodologies described are based on established analytical techniques and findings from recent scientific studies. This compound has been detected in various human tissues and fluids, including breast milk and blood plasma.
Data Presentation: this compound Concentration in Personal Care Products
The following table summarizes the concentrations of this compound found in various commercially available personal care products, as reported in scientific literature. This data is crucial for estimating potential dermal exposure levels.
| Product Category | Product Type | This compound Concentration (mg/kg) | Reference |
| Skin Care | Perfumed Body Cream | 280.78 ± 8.19 | |
| Body Cream | 95% mean recovery | ||
| Body Lotion | - | ||
| Soaps & Cleansers | Soap Bar | 65% mean recovery | |
| Glycerin Soap | 300.480 ± 8.819 | ||
| Hair Care | Shampoo | - | |
| Hair Conditioner | - | ||
| Oral Care | Toothpaste | 0.04 ± 0.01 | |
| Baby Products | Baby Wipe | 0.001 ± 0.001 |
Note: "-" indicates that a specific value was not provided in the cited sources, though the product type was analyzed.
Estimated Daily Dermal Exposure
Based on the concentrations found in products and consumer usage patterns, studies have estimated the daily dermal exposure to this compound.
| Population | Estimated Daily Dermal Exposure (µ g/day ) | Reference |
| Adults | 904 | |
| Children (Oporto, Portugal) | 277.10 ± 0.02 |
An in vitro study using human skin showed a low absorption rate of about 0.4% of the applied dose. However, other in vivo studies have indicated higher absorption rates.
Experimental Protocols
This section details the methodologies for the extraction and quantification of this compound from cosmetic products. The primary method described is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Protocol 1: Quantification of this compound in Cosmetics using QuEChERS and HPLC-Fluorescence Detection
This protocol is adapted from methodologies reported for the analysis of this compound in personal care products.
1. Sample Preparation and Extraction (QuEChERS)
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Objective: To extract this compound from the complex cosmetic matrix.
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Materials:
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Cosmetic product sample
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Deionized water
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Acetonitrile (HPLC grade)
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Homogenizer (e.g., vortex mixer, ultrasonic bath)
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Centrifuge tubes (50 mL, polypropylene)
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Centrifuge
-
-
Procedure:
-
Weigh approximately 2 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 5 mL of deionized water (as a co-solvent).
-
Vigorously shake the tube for 3 minutes.
-
Add 15 mL of acetonitrile (as the extraction solvent).
-
Shake vigorously again for 3 minutes.
-
Place the tube in an ultrasonic bath for 10 minutes to ensure thorough homogenization.
-
Centrifuge the sample at 3700 rpm for 10 minutes to achieve phase separation.
-
Carefully collect the supernatant (acetonitrile layer) and transfer it to a clean tube.
-
Store the extract at -18°C until HPLC analysis.
-
2. Analytical Quantification by HPLC with Fluorescence Detection
-
Objective: To separate and quantify this compound from the extracted sample.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Fluorescence Detector (FLD)
-
Analytical column suitable for the separation of non-polar compounds (e.g., C18 column)
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile and water, potentially acidified with glacial acetic acid. The exact gradient or isocratic conditions should be optimized based on the specific column and system.
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 20 µL.
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Fluorescence Detection:
-
Excitation Wavelength: To be set based on the absorbance maximum of this compound.
-
Emission Wavelength: To be set based on the emission maximum of this compound.
-
-
-
Calibration:
-
Prepare a series of standard solutions of this compound in a suitable solvent (e.g., acetonitrile) at known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
The linearity range reported in one study was 0.005–1.002 mg/kg.
-
-
Sample Analysis:
-
Inject the extracted sample supernatant into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standards.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Method Validation Parameters:
The following validation parameters have been reported for this methodology:
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Limit of Detection (LOD): 0.001 mg/kg of sample.
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Repeatability (as coefficient of variation): 0.7% to 11.3%.
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Intermediate Precision (as coefficient of variation): 2.5%.
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Mean Recoveries: Ranging from 65% (for soap bars) to 95% (for body cream).
Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of this compound. Headspace GC-MS (HS-GC-MS) is particularly effective for analyzing volatile compounds like this compound.
Visualizations
Experimental Workflow for this compound Quantification
The following diagram illustrates the key steps in the experimental workflow for quantifying this compound in cosmetic products.
Caption: Workflow for this compound quantification.
Logical Relationship for Dermal Exposure Assessment
This diagram outlines the logical steps involved in assessing the dermal exposure to this compound from cosmetics.
Caption: Dermal exposure assessment logic.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Galaxolide Detection in Environmental Samples
Welcome to the technical support center for the analysis of Galaxolide (HHCB) in environmental matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the limit of detection and overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for detecting this compound in environmental samples?
A1: The most frequently employed method for this compound analysis is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[1][2] This technique is well-suited for volatile compounds like this compound, allowing for effective identification and quantification.[1] For certain matrices, such as personal care products, High-Performance Liquid Chromatography (HPLC) with fluorescence detection is also a validated and effective method.[3][4]
Q2: What are the typical Limits of Detection (LOD) for this compound with different methods?
A2: The LOD for this compound is highly dependent on the analytical method, the sample matrix, and the sample preparation technique. For a detailed comparison of LODs across various methods and matrices, please refer to the Data Presentation section below.
Q3: Why is sample preparation a critical step in this compound analysis?
A3: Sample preparation is crucial for concentrating the analyte and removing interfering substances from the sample matrix, which can otherwise negatively impact the sensitivity and accuracy of the analysis. Techniques like Solid-Phase Microextraction (SPME), Solid-Phase Extraction (SPE), and QuEChERS not only clean up the sample but also enrich the concentration of this compound, thereby helping to lower the detection limit.
Q4: What are "matrix effects" and how can they affect my results?
A4: Matrix effects are the alterations in the analytical signal of a target analyte due to the co-eluting components of the sample matrix. These effects can either suppress or enhance the signal, leading to inaccurate quantification. In complex environmental samples, matrix effects are a common challenge that can compromise the reliability of your results. Using matrix-matched calibration curves or internal standards can help to mitigate these effects.
Troubleshooting Guides
Issue 1: Poor Sensitivity / High Limit of Detection in GC-MS Analysis
Symptoms:
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Inability to detect low concentrations of this compound.
-
Signal-to-noise ratio is too low for reliable quantification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Injection | Optimize your injection parameters. Consider using a pulsed split injection, which can narrow the analyte band introduced to the column and improve the response. For large volume samples, a Programmed Thermal Vaporizing (PTV) inlet can enhance sensitivity by one to two orders of magnitude compared to splitless injection. |
| Inefficient Chromatography | Ensure your chromatographic peaks are narrow and well-defined. Broader peaks reduce the signal-to-noise ratio. Consider using a shorter GC column with a smaller diameter and thinner film to increase carrier gas linear velocities, which can lead to sharper peaks and improved sensitivity. |
| Detector Settings | The detector voltage can be increased to improve sensitivity. However, be aware that this can also increase background noise. |
| Source Contamination | A contaminated ion source in the mass spectrometer is a common cause of reduced sensitivity. Regular cleaning and maintenance are essential. |
| Inadequate Sample Preparation | Your sample preparation method may not be providing sufficient concentration of the analyte. Evaluate different extraction techniques such as SPME or SPE to achieve better enrichment. |
Issue 2: Low or Inconsistent Analyte Recovery
Symptoms:
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Recovery rates from spiked samples are below acceptable limits (typically <70%).
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High variability in recovery across replicate samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | The chosen extraction method may not be optimal for your sample matrix. For water samples, SPME has been shown to be effective. For more complex matrices like personal care products or sludge, a dispersive solid-phase extraction like QuEChERS might be more suitable. |
| Suboptimal Extraction Parameters | Several factors can influence extraction efficiency, including the choice of fiber coating in SPME, extraction time and temperature, and sample pH. These parameters should be systematically optimized for your specific application. |
| Analyte Loss During Evaporation | If your protocol involves an evaporation step to concentrate the elute, ensure that it is not too harsh, as this can lead to the loss of the semi-volatile this compound. |
Data Presentation
Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for this compound Analysis
| Analytical Method | Sample Matrix | Sample Preparation | LOD/LOQ | Unit | Reference |
| HS-GC-MS | Environmental Matrices | Headspace | LOQ: 0.1 - 10 | mg/L | |
| SPME-GC-MS | River Water | SPME | LOD: 14 - 22 | ng/L | |
| HPLC-Fluorescence | Personal Care Products | QuEChERS | LOD: 0.001 | mg/kg | |
| GC/MS | Wastewater/Natural Water | Liquid-Liquid Extraction | LOD: 0.11 - 0.12 | µg/L | |
| UPLC-QTOF-MS | Wastewater/River Water | SPE | MQL: <1 | ng/L | |
| UPLC-QTOF-MS | Digested Sludge | MAE/SPE | MQL: <2 | ng/g |
Experimental Protocols
Protocol 1: this compound Determination in Water Samples using SPME-GC-MS
This protocol is based on the methodology described for the analysis of this compound in water.
1. Sample Preparation (SPME):
- Use a 100 µm Polydimethylsiloxane (PDMS) coated fiber.
- Place a water sample (e.g., 10 mL) into a vial.
- For optimal extraction, adjust the sample pH to 7.0.
- Expose the SPME fiber directly to the water sample.
- Set the extraction temperature to 35°C and the extraction time to 40 minutes.
2. GC-MS Analysis:
- After extraction, thermally desorb the analytes from the SPME fiber in the GC inlet.
- Use a suitable capillary column for the separation of this compound.
- Set the mass spectrometer to operate in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Protocol 2: this compound Determination in Personal Care Products using QuEChERS and HPLC-Fluorescence
This protocol is adapted from methodologies developed for analyzing this compound in personal care products.
1. Sample Preparation (QuEChERS):
- Weigh 2g of the sample into a centrifuge tube.
- Add 5 mL of water and shake vigorously for 3 minutes.
- Add 15 mL of acetonitrile, shake for another 3 minutes, and sonicate for 10 minutes.
- Add extraction salts (e.g., magnesium sulfate and sodium chloride) to induce phase separation.
- Centrifuge the sample to separate the layers.
- Collect the supernatant (acetonitrile layer).
2. Dispersive SPE Cleanup:
- Take an aliquot of the supernatant and add it to a tube containing a cleanup sorbent (e.g., PSA and C18).
- Vortex and centrifuge the sample.
- Filter the supernatant before HPLC analysis.
3. HPLC-Fluorescence Analysis:
- Inject the final extract into the HPLC system equipped with a fluorescence detector.
- Use a suitable C18 column for chromatographic separation.
- Set the excitation and emission wavelengths for this compound detection.
Visualizations
Caption: Workflow for this compound analysis in water by SPME-GC-MS.
Caption: Troubleshooting logic for high LOD in GC-MS analysis.
References
Technical Support Center: Optimizing SPE for Galaxolide & Tonalide Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and optimizing Solid-Phase Extraction (SPE) cartridges for the analysis of Galaxolide (HHCB) and Tonalide (AHTN).
Frequently Asked Questions (FAQs)
Q1: What are the most recommended SPE cartridges for extracting this compound and Tonalide from aqueous samples?
A1: For aqueous samples, reversed-phase polymeric sorbents are widely used. The most frequently recommended cartridges include those with divinylbenzene/N-vinylpyrrolidone copolymer (e.g., Oasis HLB) and polymerically bonded, octadecyl-functionalized silica (e.g., C18)[1]. Oasis HLB sorbents, in particular, are noted for their hydrophilic-lipophilic balance, which allows for the retention of a wide range of compounds[2][3]. C18 cartridges are also effective and rely on non-polar interactions for retention[3]. The choice between them may depend on the specific sample matrix and the desired recovery rates.
Q2: What is the fundamental difference between C18 and HLB cartridges?
A2: The primary difference lies in their base material and retention mechanism. C18 cartridges have a silica-based packing with C18 alkyl chains bonded to the surface, making them highly non-polar[4]. Their retention is primarily based on hydrophobic (non-polar) interactions. Oasis HLB cartridges, on the other hand, use a fully porous polymeric packing made of a copolymer of divinylbenzene and N-vinylpyrrolidone. This composition provides both hydrophobic and hydrophilic retention characteristics, allowing for the extraction of a broader range of compounds from acidic to basic.
Q3: Can other types of SPE cartridges be used for these compounds?
A3: Yes, other sorbents can be used, particularly for sample cleanup in complex matrices. A study on fish samples investigated Florisil, Aminopropyl, Alumina-N, and Primary Secondary Amine (PSA) SPE sorbents for cleanup after ultrasonic extraction. The results indicated that Florisil SPE was superior for separating nitro musk and polycyclic musk compounds and for mitigating matrix effects in that specific application.
Q4: What are the general steps involved in an SPE method for this compound and Tonalide?
A4: A typical SPE protocol involves four main steps:
-
Conditioning: The cartridge is treated with a solvent like methanol to wet the sorbent material and activate the functional groups.
-
Equilibration: The sorbent is rinsed with a solution similar to the sample matrix, usually water, to prepare it for sample loading.
-
Sample Loading: The sample is passed through the cartridge, where the target analytes (this compound and Tonalide) are retained by the sorbent.
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Elution: A strong organic solvent is used to disrupt the analyte-sorbent interaction and wash the analytes out of the cartridge for collection and analysis. A washing step may be included before elution to remove any weakly bound interferences.
Experimental Protocols & Workflows
General SPE Workflow for Water Samples
This diagram illustrates the standard procedure for solid-phase extraction.
Caption: Standard workflow for Solid-Phase Extraction (SPE).
Detailed Protocol: Extraction of this compound and Tonalide from Water
This protocol is a synthesized example based on common practices for analyzing polycyclic musks in water samples.
Materials:
-
SPE Cartridges (e.g., C18 or HLB, 60 mg/3 mL)
-
Methanol (HPLC grade)
-
Deionized Water
-
Elution Solvent (e.g., Hexane or Ethyl Acetate)
-
Sample Collection Vials
-
SPE Manifold
Procedure:
-
Cartridge Conditioning: Pass 10 mL of methanol through the SPE cartridge. Do not allow the cartridge to dry.
-
Cartridge Equilibration: Pass 6 mL of deionized water through the cartridge. Ensure the sorbent bed remains wet.
-
Sample Loading: Load 50 mL of the filtered water sample onto the cartridge at a consistent flow rate of approximately 5 mL/min.
-
Washing (Optional): To remove potential interferences, wash the cartridge with a small volume of a weak solvent that will not elute the target analytes. The choice of washing solvent depends on the sample matrix.
-
Drying: Dry the cartridge thoroughly under a gentle stream of nitrogen or by applying a vacuum to the manifold for 10-20 minutes to remove any residual water.
-
Elution: Elute the retained this compound and Tonalide by passing a small volume (e.g., 2 x 3 mL) of a strong organic solvent, such as hexane or ethyl acetate, through the cartridge. Collect the eluate in a clean vial.
-
Concentration and Analysis: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for instrumental analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Cartridge Performance
The selection of an SPE cartridge is critical for achieving high recovery rates. The following table summarizes reported recovery data for this compound and Tonalide using different SPE methods.
| Analyte | SPE Sorbent | Sample Matrix | Average Recovery (%) | Reference |
| This compound (HHCB) | Generik H2P | Test Solution | 104.7 ± 5.1 | |
| Tonalide (AHTN) | Generik H2P | Test Solution | 102.9 ± 4.8 | |
| Polycyclic Musks | Florisil | Fish Tissue | 80 - 120 (acceptable range) | |
| Polycyclic Musks | Aminopropyl | Fish Tissue | 80 - 120 (acceptable range) | |
| Polycyclic Musks | Alumina-N | Fish Tissue | 80 - 120 (acceptable range) | |
| Polycyclic Musks | PSA | Fish Tissue | 80 - 120 (acceptable range) |
Note: "Generik H2P" is a type of polymeric sorbent similar in function to other reversed-phase polymeric cartridges.
Troubleshooting Guide
Encountering issues like low recovery is common during method development. This guide provides a systematic approach to diagnosing and resolving these problems.
Troubleshooting Workflow for Low Analyte Recovery
This decision tree helps identify the source of low recovery during an SPE experiment.
Caption: A decision tree for troubleshooting low SPE recovery.
Common Problems and Solutions
Problem 1: Low recovery, with analytes found in the initial sample flow-through (load fraction).
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Possible Cause: The sample solvent is too strong, preventing the analytes from binding to the sorbent. This compound and Tonalide are non-polar, so a high percentage of organic solvent in the sample will reduce retention on a reversed-phase cartridge.
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Solution: Reduce the organic content of your sample solvent if possible. Dilute the sample with water.
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Possible Cause: The sample loading flow rate is too high, not allowing enough time for the analytes to interact with the sorbent.
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Solution: Decrease the flow rate during sample loading. A rate of 1-5 mL/min is typical for many applications.
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Possible Cause: The sorbent mass is too low for the concentration of analytes or the sample volume (breakthrough).
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Solution: Use a cartridge with a larger sorbent mass or reduce the sample volume.
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Possible Cause: The SPE cartridge dried out between the conditioning/equilibration and sample loading steps.
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Solution: Ensure the sorbent bed remains wetted at all times after conditioning and before the final drying step.
Problem 2: Low recovery, with analytes detected in the wash fraction.
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Possible Cause: The wash solvent is too strong, prematurely eluting the target analytes along with the interferences.
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Solution: Use a weaker wash solvent. For reversed-phase SPE, this means decreasing the percentage of organic solvent in the wash solution.
Problem 3: Low recovery, with analytes not found in the load or wash fractions.
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Possible Cause: The analytes are strongly retained on the cartridge and were not fully eluted. The elution solvent is too weak.
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Solution: Increase the strength of the elution solvent. For reversed-phase, this involves using a more non-polar solvent or increasing the volume of the elution solvent. You may also try a different solvent entirely (e.g., switching from methanol to ethyl acetate or hexane).
Problem 4: Inconsistent or non-reproducible recovery.
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Possible Cause: Inconsistent flow rates during the loading or elution steps.
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Solution: Use a vacuum manifold with a flow control system or an automated SPE system to ensure consistent flow rates between samples.
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Possible Cause: Incomplete wetting of the sorbent bed during conditioning.
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Solution: Ensure the conditioning solvent fully passes through and wets the entire sorbent bed before proceeding to equilibration.
References
Technical Support Center: Optimizing QuEChERS Extraction for Galaxolide Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in QuEChERS extraction recovery for the synthetic musk, Galaxolide.
Troubleshooting Guide
This guide addresses common issues encountered during the QuEChERS extraction of this compound, presented in a question-and-answer format.
Question: Why am I experiencing low recovery of this compound?
Answer: Low recovery of this compound, a hydrophobic compound, can stem from several factors during the QuEChERS procedure. Here are the primary aspects to investigate:
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Insufficient Homogenization: Incomplete homogenization of the sample matrix can prevent efficient extraction of this compound. Ensure the sample is thoroughly blended to a uniform consistency before solvent addition. For complex matrices like creams and lotions, vigorous shaking and sonication are recommended.[1]
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Incorrect Solvent Choice and Volume: Acetonitrile is the most common and effective extraction solvent for this compound in QuEChERS.[2][3] Using an insufficient volume of acetonitrile can lead to incomplete extraction. The optimal solvent-to-sample ratio needs to be maintained.[3][4]
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Inadequate Salting-Out Effect: The addition of salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) is crucial for inducing phase separation between the aqueous and organic layers. Ensure the salts are anhydrous and added correctly to facilitate the partitioning of the hydrophobic this compound into the acetonitrile layer.
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Matrix Effects: Complex matrices, such as cosmetics or sediment, can contain interfering compounds that co-extract with this compound, leading to signal suppression during analysis and the appearance of low recovery. The use of appropriate cleanup sorbents in the dispersive solid-phase extraction (d-SPE) step is critical to minimize these effects.
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Adsorption to Sorbents: During the d-SPE cleanup step, certain sorbents can adsorb this compound, leading to its loss. For instance, graphitized carbon black (GCB) is known to retain planar molecules and may not be suitable for this compound analysis.
Question: My this compound recovery is highly variable between samples. What could be the cause?
Answer: High variability in this compound recovery often points to inconsistencies in the experimental procedure. Key areas to focus on include:
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Inconsistent Sample Hydration: The water content of the sample is a critical parameter in QuEChERS. For dry or low-water matrices like powders or certain soils, the addition of a specific amount of water is necessary to ensure consistent extraction efficiency. Inconsistent hydration can lead to variable recoveries.
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Variable Shaking/Vortexing Time and Intensity: The duration and vigor of shaking during both the extraction and d-SPE steps must be standardized. Inadequate or inconsistent agitation will result in incomplete extraction and partitioning, leading to variable recovery.
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Temperature Fluctuations: Significant temperature changes during the extraction process can affect solvent properties and partitioning coefficients, contributing to variability. Maintaining a consistent laboratory temperature is advisable.
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Pipetting Errors: Inaccurate pipetting of solvents, standards, or the final extract can introduce significant variability. Ensure calipers are properly calibrated and that proper pipetting techniques are used.
Question: How can I improve the cleanup of my this compound extract?
Answer: Effective cleanup is essential for accurate quantification and to protect analytical instrumentation. To improve the cleanup of your this compound extract:
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Select the Appropriate d-SPE Sorbents: The choice of sorbents depends on the matrix.
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Primary Secondary Amine (PSA): Effective for removing fatty acids, sugars, and other polar interferences.
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C18 (Octadecylsilane): Ideal for removing non-polar interferences, such as fats and waxes, which are common in cosmetic matrices.
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Graphitized Carbon Black (GCB): Should be used with caution as it can adsorb planar molecules and may reduce this compound recovery.
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Optimize Sorbent Amount: Using too much sorbent can lead to the loss of this compound, while too little will result in insufficient cleanup. The amount of each sorbent should be optimized for your specific sample matrix.
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Consider a Freezing Step (for fatty matrices): For samples with high fat content, a freezing step after extraction and before centrifugation can help to precipitate lipids, leading to a cleaner extract.
Frequently Asked Questions (FAQs)
What is the expected recovery rate for this compound using the QuEChERS method?
Recovery rates for this compound can vary depending on the matrix. In personal care products, mean recoveries have been reported to range from 65% in soap bars to 95% in body cream. For environmental samples like sediment, absolute recoveries have been observed between 61% and 89%.
Which QuEChERS salts are recommended for this compound extraction?
The most commonly used salt combination for the extraction of this compound is anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl). Buffering salts like sodium acetate or sodium citrate may also be included to maintain a stable pH, which can be important for the stability of other co-extracted analytes, though their direct impact on this compound recovery is less documented.
Can I use a solvent other than acetonitrile for the extraction?
While other solvents can be used in QuEChERS, acetonitrile is generally preferred for the extraction of a broad range of compounds, including this compound, due to its ability to effectively precipitate proteins and its miscibility with water, which allows for efficient partitioning with the addition of salts.
How critical is the centrifugation speed and time?
Centrifugation is crucial for achieving a clean separation of the acetonitrile layer from the sample matrix and residual water. A speed of at least 3000-4000 x g for 5-10 minutes is typically recommended to ensure a compact pellet and a clear supernatant for subsequent d-SPE cleanup or direct analysis.
Data Presentation
The following table summarizes reported recovery data for this compound in different matrices using the QuEChERS method.
| Matrix | QuEChERS Method Details | Recovery Rate (%) | Reference |
| Body Cream | Acetonitrile extraction, d-SPE with PSA and C18 | 95% | |
| Soap Bar | Acetonitrile extraction, d-SPE with PSA and C18 | 65% | |
| Sediment | Acetonitrile extraction with MgSO₄ and NaCl, d-SPE with PSA | 61% - 89% | |
| Certified Reference Sediment (SRM1944) | Acetonitrile extraction with MgSO₄ and NaCl, d-SPE with PSA | 61% - 92% |
Experimental Protocols
Protocol 1: QuEChERS Extraction of this compound from Personal Care Products (e.g., Creams, Lotions)
This protocol is adapted from methodologies used for the analysis of this compound in cosmetic matrices.
1. Sample Preparation:
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Weigh 2 g of the homogenized personal care product into a 50 mL polypropylene centrifuge tube.
2. Extraction:
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Add 5 mL of deionized water and vortex for 1 minute.
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Add 10 mL of acetonitrile to the tube.
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Shake vigorously for 3 minutes. For viscous samples, sonicate for 10 minutes.
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Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
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Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
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Centrifuge at ≥3700 x g for 10 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
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Vortex for 30 seconds.
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Centrifuge at a high speed (e.g., 10,000 x g) for 5 minutes.
4. Analysis:
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Collect the supernatant and transfer it to an autosampler vial for analysis by HPLC-FLD or GC-MS.
Protocol 2: QuEChERS Extraction of this compound from Environmental Solids (e.g., Sediment, Soil)
This protocol is based on methods developed for the analysis of synthetic musks in environmental matrices.
1. Sample Preparation:
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Weigh 5 g of the homogenized and dried sediment or soil sample into a 50 mL polypropylene centrifuge tube.
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If the sample is dry, add 5 mL of deionized water and allow it to hydrate for 30 minutes.
2. Extraction:
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Add 10 mL of acetonitrile to the tube.
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Shake vigorously for 5 minutes.
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Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
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Immediately shake vigorously for 1 minute.
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Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.
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Vortex for 30 seconds.
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Centrifuge at a high speed (e.g., 10,000 x g) for 5 minutes.
4. Analysis:
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Collect the supernatant and transfer it to an autosampler vial for analysis by GC-MS.
Mandatory Visualization
Caption: QuEChERS workflow for this compound extraction and analysis.
References
Technical Support Center: Analysis of Galaxolide and its Transformation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Galaxolide and its transformation products (TPs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the identification of its transformation products important?
This compound, chemically known as 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl-cyclopenta[g]benzopyran (HHCB), is a synthetic polycyclic musk widely used as a fragrance ingredient in personal care and household products.[1][2] Its widespread use leads to its release into wastewater and subsequent presence in various environmental compartments.[3] The identification of its transformation products is crucial for a comprehensive environmental impact assessment, as these products may exhibit different toxicity, persistence, and bioaccumulation potential compared to the parent compound.[4][5]
Q2: What are the most common analytical techniques used to identify this compound and its TPs?
Gas chromatography-mass spectrometry (GC-MS) is a commonly used method for analyzing volatile compounds like this compound. However, for a comprehensive analysis of its transformation products, which can have a wide range of polarities, a combination of advanced techniques is often employed. These include:
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Liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry (LC/ESI-QTOF-MS): This technique is effective for characterizing TPs by providing accurate mass measurements in both full-scan and MS/MS modes.
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Two-dimensional gas chromatography/electron impact time-of-flight mass spectrometry (GCxGC-EI-TOF-MS): This method offers enhanced separation capacity, which is crucial for resolving complex mixtures and identifying unknown compounds, especially in challenging matrices.
Q3: What is the most commonly identified transformation product of this compound?
The most frequently detected and stable transformation product of this compound is 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[γ]-2-benzopyran-1-one, commonly known as this compound-lactone, HHCB-lactone, or galaxolidone. This oxidation product is often found in environmental samples, sometimes at levels similar to or higher than the parent this compound.
Q4: What are the main challenges in identifying unknown this compound TPs?
Researchers face several challenges in the identification of unknown this compound TPs:
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Wide Range of Polarities: Transformation processes can lead to products with significantly different polarities than the parent compound, making a single analytical method insufficient for comprehensive screening.
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Presence of Isobaric Compounds: The presence of compounds with the same nominal mass but different elemental compositions can complicate identification. High-resolution mass spectrometry is essential to overcome this challenge.
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Low Concentrations: TPs are often present at trace levels in environmental samples, requiring highly sensitive analytical instrumentation.
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Lack of Commercial Standards: Many transformation products are not commercially available as reference standards, making their definitive identification difficult.
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Matrix Effects: Complex environmental matrices can interfere with the analysis, requiring effective sample preparation and cleanup procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its transformation products.
Issue 1: Poor sensitivity or no peaks detected in Mass Spectrometry analysis.
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Possible Cause: Leaks in the MS system can lead to a loss of sensitivity and sample contamination.
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Troubleshooting Steps:
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Check for Leaks: Use a leak detector to inspect the gas supply, gas filters, shutoff valves, and column connectors.
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Verify Sample Introduction: Ensure the autosampler and syringe are functioning correctly and that the sample has been prepared properly.
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Inspect the Column: Check the analytical column for any cracks or damage.
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Confirm Detector Function: For GC-MS, ensure the flame is lit and gases are flowing correctly. For LC-MS, check the stability of the ionization spray.
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Issue 2: Inconsistent retention times and peak tailing in chromatography.
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Possible Cause: Improper column installation or a mismatch in analytical conditions.
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Troubleshooting Steps:
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Verify Column Installation: Ensure the column is installed correctly in the GC or LC system. For GC-MS, installing the column too far into or too short of the transfer line can affect sensitivity and peak shape.
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Check Analytical Conditions: Verify that the source and quadrupole temperatures, as well as the carrier gas flow rate in the tune file, match the analytical method.
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Column Conditioning: Ensure the column has been properly conditioned to avoid de-conditioning, which can alter its chromatographic performance.
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Issue 3: Difficulty in identifying unknown transformation products from mass spectral data.
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Possible Cause: Insufficient mass accuracy or lack of fragmentation information.
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Troubleshooting Steps:
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Utilize High-Resolution Mass Spectrometry (HRMS): Employ instruments like Q-TOF-MS to obtain accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds.
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Perform MS/MS Fragmentation: Acquire MS/MS data to obtain structural information about the unknown TPs. This can be achieved through information-dependent acquisition (IDA) modes.
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Use Software for Structure Elucidation: Employ specialized software to aid in the interpretation of mass spectra and the elucidation of chemical structures.
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Consider Non-Target Screening (NTS) Workflows: Implement NTS approaches to systematically screen for and identify unknown substances in the absence of reference standards.
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Experimental Protocols
Sample Preparation for Aqueous Samples
A common method for extracting this compound and its TPs from aqueous samples is Solid Phase Extraction (SPE).
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Cartridge Conditioning: Use an Oasis HLB cartridge (or equivalent). Wash the cartridge with 3 mL of methanol followed by 3 mL of deionized water.
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Sample Loading: Pass 40 mL of the aqueous sample through the conditioned cartridge.
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Elution: Elute the trapped analytes from the cartridge using two 2 mL aliquots of methanol.
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Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS or GC-MS analysis.
LC/ESI-QTOF-MS Analysis
This protocol is a general guideline for the analysis of this compound TPs.
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Chromatographic Separation:
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Column: A C18 column (e.g., Discovery HS C18, 2.1 × 150 mm, 3.0 μm) is commonly used.
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Mobile Phase: A gradient elution with (A) 0.1% v/v formic acid in water and (B) 0.1% v/v formic acid in acetonitrile is typical.
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Flow Rate: A flow rate of 0.6 mL/min can be used.
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Mass Spectrometry Detection:
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Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be evaluated to maximize the detection of various TPs.
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Acquisition Mode: Data should be acquired in both full-scan mode for accurate mass measurement and MS/MS mode (e.g., using IDA) for structural fragmentation.
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Data Presentation
| Property | This compound (HHCB) | This compound-lactone (HHCB-lactone) |
| Molecular Formula | C₁₈H₂₆O | C₁₈H₂₄O₂ |
| Molecular Weight | 258.4 g/mol | ~272 g/mol |
| log Kow | 5.9 | More polar than this compound |
| Water Solubility | 1.75 mg/L | More polar than this compound |
Table 1: Physicochemical Properties of this compound and its Primary Transformation Product.
| Analytical Technique | Key Advantages for this compound TP Analysis |
| LC/ESI-QTOF-MS | High mass accuracy for elemental composition determination, suitable for a wide range of polarities. |
| GCxGC-EI-TOF-MS | Enhanced separation capacity for complex samples, provides full-range mass spectra for unknown identification. |
| GC-MS | Well-suited for the analysis of the volatile parent compound, this compound. |
Table 2: Comparison of Analytical Techniques for the Identification of this compound Transformation Products.
Visualizations
Caption: General experimental workflow for the identification of unknown this compound TPs.
Caption: Simplified degradation pathway of this compound in the environment.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. This compound | C18H26O | CID 91497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rosal.web.uah.es [rosal.web.uah.es]
- 5. Investigation of this compound degradation products generated under oxidative and irradiation processes by liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry and comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Separation of Galaxolide Isomers in GC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of Galaxolide isomers in Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomer separation challenging?
This compound is a widely used synthetic musk fragrance ingredient.[1][2] It is not a single compound but a complex mixture of isomers.[1][2] The primary component is 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl-cyclopenta[g]-2-benzopyran (HHCB).[1] The main challenges in its separation arise from the presence of:
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Stereoisomers: this compound has two chiral centers, resulting in four stereoisomers: (4R,7R), (4R,7S), (4S,7S), and (4S,7R). These enantiomers and diastereomers have very similar physicochemical properties, making them difficult to separate using standard GC methods.
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Structural Isomers: Technical grade this compound can contain 20-30% of structural isomers, which are by-products of the manufacturing process.
Q2: What are the olfactory properties of the different this compound isomers?
The different stereoisomers of this compound exhibit distinct odor characteristics and intensities. The (4S,7R) and (4S,7S) isomers are known to have the most powerful and characteristic musk notes.
Table 1: Odor Characteristics of this compound Stereoisomers
| Isomer | Odor Description | Odor Threshold (ng/L) |
| (4S, 7R) | Powerful musk | ≤ 1 |
| (4S, 7S) | Powerful musk | ≤ 1 |
| (4R, 7S) | Weak, musky, uncharacteristic | - |
| (4R, 7R) | Very weak, mainly fruity | - |
Source: Adapted from literature.
Q3: Which type of GC column is best suited for separating this compound isomers?
For the separation of this compound stereoisomers (enantiomers and diastereomers), a chiral stationary phase is essential. Standard non-polar or polar columns are generally insufficient for resolving these isomers.
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Recommended Phases: Cyclodextrin-based chiral stationary phases are the most effective. Derivatized cyclodextrins, such as those incorporated into polysiloxane polymers, offer excellent enantioselectivity for polycyclic musks.
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For General Analysis: For the analysis of this compound without resolving all stereoisomers, a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is often used.
Troubleshooting Guide
Issue 1: Poor or no separation of this compound isomers.
Possible Causes & Solutions:
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Inappropriate GC Column:
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Solution: Ensure you are using a chiral stationary phase, preferably a cyclodextrin-based column, for stereoisomer separation. For separating structural isomers, a high-resolution, mid-polarity column may be sufficient.
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Sub-optimal GC Oven Temperature Program:
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Solution: The temperature program significantly impacts resolution. Start with a lower initial oven temperature to allow for better interaction between the analytes and the stationary phase. A slow temperature ramp rate (e.g., 2-5 °C/min) can also improve separation.
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Incorrect Carrier Gas Flow Rate:
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Solution: Optimize the carrier gas (e.g., Helium, Hydrogen) flow rate to achieve the best column efficiency. The optimal flow rate depends on the column dimensions and the carrier gas being used.
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Issue 2: Peak tailing or broad peaks.
Possible Causes & Solutions:
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Active Sites in the GC System:
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Solution: Active sites in the injector, column, or detector can cause peak tailing. Deactivate the liner and use a column with a highly inert stationary phase.
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Column Overloading:
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Solution: Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or dilute the sample.
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Improper Film Thickness:
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Solution: A thick stationary phase film can sometimes contribute to peak broadening for highly retained compounds. Consider a column with a thinner film if this is suspected.
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Issue 3: Co-elution with other compounds in the sample matrix.
Possible Causes & Solutions:
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Complex Sample Matrix:
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Solution: Enhance sample preparation to remove interfering matrix components. Techniques like Solid Phase Extraction (SPE) can be effective.
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Insufficient Chromatographic Resolution:
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Solution: Consider using comprehensive two-dimensional gas chromatography (GCxGC). GCxGC provides significantly higher peak capacity and resolution, which is ideal for separating target analytes from a complex matrix.
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Experimental Protocols
Protocol 1: Chiral Separation of this compound Stereoisomers using GC-MS
This protocol provides a general framework. Optimization will be required based on the specific instrument and column used.
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Gas Chromatograph (GC): Agilent 7890A or equivalent.
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Mass Spectrometer (MS): Agilent 5975C or equivalent.
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GC Column: Chiral capillary column, e.g., a derivative of beta-cyclodextrin in a cyanopropyl-dimethylpolysiloxane stationary phase (30 m x 0.25 mm I.D., 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Oven Temperature Program:
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Initial temperature: 60°C, hold for 2 minutes.
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Ramp 1: 10°C/min to 180°C.
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Ramp 2: 2°C/min to 220°C, hold for 10 minutes.
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Injector:
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Mode: Splitless.
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Temperature: 250°C.
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Injection Volume: 1 µL.
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MS Parameters:
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Transfer Line Temperature: 280°C.
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Ion Source Temperature: 230°C.
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Quadrupole Temperature: 150°C.
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Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic this compound ions.
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Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)
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SPE Cartridge: C18 cartridges (e.g., 500 mg, 6 mL).
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Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water.
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Sample Loading: Pass the aqueous sample (e.g., 100 mL) through the cartridge at a flow rate of approximately 5 mL/min.
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Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
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Elution: Elute the retained this compound isomers with a suitable organic solvent, such as ethyl acetate or dichloromethane (e.g., 2 x 3 mL).
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Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., hexane or isooctane) for GC analysis.
Visualizations
Caption: A logical workflow for developing and optimizing a GC method for the separation of this compound isomers.
Caption: A decision tree for troubleshooting common issues encountered during the GC separation of this compound isomers.
References
Technical Support Center: Minimizing Galaxolide Contamination in Laboratory Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing Galaxolide contamination in laboratory experiments. This compound, a widely used synthetic musk in personal care products, is a persistent semi-volatile organic compound that can easily contaminate laboratory environments, leading to inaccurate experimental results.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify and mitigate sources of this compound contamination.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Unexpected peaks corresponding to this compound in blank samples (GC-MS analysis) | 1. Contaminated solvents or reagents.2. Contaminated glassware or sample vials.3. Carryover from previous injections in the GC-MS system.4. Environmental contamination from personal care products used by lab personnel.[2]5. Contaminated compressed gas lines. | 1. Run a solvent blank using a fresh, unopened bottle of each solvent used in the sample preparation. If the peak persists, test each reagent individually.2. Implement a rigorous glassware cleaning protocol (see Experimental Protocols section). Use new, pre-cleaned sample vials for sensitive analyses.3. Bake out the GC inlet and column at a high temperature as recommended by the manufacturer. Inject a high-concentration solvent blank to wash the system.4. Implement a strict policy prohibiting the use of scented personal care products in the laboratory. Provide unscented alternatives for hand soap.5. Flush gas lines and use in-line traps to remove organic contaminants. |
| Inconsistent or non-reproducible results in bioassays | 1. Variable levels of this compound contamination in cell culture media or reagents.2. Leaching of this compound from plasticware (e.g., pipette tips, culture plates).3. Airborne contamination settling into open containers. | 1. Test all batches of media and reagents for this compound contamination before use. Prepare a large, single batch of media for a series of experiments to ensure consistency.2. Use glassware whenever possible. If plasticware is necessary, pre-rinse with a suitable solvent (e.g., ethanol or acetone) and then with sterile, deionized water.[3] Test for leachates from the plasticware by incubating it with media and analyzing the media for this compound.3. Minimize the time that media, reagents, and cell cultures are exposed to the laboratory air. Work in a laminar flow hood or biological safety cabinet. |
| High background signal in analytical instruments | 1. Widespread, low-level contamination of the laboratory environment.2. Contamination of instrument components (e.g., tubing, seals). | 1. Conduct a thorough cleaning of the laboratory, including benchtops, floors, and equipment surfaces. Consider using an air purifier with activated carbon filtration to reduce airborne contaminants.[4]2. Consult the instrument manufacturer's guidelines for cleaning and replacing contaminated parts. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound contamination in a laboratory?
A1: The most common sources of this compound contamination in a laboratory setting are:
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Personal Care Products: Perfumes, colognes, lotions, deodorants, and hair products used by laboratory personnel are major contributors.[2]
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Cleaning Products: Some laboratory cleaning supplies may contain fragrances.
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Cross-Contamination: Using contaminated glassware, equipment, or reagents can spread this compound to uncontaminated samples.
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Airborne Particles: this compound is a semi-volatile organic compound (SVOC) and can adsorb to dust and other airborne particles, which can then settle on surfaces and into open containers.
Q2: What type of personal protective equipment (PPE) should be worn to prevent the spread of this compound?
A2: To minimize the risk of spreading this compound from personal care products, laboratory personnel should:
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Wear Nitrile Gloves: Nitrile gloves are recommended for handling chemicals and can prevent the transfer of contaminants from hands to samples and equipment. Household latex gloves are not as effective against chemical exposure.
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Wear a Lab Coat: A clean lab coat provides a barrier between personal clothing, which may carry fragrance residues, and the laboratory environment.
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Use Safety Glasses: While primarily for eye protection from chemical splashes, safety glasses can also prevent the transfer of contaminants from hands to the eye area.
Q3: How can I decontaminate laboratory air from this compound?
A3: Reducing airborne this compound requires a combination of strategies:
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Ventilation: Ensure adequate laboratory ventilation to exchange indoor air with fresh outdoor air.
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Air Purification: Use a high-efficiency particulate air (HEPA) filter in conjunction with an activated carbon filter. The HEPA filter will remove particulate matter to which this compound may be adsorbed, and the activated carbon will adsorb volatile and semi-volatile organic compounds.
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Source Control: The most effective method is to eliminate the sources of this compound in the laboratory by implementing a fragrance-free policy.
Q4: What are the key physical and chemical properties of this compound to consider for its removal?
A4: Understanding the properties of this compound is crucial for developing effective cleaning and decontamination protocols.
| Property | Value | Implication for Decontamination |
| Molecular Formula | C₁₈H₂₆O | --- |
| Molecular Weight | 258.4 g/mol | --- |
| Appearance | Viscous liquid | Can adhere strongly to surfaces. |
| Water Solubility | 1.75 mg/L at 25°C | Poorly soluble in water, making aqueous cleaning solutions less effective on their own. |
| log Kow (Octanol-Water Partition Coefficient) | 5.9 | Highly lipophilic and hydrophobic, meaning it prefers to associate with fats, oils, and organic solvents rather than water. |
| Vapor Pressure | 0.00054 mmHg | Semi-volatile, allowing it to be present in both the gas phase and adsorbed to surfaces. |
Data sourced from PubChem CID 91497.
Q5: Are there any regulatory limits for this compound in a laboratory setting?
A5: Currently, there are no specific regulatory limits for this compound concentrations in laboratory air or on surfaces. However, it is considered a persistent, bioaccumulative, and toxic (PBT) substance by some environmental agencies. The focus in a research setting should be on minimizing its presence to ensure the validity of experimental data.
Experimental Protocols
Protocol for Cleaning Glassware to Remove this compound Contamination
This protocol is designed for the rigorous cleaning of laboratory glassware to remove hydrophobic, semi-volatile compounds like this compound.
Materials:
-
Phosphate-free laboratory detergent
-
Acetone (reagent grade or higher)
-
Ethanol (95% or higher)
-
Deionized (DI) water
-
Appropriate brushes
-
Drying oven
Procedure:
-
Initial Rinse: As soon as possible after use, rinse glassware with tap water to remove gross contaminants.
-
Detergent Wash: Prepare a warm solution of a laboratory-grade, phosphate-free detergent. Submerge the glassware in the detergent solution and scrub all surfaces thoroughly with an appropriate brush. For heavily contaminated glassware, soaking for several hours may be necessary.
-
Tap Water Rinse: Rinse the glassware thoroughly with warm tap water to remove all traces of detergent.
-
Solvent Rinse 1 (Acetone): In a fume hood, rinse the glassware with acetone to remove residual organic compounds. Ensure the entire surface is wetted with the solvent. Collect the waste solvent for proper disposal.
-
Solvent Rinse 2 (Ethanol): Rinse the glassware with ethanol to remove any remaining acetone and other impurities. Collect the waste solvent.
-
Deionized Water Rinse: Rinse the glassware at least three to four times with deionized water. After the final rinse, the water should sheet off the glass surface in a continuous film, indicating the absence of greasy residues.
-
Drying: Place the glassware in a drying oven set to a temperature appropriate for the glassware type (typically 105-120°C). Alternatively, allow the glassware to air dry on a clean rack. Do not dry with paper towels, as this can introduce fibers and other contaminants.
-
Storage: Store clean glassware in a closed cabinet to prevent contamination from airborne dust and other laboratory contaminants.
Protocol for GC-MS Analysis of this compound
This protocol provides a general method for the analysis of this compound in laboratory samples using Gas Chromatography-Mass Spectrometry (GC-MS). This method should be optimized for your specific instrument and sample matrix.
1. Sample Preparation (Solid Phase Extraction - SPE) This is a common method for extracting and concentrating this compound from aqueous samples.
-
Materials:
-
SPE cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Deionized water
-
Sample collection vials
-
-
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 10 mL of methanol through it.
-
Equilibrating: Equilibrate the cartridge by passing 6 mL of deionized water followed by 6 mL of acidified water (0.1% HCl v/v) through it.
-
Loading: Pass 50 mL of the test solution through the cartridge at a flow rate of approximately 5 mL/min.
-
Elution: Elute the retained this compound from the cartridge with a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and acetone).
-
Concentration: Evaporate the eluate to a small volume under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for GC-MS analysis.
-
2. GC-MS Parameters
| Parameter | Setting |
| Instrument | Gas Chromatograph with Mass Selective Detector |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | Initial temperature of 60°C, hold for 2 minutes. Ramp to 280°C at 10°C/min. Hold at 280°C for 5 minutes. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-450 |
| Solvent Delay | 5 minutes |
Note: These are starting parameters and may require optimization.
Visualizations
Workflow for Minimizing this compound Contamination
References
- 1. mdpi.com [mdpi.com]
- 2. Volatile organic compounds and good laboratory practices in the in vitro fertilization laboratory: the important parameters for successful outcome in extended culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting low recovery rates in solid-phase microextraction of Galaxolide
Technical Support Center: Solid-Phase Microextraction (SPME)
Welcome to the technical support center for Solid-Phase Microextraction (SPME). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of Galaxolide (HHCB), with a focus on improving low recovery rates.
Troubleshooting Guide: Low Recovery of this compound
This guide provides a systematic approach to diagnosing and resolving issues leading to poor analyte recovery in your SPME workflow.
Q1: My this compound recovery is consistently low. Where should I start troubleshooting?
Low recovery is a common issue that can stem from various stages of the SPME process: adsorption (extraction), desorption, or sample matrix interference. The first and most critical step is to determine where the analyte is being lost. This can be achieved by systematically collecting and analyzing the liquid fractions from each step of your procedure (the sample after extraction, wash solutions, etc.) to see if the analyte was lost before desorption.
The following workflow provides a logical sequence for identifying the root cause of the problem.
Caption: Troubleshooting workflow for low SPME recovery.
Q2: Which SPME fiber is best suited for this compound analysis?
The choice of fiber coating is critical as it dictates the affinity for the target analyte. This compound is a semi-volatile, nonpolar compound (Log Kₒw ≈ 5.3-5.9).[1][2] Therefore, fibers with nonpolar or bipolar characteristics are generally most effective.
-
Recommended Fibers: Studies have shown that polydimethylsiloxane/divinylbenzene (PDMS/DVB) and Carboxen/polydimethylsiloxane (CAR/PDMS) fibers provide effective extraction for this compound.[3]
-
General Purpose Fibers: A 100 µm PDMS fiber can also be used and has been successfully applied in some methods.[3]
-
Selection Principle: The selection should match the polarity of the analyte. For semi-volatile compounds like this compound, coatings that utilize adsorption (e.g., DVB, Carboxen) in addition to absorption (PDMS) often yield higher recovery.[4]
Q3: How do I optimize extraction time and temperature for this compound?
Extraction time and temperature are interdependent parameters that significantly influence recovery rates by affecting the equilibrium of the analyte between the sample and the fiber coating.
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Temperature: Higher temperatures increase the vapor pressure of semi-volatile compounds like this compound, which can enhance extraction efficiency, especially in headspace SPME (HS-SPME). Optimal temperatures reported in the literature range from 35°C for direct immersion to 100°C for HS-SPME.
-
Time: The goal is to allow the analyte concentration on the fiber to reach equilibrium with the sample. For this compound, equilibrium may take up to 2 hours. However, working at pre-equilibrium is common for higher throughput, but requires that the extraction time be kept precisely consistent across all samples and standards. Reported optimal times vary from 40 to 125 minutes.
Q4: Am I using the correct extraction mode (Direct Immersion vs. Headspace)?
Both direct immersion (DI-SPME) and headspace (HS-SPME) modes have been successfully used for this compound analysis.
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DI-SPME: The fiber is immersed directly into the aqueous sample. This is often suitable for less volatile compounds. One study found direct sampling necessary for their optimization.
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HS-SPME: The fiber is exposed to the headspace above the sample. This mode is ideal for volatile and semi-volatile compounds and protects the fiber from non-volatile matrix components. For this compound, HS-SPME at an elevated temperature (e.g., 100°C) has been shown to be very effective.
The choice depends on your sample matrix. For complex matrices like wastewater, HS-SPME can minimize contamination and extend fiber life.
Q5: Could my desorption parameters be the cause of low recovery?
Incomplete desorption of the analyte from the SPME fiber in the gas chromatograph (GC) inlet is a common cause of low recovery. If the analyte adsorbs efficiently but is not fully transferred to the analytical column, the measured recovery will be low.
-
Desorption Temperature: The temperature must be high enough to ensure rapid and complete release of this compound. However, excessively high temperatures can risk thermal degradation of the analyte or the fiber coating. A temperature of 300°C has been used effectively.
-
Desorption Time: The fiber must remain in the inlet long enough for the entire adsorbed amount to be transferred. A typical time is 2-5 minutes.
-
GC Inlet Liner: Using a narrow internal diameter (0.75-1.0 mm) SPME-specific liner is strongly recommended to ensure a high linear velocity, which helps to focus the analyte band and prevent peak broadening.
Q6: How do sample matrix properties (pH, salinity, interferents) affect my results?
The sample matrix can significantly influence extraction efficiency.
-
pH: The pH of the sample can affect the chemical form of some analytes. For this compound, which is a neutral compound, pH has a minimal effect on its structure, but a neutral pH of 7.0 has been found to be suitable.
-
Salinity (Ionic Strength): Adding salt (e.g., NaCl) to the sample can increase the ionic strength, which typically decreases the solubility of organic analytes in water and promotes their partitioning onto the SPME fiber (the "salting-out" effect). However, for this compound, studies have found that salinity has almost no effect on extraction efficiency.
-
Matrix Interferences: Complex matrices like wastewater may contain high concentrations of other organic matter that can compete with this compound for active sites on the fiber, leading to lower recovery. In such cases, HS-SPME is often preferred over DI-SPME.
Frequently Asked Questions (FAQs)
Q: How often should I condition my SPME fiber? A: It is essential to precondition a new fiber before its first use. Additionally, a short conditioning step (e.g., 5-10 minutes at the conditioning temperature) is recommended between each analysis to prevent carryover from one sample to the next.
Q: What is "fiber bleeding" and can it affect my results? A: Fiber bleeding occurs when components of the fiber's stationary phase (e.g., siloxanes from PDMS) are released at high temperatures. This can create interfering peaks in your chromatogram and elevate the baseline noise. Always operate the fiber within its recommended temperature range and ensure it is properly conditioned to minimize bleeding.
Q: Why is my reproducibility poor even if the average recovery is acceptable? A: Poor reproducibility (high relative standard deviation) is often caused by inconsistent experimental parameters. Key factors to control rigorously include:
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Extraction Time: Especially in pre-equilibrium methods, even small variations in time will lead to different amounts of extracted analyte.
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Sample Volume and Agitation: Ensure the sample volume and stirring/agitation speed are identical for all runs.
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Fiber Placement: The position of the fiber in the sample or headspace should be consistent.
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Desorption Conditions: Inconsistent injection depth or inlet temperature can affect desorption efficiency.
Q: Can I reuse my SPME fiber? How many times? A: Yes, SPME fibers are reusable. With proper care, a fiber can last for 50-100 or more extractions. The lifespan depends on the aggressiveness of the sample matrix and the temperatures used. Avoid exposing the fiber to non-volatile residues (especially in DI-SPME) and always perform a conditioning step after each run.
Data Presentation
Table 1: Comparison of SPME Fiber Coatings for this compound Extraction
| Fiber Coating | Polarity | Primary Mechanism | Suitability for this compound | Reference |
| Polydimethylsiloxane (PDMS) | Nonpolar | Absorption | Good, especially for higher molecular weight compounds. | |
| Polyacrylate (PA) | Polar | Absorption | Generally not recommended for nonpolar compounds like this compound. | |
| PDMS/Divinylbenzene (DVB) | Bipolar | Absorption/Adsorption | Excellent. A general-purpose fiber effective for semi-volatiles. | |
| Carboxen/PDMS (CAR/PDMS) | Bipolar | Absorption/Adsorption | Excellent. Particularly effective for smaller volatile and semi-volatile analytes. | |
| DVB/CAR/PDMS | Bipolar | Absorption/Adsorption | Excellent. Offers a broad range of analyte extraction (C3-C20). |
Table 2: Optimized SPME Method Parameters from Literature for this compound Analysis in Water
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | Journal of Chromatography A, 999(1-2), 277-285 | Advanced Materials Research, 183-185, 184-187 | Journal of Chromatography A, 1217(48), 7543-7550 |
| Fiber Coating | CAR-PDMS or PDMS-DVB | 100 µm PDMS | Not specified, HS-SPME |
| Extraction Mode | Headspace (HS-SPME) | Direct Immersion (DI-SPME) | Headspace (HS-SPME) |
| Extraction Temp. | 100 °C | 35 °C | 40 °C |
| Extraction Time | Not specified | 40 min | 125 min |
| Sample pH | Not specified | 7.0 | Not specified |
| Salinity | Not specified | No effect observed | Not specified |
| Desorption Temp. | Not specified | Not specified | 300 °C |
| Desorption Time | Not specified | Not specified | 2 min |
Experimental Protocols
Protocol: General Purpose HS-SPME Method for this compound in Water Samples
This protocol provides a starting point for method development, based on conditions reported in the literature. Optimization is required for specific instrumentation and sample matrices.
1. Materials and Equipment
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SPME Fiber Assembly: DVB/CAR/PDMS or PDMS/DVB fiber.
-
SPME Holder (Manual or Autosampler).
-
Gas Chromatograph with Mass Spectrometer (GC-MS).
-
Sample Vials (e.g., 20 mL) with PTFE-faced septa.
-
Stir plate and stir bars.
-
Standard solutions of this compound and internal standard (e.g., pentachloronitrobenzene).
2. Fiber Conditioning
-
Before first use, condition the fiber in the GC inlet according to the manufacturer's instructions (typically at a temperature 20°C above the planned desorption temperature but below the fiber's maximum operating temperature for 30-60 min).
-
Before each sample extraction, pre-condition the fiber for 5-10 minutes to remove any potential contaminants.
3. Sample Preparation
-
Place a known volume of the water sample (e.g., 10 mL) into a 20 mL headspace vial.
-
Add a small stir bar.
-
If using an internal standard, spike the sample at this stage.
-
Adjust pH to 7.0 if necessary.
-
Seal the vial immediately with a screw cap and septum.
4. Extraction (Adsorption)
-
Place the vial in a heating block or water bath on a stir plate, set to the optimized temperature (e.g., start at 60°C and optimize up to 100°C).
-
Allow the sample to equilibrate at this temperature for 10-15 minutes with gentle stirring.
-
Expose the SPME fiber to the headspace above the sample for a fixed time (e.g., start at 45 minutes and optimize). Maintain consistent temperature and stirring throughout.
-
Retract the fiber into its needle after the extraction period.
5. Desorption and Analysis
-
Immediately insert the SPME needle into the GC injection port, which is set to the optimized desorption temperature (e.g., 280-300°C).
-
Expose the fiber and begin the GC-MS analysis run.
-
Keep the fiber in the inlet for a sufficient time to ensure complete desorption (e.g., 3-5 minutes).
-
Retract the fiber after desorption is complete.
-
Run a blank after high-concentration samples to check for carryover.
References
Addressing isobaric interference in LC-MS analysis of Galaxolide metabolites
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in addressing isobaric interference during the LC-MS analysis of Galaxolide (HHCB) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound (HHCB) that I should be targeting in my LC-MS analysis?
A1: The most commonly reported and stable metabolite of this compound (HHCB) is HHCB-lactone.[1] Additionally, various hydroxylated transformation products (TPs) are frequently observed. These oxidative metabolites can form on different parts of the parent molecule, leading to a variety of isomers.
Q2: What causes isobaric interference in the analysis of this compound metabolites?
A2: Isobaric interference in this context arises from several sources:
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Isomeric Metabolites: this compound itself is a mixture of isomers, and its metabolites, such as the various hydroxylated forms, can also exist as multiple isomers with the same mass but different structures.[2][3] These isomers can be difficult to separate chromatographically.
-
Endogenous and Exogenous Compounds: The sample matrix (e.g., wastewater, sediment, biological tissues) contains numerous other compounds that may have the same nominal mass as the target this compound metabolites.
-
In-source Fragmentation: Some molecules can fragment within the ion source of the mass spectrometer, generating ions that are isobaric with the precursor ions of the target metabolites.[2]
Q3: How can I differentiate between co-eluting isobaric metabolites?
A3: Differentiating co-eluting isobars requires a multi-faceted approach:
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) can provide accurate mass measurements, which may help distinguish between compounds with the same nominal mass but different elemental compositions.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the precursor ion and analyzing the resulting product ions, it may be possible to find unique fragments that are specific to one of the co-eluting isobars.
-
Chromatographic Optimization: The most effective method is to improve the chromatographic separation to resolve the isobars. This can be achieved by modifying the mobile phase, gradient, column chemistry, or temperature.
-
Ion Mobility Spectrometry (IMS): This technique separates ions based on their size and shape in the gas phase and can resolve co-eluting isobars that have different collision cross-sections.
Q4: What are some common m/z values I should be aware of for this compound and its key metabolites?
A4: Based on available literature, here are some key m/z values to monitor. Note that these are for the protonated molecules [M+H]⁺.
| Compound | Molecular Formula | Approximate m/z [M+H]⁺ |
| This compound (HHCB) | C18H26O | 259.20 |
| HHCB-lactone | C18H24O2 | 273.18 |
| Hydroxylated HHCB | C18H26O2 | 275.20 |
| Hydroxylated HHCB-lactone | C18H24O3 | 289.17 |
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor peak shape (tailing, fronting, or splitting) for this compound metabolites.
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Possible Cause: Column contamination from complex sample matrices.
-
Solution:
-
Use a guard column to protect your analytical column.
-
If contamination is suspected, flush the column with a strong solvent.
-
Incorporate a robust sample preparation method, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.
-
-
Possible Cause: Inappropriate mobile phase pH.
-
Solution:
-
Ensure the consistent use of a mobile phase modifier, such as 0.1% formic acid, to maintain a stable and low pH, which generally improves peak shape for these types of compounds.
-
Issue 2: Inconsistent retention times for target analytes.
-
Possible Cause: Insufficient column equilibration between injections.
-
Solution:
-
Ensure an adequate equilibration period with the initial mobile phase composition at the end of each gradient run.
-
-
Possible Cause: Inconsistent mobile phase preparation.
-
Solution:
-
Prepare mobile phases fresh daily.
-
Use high-purity solvents and additives from a consistent source.
-
Ensure thorough mixing of the mobile phase components.
-
Issue 3: Co-elution of suspected isobaric interferences with a target metabolite.
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Possible Cause: Lack of chromatographic selectivity.
-
Solution:
-
Modify the Mobile Phase Gradient: A shallower gradient can often improve the resolution of closely eluting peaks.
-
Change the Organic Modifier: If using acetonitrile, try methanol, or vice versa. The different solvent properties can alter selectivity.
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Change the Column Chemistry: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a pentafluorophenyl (PFP) or a phenyl-hexyl column, which offer different selectivity for aromatic compounds.
-
-
Possible Cause: The interfering compound and the target metabolite are isomers with very similar properties.
-
Solution:
-
Optimize MS/MS Parameters: If chromatographic separation is not fully achievable, focus on finding unique fragment ions (product ions) for your target metabolite that are not present in the interfering isomer. This will allow for more selective detection using Multiple Reaction Monitoring (MRM).
-
High-Resolution MS: Utilize a high-resolution mass spectrometer to determine if there are any small mass differences between the co-eluting species that would allow for their differentiation.
-
Data Presentation: this compound Metabolites and Their Fragments
The following table summarizes the mass spectrometric information for this compound and some of its key transformation products (TPs) identified in various studies. This data is essential for setting up your LC-MS method.
| Compound Name | Molecular Formula | Precursor Ion m/z ([M+H]⁺) | Key Fragment Ions (Product Ions) m/z |
| This compound (HHCB) | C18H26O | 259.2056 | 175.1107, 257.1893 |
| HHCB-lactone | C18H24O2 | 273.1852 | Not specified |
| Hydroxylated HHCB-lactone (Isomer 1) | C18H24O3 | 289.1786 | 271.1674 (loss of H2O), 256.1465 (loss of CH3), 225.1271 (loss of CH2OH), 197.1336 (loss of CO) |
| Hydroxylated HHCB-lactone (Isomer 2) | C18H24O3 | 289.1786 | 271.1714 (loss of H2O), 243.1730 (loss of CO and ring formation) |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Water Samples
This protocol is adapted from methods used for the analysis of endocrine disruptors in complex environmental matrices.
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Sample Filtration: Filter 100 mL of the water sample through a 0.7 µm glass fiber filter.
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (60 mg, 3 cc) with 2 mL of methanol followed by 2 mL of ultrapure water.
-
Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 3 mL/min.
-
Cartridge Drying: After loading, dry the cartridge under vacuum for 30 minutes.
-
Elution: Elute the trapped analytes from the cartridge with 4 mL of methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: Generic LC-MS/MS Method for this compound Metabolite Analysis
This protocol is based on a method for the identification of this compound transformation products.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 mm length x 2.1 mm i.d., 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-2 min: 10% B
-
2-12 min: Linear gradient from 10% to 100% B
-
12-17 min: Hold at 100% B
-
17.1-20 min: Return to 10% B and equilibrate.
-
-
Injection Volume: 10 µL.
-
MS System: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Mode: For quantitative analysis, use Multiple Reaction Monitoring (MRM). For qualitative analysis and identification of unknowns, use full scan and product ion scan modes.
-
MRM Transitions: Use the precursor and product ions from the "Data Presentation" table to set up your MRM transitions. For example, for hydroxylated HHCB-lactone, you could monitor the transition 289.17 -> 271.17.
Visualizations
References
- 1. rosal.web.uah.es [rosal.web.uah.es]
- 2. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Ozonation for Galaxolide Removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the ozonation process for the removal of Galaxolide (HHCB) from wastewater.
Troubleshooting Guide
This guide addresses common issues encountered during the ozonation of this compound in a question-and-answer format.
Q1: Why is my this compound removal efficiency lower than expected, even with a high ozone dose?
A1: Several factors can contribute to lower-than-expected this compound removal efficiency:
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Wastewater Matrix Competition: The composition of your wastewater plays a crucial role. Effluent organic matter (EfOM) and other micropollutants will compete with this compound for ozone.[1] High concentrations of dissolved organic carbon (DOC) can significantly reduce the amount of ozone available to react with this compound.
-
pH of the Wastewater: The pH of the water influences the ozonation mechanism. At lower pH, the direct reaction of molecular ozone with this compound is favored. At higher pH, ozone decomposition to form highly reactive but non-selective hydroxyl radicals (•OH) is enhanced.[2] While hydroxyl radicals are powerful oxidants, they react with a wide range of compounds, which can decrease the specific removal of this compound.
-
Inadequate Contact Time: Ensure that the contact time between the ozone and the wastewater is sufficient for the reaction to occur. Short contact times may not allow for complete degradation of this compound.
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Presence of Radical Scavengers: Carbonates and bicarbonates are well-known hydroxyl radical scavengers. Their presence in the wastewater can inhibit the indirect ozonation pathway, potentially reducing overall removal efficiency, especially at higher pH.
Q2: I am observing high levels of bromate in my treated effluent. How can I minimize its formation?
A2: Bromate (BrO₃⁻) is a regulated disinfection byproduct that can form during the ozonation of bromide-containing waters. Here are some strategies to minimize its formation:
-
pH Depression: Lowering the pH of the wastewater before ozonation can significantly reduce bromate formation. At lower pH, the equilibrium between hypobromous acid (HOBr) and hypobromite (OBr⁻) shifts towards HOBr, which is less reactive with ozone. Additionally, lower pH reduces the formation of hydroxyl radicals, which are involved in the bromate formation pathway.[3][4] A reduction of approximately 50% in bromate formation can be achieved by lowering the pH.[3]
-
Ammonia Addition: Adding ammonia prior to ozonation can also reduce bromate formation by about 50%. Ammonia reacts with hypobromous acid to form bromamines, which are less likely to be oxidized to bromate.
-
Control Ozone Dose: Bromate formation is often initiated at specific ozone doses greater than 0.5 mg O₃/mg DOC. Carefully controlling the ozone dose to the minimum required for this compound removal can help limit bromate formation.
-
Hydrogen Peroxide Addition: The addition of hydrogen peroxide (H₂O₂) can reduce bromate formation by consuming ozone and reducing hypobromous acid back to bromide.
Q3: My analytical results for this compound are inconsistent. What could be the cause?
A3: Inconsistent analytical results can stem from several sources in the experimental workflow:
-
Sample Collection and Storage: Ensure consistent sample collection methods. This compound is a hydrophobic compound and can adsorb to container walls. Use glass containers and consider rinsing with a solvent. Store samples properly, typically by refrigerating at 4°C, to prevent degradation before analysis.
-
Sample Preparation: The extraction method is critical for accurate quantification. Solid-phase extraction (SPE) is a common and effective method for concentrating this compound from water samples. Ensure the SPE cartridges are properly conditioned and that the elution solvent is appropriate for this compound.
-
Analytical Instrumentation: Gas chromatography-mass spectrometry (GC-MS) is a standard and reliable method for this compound analysis. Ensure your GC-MS system is properly calibrated and that the method is optimized for the separation and detection of this compound and its isomers. Regular maintenance and quality control checks are essential.
-
Matrix Effects: The complex nature of wastewater can interfere with the analysis. Co-eluting compounds can suppress or enhance the signal of this compound. Using an internal standard can help to correct for these matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is a typical ozone dosage for effective this compound removal?
A1: The required ozone dose is highly dependent on the wastewater matrix, particularly the DOC concentration. A specific ozone dose, expressed as grams of ozone per gram of DOC (g O₃/g DOC), is a more transferable parameter. For many micropollutants, including those with moderate reactivity like this compound, specific ozone doses in the range of 0.5 to 1.0 g O₃/g DOC are often effective. However, pilot-scale studies are recommended to determine the optimal dose for your specific wastewater.
Q2: What is the primary degradation pathway of this compound during ozonation?
A2: The primary and most stable transformation product of this compound (HHCB) during ozonation is HHCB-lactone. This occurs through the oxidation of the this compound molecule. Other hydroxylated and more polar byproducts can also be formed.
Q3: What analytical methods are recommended for quantifying this compound and its transformation products?
A3: For the quantification of this compound, gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and robust method. For the identification and quantification of its more polar transformation products, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often preferred.
Q4: How does the presence of suspended solids in wastewater affect the ozonation of this compound?
A4: Suspended solids can have a minor influence on the ozonation efficiency of non-sorbing micropollutants. However, for hydrophobic compounds like this compound, which can adsorb to solids, the presence of suspended matter may shield it from direct contact with ozone in the aqueous phase, potentially reducing removal efficiency. Therefore, pre-treatment to remove suspended solids, such as filtration, is generally recommended.
Q5: Can ozonation completely mineralize this compound to carbon dioxide and water?
A5: While ozonation is effective at transforming the parent this compound molecule, complete mineralization to CO₂ and water is generally not achieved under typical wastewater treatment conditions. The process primarily results in the formation of various transformation products, which may be more biodegradable than the parent compound.
Data Presentation
Table 1: Effect of pH on this compound Removal by Ozonation
| pH | Ozone Reaction Mechanism | This compound Removal Efficiency | Notes |
| < 7 | Dominated by direct reaction with molecular ozone (O₃). | Generally effective. | Lower pH can minimize the formation of bromate byproducts. |
| 7 | Mixed mechanism of direct and indirect (•OH radical) reactions. | Often optimal for many micropollutants. | Basic pH conditions are reported to favor HHCB degradation. |
| > 7 | Dominated by indirect reaction with hydroxyl radicals (•OH). | Can be highly effective, but less selective. | Increased potential for byproduct formation and competition from other organic matter. |
Table 2: Effect of Ozone Dosage on this compound Removal
| Specific Ozone Dose (g O₃/g DOC) | Expected this compound Removal | Potential for Bromate Formation |
| < 0.5 | Partial removal. | Low. |
| 0.5 - 1.0 | Significant to high removal (>80%). | Moderate to high, depending on bromide concentration. |
| > 1.0 | High to very high removal. | High, requires careful monitoring and control. |
Experimental Protocols
Protocol 1: Lab-Scale Batch Ozonation of this compound in Wastewater
1. Materials and Equipment:
-
Ozone generator
-
Oxygen supply
-
Gas flow meter
-
Glass batch reactor (e.g., 1 L) with a gas diffuser and magnetic stirrer
-
Off-gas ozone destructor (e.g., potassium iodide solution)
-
pH meter and probes
-
Syringes and filters (e.g., 0.45 µm)
-
Vials for sample collection
-
Sodium thiosulfate solution (quenching agent)
-
This compound stock solution
-
Wastewater sample
2. Procedure:
-
Wastewater Characterization: Before starting the experiment, characterize the wastewater for key parameters such as pH, Dissolved Organic Carbon (DOC), and initial this compound concentration.
-
Spiking (Optional): If the initial this compound concentration is too low for accurate measurement of removal, spike the wastewater with a known concentration from a stock solution.
-
Experimental Setup:
-
Fill the glass reactor with a known volume of the wastewater sample.
-
Place the reactor on a magnetic stirrer and begin stirring at a constant rate.
-
Connect the ozone generator to the oxygen supply and the gas diffuser in the reactor.
-
Direct the off-gas from the reactor through the ozone destructor.
-
-
Ozonation:
-
Start the ozone generator and adjust the gas flow rate to the desired level.
-
Begin ozonation and start a timer.
-
Monitor the pH of the solution throughout the experiment. Adjust if necessary using dilute acid or base.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a sample from the reactor using a syringe.
-
Immediately quench the reaction in the sample by adding a small amount of sodium thiosulfate solution to consume any residual ozone.
-
Filter the sample to remove any suspended solids.
-
Store the sample in a labeled vial at 4°C until analysis.
-
-
Analysis:
-
Analyze the samples for this compound concentration using a validated analytical method such as GC-MS.
-
Measure the residual ozone concentration in the reactor if required, using a suitable method (e.g., indigo method).
-
Protocol 2: Sample Preparation and Analysis of this compound by SPE-GC-MS
1. Materials and Equipment:
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18)
-
Methanol, ethyl acetate, and other necessary solvents (HPLC grade)
-
Nitrogen evaporator
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Appropriate GC column for this compound analysis
-
Internal standard solution
2. Procedure:
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water through it.
-
Sample Loading: Load a known volume of the quenched and filtered wastewater sample onto the SPE cartridge at a slow, constant flow rate.
-
Washing: Wash the cartridge with deionized water to remove any interfering polar compounds.
-
Drying: Dry the cartridge thoroughly by passing air or nitrogen through it.
-
Elution: Elute the trapped this compound from the cartridge using an appropriate solvent, such as ethyl acetate.
-
Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Reconstitution and Analysis: Add an internal standard to the concentrated extract and bring it to a final known volume. Inject an aliquot of the final extract into the GC-MS for analysis.
-
Quantification: Quantify the concentration of this compound by comparing its peak area to that of the internal standard and using a calibration curve.
Visualizations
Caption: Experimental workflow for this compound removal by ozonation.
Caption: Simplified degradation pathway of this compound during ozonation.
References
Enhancing the efficiency of Galaxolide extraction from fatty tissues
Welcome to the technical support center for the efficient extraction of Galaxolide (HHCB) from fatty tissues. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What makes extracting this compound from fatty tissues challenging? A1: Fatty tissues, or adipose tissues, are rich in lipids. The primary challenge is the high lipid content, which can co-extract with this compound, leading to several problems:
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Low Extraction Efficiency: Lipids can trap this compound, preventing its complete transfer into the extraction solvent.
-
Matrix Effects: Co-extracted lipids can interfere with analytical instruments like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), suppressing or enhancing the signal and leading to inaccurate quantification.[1]
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Instrument Contamination: High lipid content can contaminate the analytical column and detector, requiring frequent maintenance.
-
Low Yields: The complexity of the adipose tissue matrix, including components like the extracellular matrix, can interfere with protein and other biomolecule extraction, which also applies to lipophilic compounds like this compound.[2]
Q2: Which extraction methods are most suitable for fatty tissues? A2: Due to this compound's high affinity for fats (log Kow of ~5.5), a multi-step approach involving extraction followed by a robust cleanup (delipidation) step is necessary.[3] Common methods include:
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Solid-Phase Extraction (SPE): A highly effective technique for cleanup after an initial solvent extraction. It separates this compound from interfering lipids based on differential affinities for the SPE sorbent.[1][4]
-
Liquid-Liquid Extraction (LLE): A fundamental technique used for the initial extraction from the tissue homogenate. However, it often requires subsequent cleanup steps to remove co-extracted fats.
-
Supercritical Fluid Extraction (SFE): A modern, "green" alternative that uses supercritical CO2 as a solvent. It offers high selectivity, and by tuning the pressure and temperature, the extraction of lipids can be minimized.
-
Pressurized Liquid Extraction (PLE): Uses solvents at elevated temperatures and pressures to enhance extraction efficiency. Like LLE, it typically requires a subsequent cleanup step.
Q3: What are typical recovery rates for this compound extraction? A3: Recovery rates can vary significantly based on the matrix and the chosen method. For complex matrices, mean recoveries for dispersive solid-phase extraction (a variant of SPE) can range from 65% to 95%. For aqueous samples, SPE coupled with GC analysis has shown excellent mean recoveries of 104.7 ± 5.1%. Ultrasound-assisted liquid-liquid microextraction has reported recoveries between 71% and 118%. Achieving high recovery from adipose tissue requires careful optimization of both the extraction and cleanup steps.
Q4: Which analytical technique is best for quantifying this compound post-extraction? A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly applied technique for the determination of this compound, as it is a semi-volatile and thermally stable compound. For enhanced sensitivity and selectivity, especially in complex matrices, a triple quadrupole mass spectrometer (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is superior. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is also a viable and validated method.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction workflow.
Problem 1: Low Recovery of this compound
| Potential Cause | Recommended Solution |
| Incomplete Homogenization | Adipose tissue must be thoroughly homogenized to ensure the solvent has access to the cells. Use a high-speed mechanical homogenizer. For very small samples, cryogenic grinding after freezing in liquid nitrogen can improve cell disruption. |
| Inefficient Initial Extraction | The choice of solvent is critical. A non-polar solvent like hexane or a moderately polar solvent like acetonitrile or ethyl acetate is typically used. Ensure the solvent-to-sample ratio is adequate (e.g., 15 mL acetonitrile for 2g of tissue). Increase extraction time or use methods like sonication to improve efficiency. |
| Analyte Loss During Cleanup | This compound may be partially lost during the lipid removal step. If using SPE, ensure the elution solvent is strong enough to recover this compound from the sorbent. Perform validation tests by spiking a clean matrix to check the recovery of the cleanup step alone. |
| Analyte Loss During Evaporation | If concentrating the final extract, avoid evaporating to complete dryness, as this compound is semi-volatile. Use a gentle stream of nitrogen and a controlled temperature. |
Problem 2: High Matrix Effects / Poor Chromatographic Peak Shape
| Potential Cause | Recommended Solution |
| Insufficient Lipid Removal | This is the most common cause. The cleanup step is critical. Consider using a multi-step cleanup, such as combining a dispersive SPE (dSPE) step with a subsequent SPE cartridge. For dSPE, sorbents like C18 or Florisil can be effective. |
| Co-elution of Interfering Compounds | Optimize the GC or LC method. Adjust the temperature ramp (for GC) or gradient profile (for LC) to better separate this compound from matrix components. |
| Contaminated System | High-fat samples can contaminate the GC inlet liner and the front of the column. Regularly replace the liner and trim the first few centimeters of the analytical column. |
| Incorrect Internal Standard | Use an isotopically labeled internal standard for this compound if available. This will co-elute with the analyte and experience the same matrix effects, allowing for more accurate correction and quantification. |
Experimental Workflows & Logic
The following diagrams illustrate the general experimental workflow for this compound extraction and a troubleshooting decision tree.
Caption: General experimental workflow for this compound extraction from fatty tissues.
Caption: Troubleshooting flowchart for low this compound recovery.
Quantitative Data Summary
The efficiency of different extraction and cleanup techniques can be compared using quantitative parameters reported in the literature.
Table 1: Performance of Various Extraction Methods for this compound
| Method | Matrix | Recovery (%) | Limit of Detection (LOD) | Analysis Time | Reference |
|---|---|---|---|---|---|
| dSPE (QuEChERS) | Personal Care Products | 65 - 95% | 0.001 mg/kg | ~60 min/sample | |
| SPE-GC | Water | 104.7 ± 5.1% | 0.07 mg/L | - | |
| UA-DLLME | Water | 71 - 118% | 0.004 - 54 ng/L | - |
| SPME | Air (Tenax trap) | Equilibrium at 20 min | - | 20-60 min | |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction with SPE Cleanup
This protocol is a robust method for researchers familiar with standard wet chemistry techniques.
1. Sample Preparation and Homogenization:
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Weigh approximately 1-2 g of frozen adipose tissue.
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Add the tissue to a chemical-resistant homogenization tube containing 5 g of anhydrous sodium sulfate to remove residual water.
-
Homogenize thoroughly with a mechanical probe until a uniform, free-flowing powder is obtained.
2. Liquid-Liquid Extraction (LLE):
-
To the homogenized tissue, add 20 mL of a 1:1 (v/v) mixture of hexane and acetone.
-
Add an appropriate internal standard.
-
Vortex vigorously for 2 minutes, then sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 3000 x g for 10 minutes.
-
Carefully collect the supernatant (the organic solvent layer).
-
Repeat the extraction (steps 1-5) on the remaining pellet two more times. Pool the supernatants.
3. Cleanup via Solid-Phase Extraction (SPE):
-
Concentrate the pooled extracts to approximately 1 mL under a gentle stream of nitrogen.
-
Condition an SPE cartridge (e.g., 6 mL, 500 mg Florisil or C18) by passing 5 mL of ethyl acetate followed by 5 mL of hexane through the cartridge. Do not let the cartridge go dry.
-
Load the 1 mL concentrated extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of hexane to elute the bulk of the lipids. Discard this fraction.
-
Elute the this compound from the cartridge using 10 mL of a 1:1 (v/v) mixture of hexane and ethyl acetate.
-
Collect this eluate for analysis.
4. Final Concentration and Analysis:
-
Evaporate the final eluate to a volume of 1 mL.
-
Transfer to an autosampler vial for GC-MS analysis.
Protocol 2: Supercritical Fluid Extraction (SFE)
This method is ideal for laboratories equipped with SFE instrumentation and is considered a more environmentally friendly approach.
1. Sample Preparation:
-
Mix 1 g of cryogenically ground adipose tissue with 2 g of diatomaceous earth in a mortar and pestle until a uniform mixture is formed.
-
Load the mixture into the SFE extraction vessel.
2. SFE Parameters:
-
Fluid: Supercritical CO2.
-
Pressure: Start with optimization around 300 bar. Higher pressures increase solvating power but may also increase lipid co-extraction.
-
Temperature: Use a low temperature (e.g., 40-60 °C) to minimize degradation of thermolabile compounds and enhance selectivity against high-molecular-weight lipids.
-
Co-solvent (Modifier): To enhance the extraction of the moderately polar this compound, add a small percentage (e.g., 5-10%) of ethanol as a co-solvent.
-
Extraction Time: Perform a dynamic extraction for 30-60 minutes.
3. Fractionation and Collection:
-
Use a programmed SFE system to perform a two-step extraction if possible.
-
Step 1 (Delipidation): Use a lower pressure (e.g., 150 bar) with pure CO2 to selectively extract non-polar lipids.
-
Step 2 (Analyte Extraction): Increase the pressure (e.g., 300 bar) and add the co-solvent to extract this compound.
-
-
Collect the extract by depressurizing the CO2 into a collection vial containing a small amount of solvent (e.g., ethyl acetate) to trap the analyte.
4. Post-Extraction Processing:
-
The extract from SFE is often significantly cleaner than from LLE. A further cleanup step may not be necessary.
-
Adjust the final volume to 1 mL for GC-MS analysis.
References
Dealing with the viscosity of technical grade Galaxolide in standard preparation
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the high viscosity of technical grade Galaxolide during standard preparation.
Frequently Asked Questions (FAQs)
Q1: What is technical grade this compound and why is it so viscous?
A1: this compound is a synthetic polycyclic musk used extensively as a fragrance ingredient in a wide range of consumer products.[1][2] At room temperature, it exists as a nearly colorless, highly viscous liquid with a glucose-like consistency.[3][4] Its high viscosity, with a dynamic viscosity of 12,914 mPa.s, is an inherent physical property of the pure compound.[5] This high viscosity can present challenges during handling and preparation of analytical standards.
Q2: Is it common to dilute technical grade this compound?
A2: Yes, it is very common for commercial purposes to dilute this compound to make it less viscous and easier to process. Common solvents for dilution include Benzyl Benzoate, Isopropyl Myristate (IPM), Triethyl Citrate, and Dipropylene Glycol (DPG). For laboratory preparations, dilution is also a recommended strategy.
Q3: What are the primary safety considerations when handling this compound?
A3: While this compound is not considered to be irritating, toxic, or sensitizing under normal use conditions in consumer products, standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. If skin contact occurs, wash the affected area with soap and plenty of water. In case of eye contact, rinse thoroughly with water.
Troubleshooting Guide
Q4: I am having difficulty accurately weighing the viscous technical grade this compound. What can I do?
A4: Accurately weighing a highly viscous liquid can be challenging. Here are two common methods to address this:
-
The Warming Method: Gently warming the container of this compound can significantly reduce its viscosity, making it more fluid and easier to pour and measure. It is crucial to warm it gently and uniformly to avoid degradation. A water bath is a suitable method for this.
-
The Gravimetric Method (Weighing by Difference): Instead of trying to dispense an exact mass, add a small amount of this compound to a tared vial and record the exact weight. Then, proceed to dissolve this accurately weighed amount in the appropriate volume of solvent to achieve a precise concentration.
Q5: My this compound standard is not dissolving completely or is taking a very long time to dissolve. How can I improve solubility?
A5: Incomplete dissolution can lead to inaccurate standard concentrations. Consider the following troubleshooting steps:
-
Solvent Selection: Ensure you are using a suitable solvent. While this compound has very low water solubility (1.65-1.99 mg/L), it is soluble in many organic solvents. Solvents commonly used for commercial dilution, such as Isopropyl Myristate, are good starting points. For analytical purposes, solvents like hexane, methanol, or acetonitrile are often used.
-
Increase Surface Area: The high viscosity of this compound can limit the surface area in contact with the solvent. After adding the solvent, ensure vigorous mixing. Using a vortex mixer or sonication can significantly aid in the dissolution process.
-
Gentle Warming: As with weighing, gently warming the solution can increase the rate of dissolution. Ensure the solvent is suitable for warming and that the temperature is controlled to prevent solvent loss through evaporation, which would alter the final concentration.
Q6: I am concerned about the accuracy of my final standard concentration due to the viscosity of this compound. How can I ensure precision?
A6: To ensure the accuracy of your standard, a combination of proper technique and verification is key:
-
Use Positive Displacement Pipettes: For volumetric measurements of the viscous liquid (if you choose not to weigh it directly), standard air displacement pipettes can be inaccurate. Positive displacement pipettes are a better choice for highly viscous liquids as they minimize errors associated with incomplete dispensing.
-
Prepare a Stock Solution: A common and reliable practice is to prepare a concentrated stock solution. By weighing a larger amount of this compound, the relative error in weighing is reduced. This stock solution can then be serially diluted to prepare working standards of lower concentrations.
-
Solvent Rinsing: After transferring the weighed this compound, rinse the weighing vessel (e.g., weigh boat or vial) multiple times with the solvent you are using for dissolution and add these rinses to your volumetric flask. This ensures that any residual this compound adhering to the vessel is quantitatively transferred.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₆O | |
| Molecular Weight | 258.41 g/mol | |
| Appearance | Colorless viscous liquid | |
| Dynamic Viscosity | 12,914 mPa.s | |
| Melting Point | -20 °C | |
| Boiling Point | 318 °C | |
| Water Solubility | 1.65-1.99 mg/L at 25 °C | |
| Log Kow | 5.3 - 5.9 |
Experimental Protocol: Preparation of a this compound Standard Solution
This protocol outlines a reliable method for preparing a standard solution of technical grade this compound.
-
Materials and Equipment:
-
Technical grade this compound
-
Volumetric flask (appropriate size for desired concentration)
-
Analytical balance
-
Suitable solvent (e.g., hexane, methanol, acetonitrile)
-
Positive displacement pipette (optional)
-
Vortex mixer and/or sonicator
-
Water bath (optional)
-
Weighing paper or small glass vial
-
-
Procedure:
-
Tare a clean, dry glass vial on an analytical balance.
-
Carefully transfer a small amount of technical grade this compound into the tared vial. If the this compound is too viscous, gently warm the stock container in a water bath to reduce its viscosity before transfer.
-
Record the exact mass of the this compound transferred.
-
Add a small amount of the chosen solvent to the vial to begin the dissolution process. Mix gently.
-
Quantitatively transfer the this compound solution to the appropriate volumetric flask.
-
Rinse the vial multiple times with small volumes of the solvent, transferring each rinse into the volumetric flask to ensure all the weighed this compound is transferred.
-
Add solvent to the volumetric flask until it is about three-quarters full.
-
Use a vortex mixer or sonicator to ensure the this compound is completely dissolved. Gentle warming in a water bath can be used to aid dissolution if necessary.
-
Allow the solution to return to room temperature.
-
Carefully add the solvent to the volumetric flask up to the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Workflow for this compound Standard Preparation
References
- 1. Page loading... [guidechem.com]
- 2. Laboratories for the analysis of this compound (CAS: 1222-05-5) - Analytice [analytice.com]
- 3. perfumechemicals.wordpress.com [perfumechemicals.wordpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C18H26O | CID 91497 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Routine Galaxolide Monitoring in Water Samples
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on improving throughput for the routine monitoring of Galaxolide (HHCB) in water samples. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate efficient and accurate analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for routine this compound monitoring in water samples?
A1: The most common and effective methods for routine this compound monitoring in water are Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a sample preparation technique. The two main sample preparation techniques are Solid-Phase Microextraction (SPME) and Solid-Phase Extraction (SPE). Both techniques are effective for extracting and concentrating this compound from water samples prior to GC-MS analysis.
Q2: Which SPME fiber is best for this compound analysis?
A2: For the analysis of semi-volatile compounds like this compound, a 100 µm Polydimethylsiloxane (PDMS) coated fiber is a common choice.[1] However, for a broader range of musk compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber can also be effective.
Q3: What is the main advantage of SPME over SPE for high-throughput analysis?
A3: The primary advantage of SPME is that it is a solvent-free technique that integrates sample extraction, concentration, and introduction into a single step. This can significantly reduce sample handling and preparation time, making it highly amenable to automation and high-throughput workflows.
Q4: How can I improve the recovery of this compound during SPME?
A4: Optimizing several parameters can improve recovery. These include increasing the extraction time (typically 30-45 minutes), optimizing the extraction temperature (around 35-40°C for direct immersion), and ensuring consistent agitation of the sample.[1] While salinity has been shown to have minimal effect on this compound extraction, maintaining a neutral pH of around 7.0 is suitable.[1]
Q5: Is an internal standard necessary for accurate quantification of this compound?
A5: Yes, using an internal standard is highly recommended to achieve good reproducibility and accurate quantification.[1] An internal standard helps to correct for variations in extraction efficiency and instrument response. A common internal standard used for the analysis of musk fragrances is pentachloronitrobenzene.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound in water samples using SPME-GC-MS and SPE-GC-MS.
SPME-GC-MS Troubleshooting
| Problem | Potential Causes | Solutions |
| No this compound Peak Detected | 1. Improper SPME fiber selection: The fiber coating is not suitable for this compound. 2. Broken or damaged SPME fiber: The fiber is physically damaged, preventing analyte adsorption. 3. Insufficient extraction time or temperature: The conditions are not optimal for this compound to partition onto the fiber. 4. Inefficient desorption in the GC inlet: The analyte is not being transferred from the fiber to the GC column. 5. GC-MS system issue: There may be a problem with the injector, column, or detector. | 1. Use a 100 µm PDMS or DVB/CAR/PDMS fiber. 2. Visually inspect the fiber; replace if damaged. 3. Increase extraction time (e.g., to 45 minutes) and optimize temperature (e.g., 35-40°C). 4. Ensure the GC inlet temperature is adequate for desorption (e.g., 250°C) and the desorption time is sufficient (e.g., 2-5 minutes). 5. Check the GC-MS system with a known standard to ensure it is functioning correctly. |
| Low Recovery of this compound | 1. Sub-optimal extraction conditions: Time, temperature, or agitation are not optimized. 2. Matrix effects: Other compounds in the water sample interfere with the extraction. 3. Competitive adsorption: Other analytes are competing with this compound for sites on the fiber. 4. Incomplete desorption: The analyte is not fully released from the fiber in the GC inlet. | 1. Systematically optimize extraction time, temperature, and agitation speed. 2. Dilute the sample or use matrix-matched standards for calibration. 3. Consider using a fiber with a thicker film or a different coating. 4. Increase the desorption temperature and/or time. |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the GC inlet or column: this compound may be interacting with active sites. 2. Column overload: The concentration of this compound is too high. 3. Inappropriate GC inlet temperature: The temperature is either too low for efficient vaporization or too high, causing degradation. | 1. Use a deactivated inlet liner and/or trim the front end of the GC column. 2. Dilute the sample or reduce the extraction time. 3. Optimize the inlet temperature. |
| High Baseline Noise | 1. Contaminated SPME fiber: The fiber has carryover from a previous sample. 2. Septum bleed: Particles from the GC inlet septum are entering the system. 3. Contaminated water sample or glassware. | 1. Properly condition the fiber before each use by baking it in a clean GC inlet. 2. Use a high-quality, low-bleed septum and replace it regularly. 3. Use high-purity water for blanks and standards, and ensure all glassware is thoroughly cleaned. |
SPE-GC-MS Troubleshooting
| Problem | Potential Causes | Solutions |
| Low Recovery of this compound | 1. Inappropriate SPE cartridge: The sorbent is not retaining this compound effectively. 2. Sample pH not optimal: The pH of the water sample is affecting the retention of this compound. 3. Incorrect elution solvent: The solvent is not strong enough to elute this compound from the sorbent. 4. Sample flow rate too high: The sample is passing through the cartridge too quickly for efficient retention. 5. Cartridge drying out: The sorbent bed dries out before sample loading or elution. | 1. Use a C18 cartridge, which is suitable for nonpolar compounds like this compound. 2. Adjust the sample pH to around 6.0 for optimal recovery. 3. Use an appropriate elution solvent, such as a mixture of n-hexane and another organic solvent. An optimized composition can be around 67% n-hexane. 4. Maintain a consistent and slow flow rate during sample loading (e.g., 5 mL/min) and elution (e.g., 0.5 mL/min). 5. Ensure the sorbent bed remains wetted throughout the conditioning and sample loading steps. |
| Inconsistent Results | 1. Variable flow rates: Inconsistent flow rates during sample loading and elution. 2. Incomplete solvent removal: Water remaining in the eluate can affect GC analysis. 3. Non-uniform packing of SPE cartridges: Differences between cartridges can lead to variability. | 1. Use a vacuum manifold or automated SPE system to maintain consistent flow rates. 2. Ensure the cartridge is thoroughly dried with nitrogen gas after the washing step and before elution. 3. Use high-quality SPE cartridges from a reputable supplier. |
| Clogged SPE Cartridge | 1. Particulate matter in the water sample. | 1. Filter the water sample through a 0.45 µm filter before loading it onto the SPE cartridge. |
Data Presentation
Table 1: Comparison of SPME and SPE Methods for this compound Analysis
| Parameter | SPME-GC-MS | SPE-GC-MS |
| Sample Preparation Time | Shorter (extraction and injection are integrated) | Longer (multiple steps: conditioning, loading, washing, elution) |
| Solvent Consumption | Solvent-free | Requires organic solvents for conditioning and elution |
| Automation Potential | High | Moderate to High |
| Typical Recovery | 45-50% (can be improved with optimization) | 72-105% |
| Limit of Detection (LOD) | 14-22 ng/L | Generally in the low ng/L range |
| Throughput | Potentially higher due to automation and faster sample prep | Can be improved with parallel processing systems |
Table 2: Quantitative Performance Data for this compound Analysis
| Method | Matrix | Recovery (%) | Limit of Detection (LOD) (ng/L) | Relative Standard Deviation (RSD) (%) | Reference |
| SPME-GC-MS | River Water | 45-50 | 14-22 | 11-18 | |
| SPE-GC-MS | Spiked Water | 72.15-90.46 | - | 0.80-9.21 | |
| SPE-GC-FID | Pure Water | 104.7 ± 5.1 | - | - |
Experimental Protocols
Protocol 1: SPME-GC-MS for this compound in Water
1. Sample Preparation:
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Collect water samples in clean glass vials.
-
If required, adjust the sample pH to 7.0.
-
Add an appropriate internal standard (e.g., pentachloronitrobenzene) to each sample.
2. SPME Procedure:
-
Use a 100 µm PDMS-coated SPME fiber.
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Condition the fiber in the GC inlet at 250°C for 30 minutes before first use.
-
For direct immersion SPME, place the vial in a water bath at 35°C.
-
Immerse the SPME fiber into the water sample.
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Extract for 40 minutes with constant agitation.
-
After extraction, retract the fiber into the needle.
3. GC-MS Analysis:
-
Insert the SPME device into the GC inlet, heated to 250°C.
-
Extend the fiber and desorb for 2-5 minutes in splitless mode.
-
GC column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven temperature program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
MS detection: Electron ionization (EI) mode, scanning a mass range of m/z 50-350. Monitor characteristic ions for this compound (e.g., m/z 258, 243, 213).
Protocol 2: SPE-GC-MS for this compound in Water
1. Sample Preparation:
-
Filter the water sample through a 0.45 µm membrane filter.
-
Adjust the sample pH to 6.0.
-
Add an internal standard to the sample.
2. SPE Procedure:
-
Use a C18 SPE cartridge (e.g., 60 mg/3 mL).
-
Conditioning: Pass 10 mL of methanol through the cartridge.
-
Equilibration: Pass 6 mL of deionized water followed by 6 mL of acidified water (e.g., HCl 0.1% v/v) through the cartridge.
-
Sample Loading: Load 50 mL of the prepared water sample at a flow rate of 5 mL/min.
-
Washing: Wash the cartridge with a solution containing a low percentage of methanol (e.g., 10%) to remove interferences.
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen for at least 10 minutes.
-
Elution: Elute the retained this compound with an appropriate volume (e.g., 12 mL) of an optimized solvent mixture (e.g., 67% n-hexane in another organic solvent) at a slow flow rate (e.g., 0.5 mL/min).
3. GC-MS Analysis:
-
Concentrate the eluate under a gentle stream of nitrogen to a final volume of 1 mL.
-
Inject 1 µL of the concentrated extract into the GC-MS system.
-
Use the same GC-MS conditions as described in Protocol 1.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Validation of SPE-GC-FID for Galaxolide and Tonalide Analysis
The accurate quantification of synthetic musk compounds like Galaxolide (HHCB) and Tonalide (AHTN) in various environmental matrices is crucial for monitoring their distribution and potential ecological impact. This guide provides a comparative overview of the Solid Phase Extraction followed by Gas Chromatography with Flame Ionization Detection (SPE-GC-FID) method for the analysis of this compound and Tonalide. The performance of this method is compared with other analytical techniques, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable methodology for their specific needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound and Tonalide analysis depends on various factors, including sensitivity, precision, and the complexity of the sample matrix. The following tables summarize the performance characteristics of the SPE-GC-FID method and compare it with other relevant techniques.
Table 1: Performance Characteristics of the SPE-GC-FID Method for this compound and Tonalide Analysis
| Parameter | This compound (HHCB) | Tonalide (AHTN) | Reference |
| Linearity (R²) | 0.9956 | 0.9991 | [1] |
| Concentration Range | 0.1 - 1 µg/L | 0.1 - 1 µg/L | [1] |
| Overall Recovery | 104.7 ± 5.1% | 102.9 ± 4.8% | [1][2] |
Table 2: Comparison of SPE-GC-FID with Alternative Analytical Methods
| Method | Analytes | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery | Precision (RSD) | Reference |
| SPE-GC-FID | This compound, Tonalide | 0.07 µg/L (LOD for HHCB), 0.08 µg/L (LOD for AHTN) | 104.7 ± 5.1% (HHCB), 102.9 ± 4.8% (AHTN) | Not explicitly stated | [1] |
| UA-DLLME-GC-MS | Six polycyclic musks | < 0.6 ng/L (LOQ) | 71 - 104% | < 11% | |
| HS-SPME-GC-MS | Five synthetic musks | 0.6 - 2.1 ng/g (LOD) | 82.0 - 103.3% | 1.8 - 9.4% | |
| CLSA-GC/MS | Seven musks and two fragrances | ng/L levels | Not explicitly stated | Not explicitly stated | |
| SBSE-GCxGC-TOF-MS | Synthetic musks | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
A detailed understanding of the experimental procedure is essential for the successful implementation and validation of any analytical method.
SPE-GC-FID Method for this compound and Tonalide in Water Samples
This protocol is based on the methodology described for the determination of this compound and Tonalide in aqueous solutions.
1. Sample Preparation and Solid Phase Extraction (SPE):
-
Water samples containing this compound and Tonalide are passed through SPE cartridges to extract the target compounds.
-
The specific type of SPE cartridge and the volume of the water sample should be optimized based on the expected concentration of the analytes.
-
Following extraction, the cartridges are eluted with an appropriate solvent to recover the analytes.
-
The eluate is then concentrated and redissolved in a suitable solvent for GC analysis.
2. Gas Chromatography with Flame Ionization Detection (GC-FID) Analysis:
-
The enriched solution is injected into a GC system equipped with a Flame Ionization Detector (FID).
-
GC Conditions: The specific column, temperature program, and carrier gas flow rate should be optimized to achieve good separation and peak resolution for this compound and Tonalide.
-
Quantification: The concentration of each compound is determined by comparing the peak area to a calibration curve generated from standards of known concentrations.
Methodology Workflow
The following diagram illustrates the key steps involved in the SPE-GC-FID method for the analysis of this compound and Tonalide.
Caption: Experimental workflow for the analysis of this compound and Tonalide using SPE-GC-FID.
This guide provides a foundational comparison of the SPE-GC-FID method for this compound and Tonalide analysis. For specific applications, further method development and validation are recommended to ensure optimal performance and data quality.
References
A Comparative Analysis of the Environmental Persistence of Galaxolide and Tonalide
Galaxolide (HHCB) and Tonalide (AHTN) are two of the most widely used synthetic polycyclic musk compounds in personal care products and detergents.[1] Their extensive use has led to their continuous release into the environment, raising concerns about their persistence, bioaccumulation, and potential ecological impact.[2] This guide provides a detailed comparison of the environmental persistence of this compound and Tonalide, supported by experimental data, for researchers, scientists, and drug development professionals.
Quantitative Data on Environmental Fate
The following table summarizes key quantitative data regarding the environmental persistence of this compound and Tonalide.
| Parameter | This compound (HHCB) | Tonalide (AHTN) | References |
| Ready Biodegradability | Not readily biodegradable (0% CO2 evolution in 28 days) | Not readily or inherently biodegradable (0% degradation in 28 days) | [3][4],[5] |
| Primary Degradation Half-Life in River Water | 33–100 hours (with activated sludge) | ~9 days (overall half-life with activated sludge) | , |
| Primary Degradation Half-Life in Activated Sludge | Not specified | 12–24 hours | |
| Primary Degradation Half-Life in Sediment | 79 days | Not specified | |
| Dissipation Half-Life in Soil | 95–239 days | >180 days (one study reported 336 days) | , |
| Bioconcentration Factor (BCF) in Fish (L/kg wet weight) | 201–1584 | 597 (parent compound); 1320 (total radioactivity including metabolites) | , |
| Log Kow | 5.9 | 5.7 |
Environmental Persistence Profile
Both this compound and Tonalide are characterized by their lipophilic nature and resistance to complete degradation in the environment. Neither compound is considered readily biodegradable under standard screening test conditions. However, they do undergo primary degradation in various environmental compartments, leading to the formation of more polar metabolites.
This compound exhibits a primary degradation half-life of 33 to 100 hours in river water when inoculated with activated sludge. Its persistence is more pronounced in soil and sediment, with half-lives reported to be between 95 and 239 days in soil and 79 days in sediment.
Tonalide also undergoes primary biodegradation, with a half-life of 12 to 24 hours in activated sludge. In a simulated river water environment with activated sludge, its overall half-life was determined to be approximately nine days. Tonalide is notably persistent in soil, with dissipation half-lives exceeding 180 days, and one field study reporting a half-life of 336 days.
In terms of bioaccumulation, both musks have a moderate to high potential to accumulate in aquatic organisms. The bioconcentration factor (BCF) for this compound in fish has been reported in the range of 201 to 1584 L/kg. For Tonalide, the BCF for the parent compound in fish is 597 L/kg, while the BCF including its metabolites is higher at 1320 L/kg.
Experimental Methodologies
The data presented in this guide are derived from studies employing standardized and widely accepted experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Biodegradability Assessment: The lack of ready biodegradability for both this compound and Tonalide was determined using the OECD Test Guideline 301B (CO₂ Evolution Test) . In this test, the test substance is incubated with a microbial inoculum in a mineral medium for 28 days. The rate of biodegradation is determined by measuring the amount of carbon dioxide produced. A substance is considered readily biodegradable if it reaches a 60% level of CO₂ evolution within a 10-day window during the 28-day period.
Bioaccumulation Assessment: Bioconcentration factors (BCFs) are typically determined following the OECD Test Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) . This guideline describes two methods: the aqueous exposure bioconcentration test and the dietary exposure bioaccumulation test. For lipophilic substances like this compound and Tonalide, the aqueous exposure test is common. Fish are exposed to a constant, low concentration of the test substance in water for a specified period (uptake phase), followed by a period in clean water (depuration phase). The concentrations of the test substance in the fish tissue and in the water are measured at regular intervals to calculate the BCF.
Soil and Sediment Half-Life Determination: Studies on the degradation in soil and sediment often follow protocols similar to the OECD Test Guideline 307 (Aerobic and Anaerobic Transformation in Soil) and OECD Test Guideline 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems) . These studies involve incubating the test substance with soil or sediment samples under controlled laboratory conditions that simulate the natural environment. The disappearance of the parent compound is monitored over time to calculate the degradation half-life.
Comparative Logic Diagram
The following diagram illustrates the key factors influencing the environmental persistence of this compound and Tonalide.
Caption: Comparative environmental fate of this compound and Tonalide.
Conclusion
Both this compound and Tonalide exhibit significant environmental persistence, characterized by slow degradation rates in soil and sediment and a moderate to high potential for bioaccumulation. While their primary degradation in aquatic environments can be relatively rapid under certain conditions, their overall persistence, particularly of Tonalide in soil, warrants continued monitoring and research. The data presented highlight the importance of considering the specific environmental compartment when assessing the risks associated with these widely used fragrance ingredients.
References
- 1. mdpi.com [mdpi.com]
- 2. Polycyclic musk fragrances in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. This compound | C18H26O | CID 91497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
A Comparative Guide: Cross-validation of GC-MS and LC-QTOF-MS for Galaxolide Identification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for the identification and quantification of Galaxolide. This synthetic musk, a common ingredient in personal care products, is of increasing interest due to its prevalence in the environment and potential for bioaccumulation. The selection of an appropriate analytical technique is crucial for accurate and reliable measurement. This document presents a summary of quantitative data, detailed experimental protocols, and a visual representation of the analytical workflows to aid in this selection process.
Quantitative Performance Comparison
| Parameter | GC-MS | LC-QTOF-MS |
| Limit of Detection (LOD) | 14 - 22 ng/L[1] | Estimated: 1 - 10 ng/L |
| Limit of Quantification (LOQ) | ~0.1 mg/L (in product matrices)[2] | Estimated: 5 - 50 ng/L |
| **Linearity (R²) ** | > 0.99 (Typical) | > 0.99 (Typical) |
| Precision (%RSD) | < 15% (Typical) | < 15% (Typical) |
| Sample Throughput | Moderate | High |
| Confirmation of Identity | Good (Mass Spectra Library Matching) | Excellent (Accurate Mass and MS/MS) |
Experimental Protocols
Detailed methodologies for the analysis of this compound using both GC-MS and LC-QTOF-MS are outlined below. These protocols are based on established methods and best practices in the field.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation (Solid-Phase Microextraction - SPME) [1]
-
Sample Pre-treatment: Adjust the pH of the aqueous sample to 7.0.
-
Extraction: Expose a polydimethylsiloxane (PDMS) coated SPME fiber to the sample.
-
Extraction Conditions: Maintain the sample at 35°C for 40 minutes with agitation.
-
Desorption: Thermally desorb the extracted analytes in the GC injection port.
2. GC-MS Analysis [3]
-
Gas Chromatograph: Agilent 6890 GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5973 MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of this compound (e.g., m/z 258, 243, 213). Full scan mode for qualitative identification.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: Acidify the aqueous sample to pH 2 with formic acid.
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with methanol followed by acidified water.
-
Sample Loading: Pass the sample through the conditioned cartridge.
-
Washing: Wash the cartridge with water to remove interferences.
-
Elution: Elute this compound with methanol.
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable mobile phase.
2. LC-QTOF-MS Analysis [4]
-
Liquid Chromatograph: Agilent 1290 Infinity LC or equivalent.
-
Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or similar reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Agilent 6550 iFunnel Q-TOF or equivalent.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Full scan MS and targeted MS/MS (Auto MS/MS or IDA).
-
Mass Range: m/z 100-1000.
-
Data Processing: Utilize accurate mass and isotopic pattern for identification and fragmentation pattern for confirmation.
Analytical Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical workflows for the identification and quantification of this compound using GC-MS and LC-QTOF-MS.
Caption: Experimental workflow for this compound analysis using GC-MS.
Caption: Experimental workflow for this compound analysis using LC-QTOF-MS.
Discussion
GC-MS is a robust and widely available technique for the analysis of volatile and semi-volatile compounds like this compound. Its advantages include high separation efficiency and the availability of extensive mass spectral libraries for confident compound identification. For routine monitoring and quantification in well-characterized matrices, GC-MS with SIM mode provides excellent sensitivity and selectivity.
LC-QTOF-MS offers several advantages for the analysis of emerging contaminants. Its key strengths lie in the analysis of polar and thermally labile compounds without the need for derivatization. The high mass accuracy and resolution of the QTOF analyzer allow for the confident determination of elemental composition and the identification of unknown compounds, including metabolites and transformation products of this compound. While generally offering lower or comparable detection limits to modern GC-MS systems for many compounds, its primary advantage is the ability to perform non-targeted screening and retrospective analysis of complex samples.
Conclusion
The choice between GC-MS and LC-QTOF-MS for the analysis of this compound depends on the specific research objectives.
-
For routine quantification of this compound in known matrices where high throughput and cost-effectiveness are priorities, GC-MS is a highly suitable and validated technique.
-
For comprehensive studies involving the identification of unknown transformation products , the analysis of polar metabolites , or non-targeted screening of emerging contaminants in complex environmental samples, LC-QTOF-MS is the superior choice due to its high resolving power and accurate mass capabilities.
Ultimately, a cross-validation approach, where both techniques are used to analyze a subset of samples, can provide the highest level of confidence in the identification and quantification of this compound and its related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Laboratory assay of this compound: techniques and results [blog.yeswelab.fr]
- 3. Determination of musks and other fragrance compounds at ng/L levels using CLSA (closed loop stripping analysis) and GC/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Toxicity of Galaxolide and its Primary Metabolite HHCB-lactone: A Guide for Researchers
A comprehensive review of existing data indicates that the common fragrance ingredient Galaxolide (HHCB) presents a greater ecological risk than its primary metabolite, HHCB-lactone. This guide synthesizes the available toxicological data, outlines experimental methodologies for assessment, and explores the known signaling pathway interactions for both compounds.
This compound (HHCB), a synthetic musk widely used in personal care and household products, undergoes transformation in the environment and during wastewater treatment to form its primary metabolite, 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran-1-one (HHCB-lactone). While both compounds are detected in environmental compartments, their toxicological profiles differ significantly, with HHCB consistently demonstrating a higher potential for adverse effects.
Quantitative Ecotoxicity Data
A critical metric for assessing environmental risk is the Predicted No-Effect Concentration (PNEC), which estimates the concentration of a substance below which adverse effects in an ecosystem are not expected to occur. A recent review and case study of Guangzhou waterways derived PNECs for both HHCB and its lactone metabolite, highlighting a significant difference in their ecotoxicity.[1][2]
| Compound | Predicted No-Effect Concentration (PNEC) | Ecological Risk Assessment |
| This compound (HHCB) | 2.14 µg/L | Medium to High |
| HHCB-lactone | 18.4 µg/L | Low |
Table 1: Comparison of Predicted No-Effect Concentrations (PNECs) and associated ecological risk levels for this compound (HHCB) and HHCB-lactone in the aquatic environment. Data sourced from a 2023 review and case study.[1][2]
The lower PNEC value for HHCB indicates that it is toxic to aquatic organisms at lower concentrations compared to HHCB-lactone, signifying a greater ecological risk.[1] This difference is further supported by the physicochemical properties of the two compounds. HHCB-lactone is more polar than its parent compound, which suggests a lower potential for bioaccumulation in organisms.
While direct comparative studies providing metrics such as LC50 (lethal concentration for 50% of a population) or EC50 (effective concentration for 50% of a population) for both compounds from the same study are limited, the available data for HHCB indicates its potential for aquatic toxicity. For instance, a 72-hour No-Observed-Effect Concentration (NOEC) for the algae Pseudokirchneriella subcapitata has been reported as 0.201 mg/L, and a 21-day reproductive NOEC for Daphnia magna is 0.111 mg/L.
Experimental Protocols
The assessment of aquatic toxicity for compounds like this compound and HHCB-lactone typically follows standardized guidelines to ensure data reliability and comparability. Key experimental protocols include:
1. Aquatic Toxicity Testing:
-
OECD Test Guideline 203 (Fish, Acute Toxicity Test): This guideline details a method to determine the concentration of a chemical that is lethal to 50% of a test fish population (LC50) over a short exposure period (typically 96 hours).
-
OECD Test Guideline 236 (Fish Embryo Acute Toxicity (FET) Test): This alternative test method uses zebrafish embryos to assess acute toxicity, reducing the use of juvenile or adult fish. The endpoint is the determination of the LC50 after 96 hours of exposure, based on indicators of lethality such as coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.
2. In Vitro Endocrine Disruption Assays:
-
OECD Test Guideline 455 (Stably Transfected Human Estrogen Receptor-alpha (hERα) Transcriptional Activation Assay): This in vitro assay is used to identify chemicals with the potential to act as agonists or antagonists to the human estrogen receptor alpha. It utilizes a cell line containing the hERα and a reporter gene (e.g., luciferase). Activation of the receptor by a test substance leads to the expression of the reporter gene, which can be measured.
-
Androgen Receptor (AR) Transactivation Assays: Similar to the estrogen receptor assay, these in vitro tests screen for chemicals that can bind to and activate or inhibit the androgen receptor. Reporter gene assays using cell lines like the AR-expressing LNCaP prostate cancer cells are commonly employed.
-
Progesterone Receptor (PR) Transactivation Assays: These assays are designed to identify substances that interact with the progesterone receptor. They follow a similar principle of using a reporter gene to measure the activation or inhibition of the receptor in response to a test chemical.
Signaling Pathway Interactions
The potential for this compound and its metabolite to interfere with endocrine signaling pathways is a key area of toxicological concern.
This compound (HHCB):
-
Estrogenic and Anti-estrogenic Activity: HHCB has been shown to exhibit weak estrogenic activity in some in vitro assays. However, other studies have demonstrated anti-estrogenic effects, where HHCB inhibits the action of estradiol.
-
Androgenic Activity: Recent studies have identified HHCB as a novel environmental androgen. It has been shown to activate androgen receptor transcriptional activity and promote cell proliferation in androgen-sensitive prostate cancer cells. In vivo studies in rats have also indicated that HHCB can induce histological changes in seminal vesicles and up-regulate androgen-related genes.
-
Reproductive Toxicity: Due to its endocrine-disrupting properties, HHCB is under evaluation by the European Union for its potential reproductive toxicity. Concerns have been raised regarding its potential to adversely affect sexual function and fertility.
HHCB-lactone:
Information on the specific signaling pathway interactions of HHCB-lactone is less extensive than for its parent compound. However, a recent review confirmed the endocrine-disrupting effects of both HHCB and HHCB-lactone through the "Endocrine Disruptome" database, suggesting that HHCB-lactone also possesses the potential to interfere with hormonal signaling. Further research is required to fully characterize the specific endocrine pathways affected by HHCB-lactone and to determine its potency relative to HHCB.
References
Galaxolide vs. Nitro Musks: A Comparative Environmental Risk Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental risks associated with the polycyclic musk, Galaxolide, and the historically significant nitro musks, primarily Musk Xylene and Musk Ketone. The following sections summarize key physicochemical properties, environmental fate, and ecotoxicological data, supported by experimental protocols and visual diagrams to facilitate a comprehensive understanding.
Data Summary
The quantitative data for this compound, Musk Xylene, and Musk Ketone are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties
| Property | This compound (HHCB) | Musk Xylene (MX) | Musk Ketone (MK) |
| Molecular Formula | C₁₈H₂₆O | C₁₂H₁₅N₃O₆ | C₁₄H₁₈N₂O₅ |
| Molecular Weight ( g/mol ) | 258.4 | 297.27 | 294.3 |
| Log Kₒw (Octanol-Water Partition Coefficient) | 5.3 - 5.9[1] | ~4.9 | ~4.3 |
| Water Solubility (mg/L) | 1.65 - 1.99 (at 25°C)[2] | 0.15[3] | 0.46 |
| Vapor Pressure (mmHg at 25°C) | 0.000143 (at 23°C)[4] | <0.001 (at 20°C)[5] | Data not readily available |
Table 2: Environmental Fate
| Parameter | This compound (HHCB) | Musk Xylene (MX) | Musk Ketone (MK) |
| Persistence | Moderately persistent; undergoes primary degradation but ultimate degradation is slow. | Very persistent in water (>150 days), less so in soil (<60 days). | Environmentally persistent. |
| Bioaccumulation Potential | Moderate; Bioconcentration Factor (BCF) in fish: 600-1600. | High; BCF in fish: 1,400-6,810. | Moderate bioaccumulation potential. |
| Primary Degradation Pathway | Oxidation to form metabolites such as Galaxolidone (HHCB-lactone). | Reduction of nitro groups to amino metabolites. | Reduction of a nitro group to an amino group. |
Table 3: Ecotoxicity
| Endpoint | This compound (HHCB) | Musk Xylene (MX) | Musk Ketone (MK) |
| Algae (Growth Inhibition) | IC₁₀ for P. tricornutum: 0.127 µg/L. | Toxic effects observed. | 72h NOEC for algae: 0.088 mg/L. |
| Invertebrates (e.g., Daphnia magna) | Toxic effects on larval development of copepods. | Reproductive toxicity used to determine PNEC of 1.1 µg/L. | Toxic effects observed. |
| Fish (e.g., Rainbow Trout, Zebrafish) | Antagonistic activity on estrogen receptors; inhibits E2-induced vitellogenin production. | Can have estrogenic effects. | Can have estrogenic effects. |
| Predicted No-Effect Concentration (PNEC) for aquatic organisms | 6.8 µg/L | 1.1 µg/L | 6.3 µg/L |
Experimental Protocols
The ecotoxicological and bioaccumulation data presented in this guide are primarily derived from studies following standardized international guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Toxicity Testing: Acute and chronic toxicity tests for aquatic organisms are generally conducted following OECD Guidelines for the Testing of Chemicals. For example:
-
OECD 201: Alga, Growth Inhibition Test.
-
OECD 202: Daphnia sp., Acute Immobilisation Test.
-
OECD 203: Fish, Acute Toxicity Test.
-
OECD 210: Fish, Early-life Stage Toxicity Test.
-
OECD 211: Daphnia magna Reproduction Test.
These protocols involve exposing the test organisms to a range of concentrations of the test substance under controlled laboratory conditions. Endpoints such as mortality, growth inhibition, and reproductive effects are then measured to determine values like the EC₅₀ (median effective concentration) and NOEC (no-observed-effect concentration).
Bioconcentration Factor (BCF) Determination: The BCF is a critical parameter for assessing the bioaccumulation potential of a substance. It is typically determined following OECD Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure . This guideline outlines a method for exposing fish to a chemical in water and measuring its concentration in the fish tissue and the water over time until a steady state is reached. The BCF is then calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water.
Analytical Methods: The determination of this compound and nitro musks in environmental and biological samples is typically performed using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). Sample preparation often involves solid-phase extraction (SPE) to concentrate the analytes from the sample matrix.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key molecular mechanisms of toxicity and a general experimental workflow for environmental risk assessment.
References
Unraveling Galaxolide Quantification: A Comparative Guide to Analytical Methods
A comprehensive analysis of methodologies for the precise quantification of Galaxolide in environmental matrices reveals a landscape dominated by chromatographic techniques. This guide provides a comparative overview of the prevalent methods, their performance metrics, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in selecting the most suitable approach for their specific needs.
Comparative Analysis of Quantitative Performance
The selection of a quantification method is often dictated by the sample matrix, the required level of sensitivity, and the available instrumentation. The following tables summarize the quantitative performance data reported in various studies for the analysis of this compound. It is important to note that these values represent single-laboratory validations and may vary based on instrumentation, operator expertise, and matrix effects.
Table 1: Performance of GC-MS Based Methods for this compound Quantification
| Sample Matrix | Sample Preparation | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| River Water | SPME | GC-MS | 14 - 22 ng/L | 22 ng/L | 45 - 50 | [1] |
| Wastewater | SPME | GC-MS | Sub-ng/g level | - | - | [1] |
| Water | SPME | GC-MS | - | - | - | [1] |
| Wastewater | SPE | GC-MS/MS | 1.7 - 80 ng/L | - | >70 | [2] |
| Activated Sludge | Ultrasonic Bath Extraction | GC-Ion Trap | 0.1 - 210 ng/g | - | >70 | [2] |
| Various | HS-GC-MS | GC-MS | - | 0.1 - 10 mg/L | - |
Table 2: Performance of LC-MS Based Methods for this compound Quantification
| Sample Matrix | Sample Preparation | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Surface Water | SPE | HPLC-TOF-MS | Generally lower than GC-MS | - | - | |
| Wastewater | SPE | HPLC-TOF-MS | Generally lower than GC-MS | - | - |
Note: A direct numerical comparison for LC-MS methods with specific LOD/LOQ values for this compound was not explicitly found in the provided search results. However, studies suggest that LC-MS can achieve lower detection limits for a range of pharmaceuticals and personal care products compared to GC-MS.
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for replicating and validating analytical results. Below are outlines of common experimental protocols for this compound quantification.
1. Sample Preparation: Solid-Phase Microextraction (SPME) for Water Samples
SPME is a solvent-free extraction technique that is widely used for the analysis of volatile and semi-volatile organic compounds in water.
-
Fiber Selection: A 100 µm polydimethylsiloxane (PDMS) coated fiber is commonly used.
-
Extraction Conditions:
-
Extraction Time: 40 minutes.
-
Extraction Temperature: 35°C.
-
pH: A pH of 7.0 is considered suitable.
-
Salinity: The effect of salinity on extraction efficiency is reported to be minimal.
-
-
Desorption: The fiber is directly inserted into the GC inlet for thermal desorption of the analytes.
2. Sample Preparation: Solid-Phase Extraction (SPE) for Wastewater
SPE is a robust technique for extracting and concentrating analytes from complex matrices like wastewater.
-
Cartridge Selection: The choice of sorbent material is critical and depends on the analyte's properties.
-
Procedure:
-
Conditioning: The SPE cartridge is conditioned with appropriate solvents (e.g., methanol followed by water).
-
Loading: The water sample is passed through the cartridge.
-
Washing: The cartridge is washed to remove interferences.
-
Elution: The retained analytes are eluted with a suitable organic solvent.
-
-
Post-Extraction: The eluate is typically evaporated to dryness and reconstituted in a smaller volume of solvent before analysis.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
-
Injection: Splitless injection is often used to maximize the transfer of analytes onto the column.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically employed.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the compounds based on their boiling points.
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
4. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is particularly advantageous for the analysis of polar and thermally labile compounds, and it often requires less complex sample preparation than GC-MS.
-
Column: A C18 reversed-phase column is commonly used for the separation of this compound.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid, is employed.
-
Ionization Source: Electrospray ionization (ESI) is a common ionization technique for this type of analysis.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) is frequently used for its high selectivity and sensitivity, operating in multiple reaction monitoring (MRM) mode.
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates a general experimental workflow for this compound quantification.
A generalized workflow for the quantification of this compound in environmental samples.
References
Comparative study of Galaxolide bioaccumulation in different fish species
A guide for researchers on the comparative bioaccumulation, metabolic pathways, and experimental evaluation of the synthetic musk, Galaxolide, in various fish species.
The synthetic musk this compound (HHCB) is a common ingredient in many personal care and household products, leading to its widespread presence in aquatic environments.[1][2] Due to its lipophilic nature, this compound has a tendency to accumulate in the fatty tissues of aquatic organisms, a process known as bioaccumulation.[1][3] This guide provides a comparative overview of this compound bioaccumulation in different fish species, supported by experimental data and detailed methodologies, to assist researchers in understanding its environmental fate and potential toxicological impacts.
Quantitative Bioaccumulation Data
The bioaccumulation of this compound in fish is typically quantified using the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water. Several studies have investigated this compound's BCF in various fish species, revealing moderate to high bioaccumulation potential.
| Fish Species | Tissue | Bioconcentration Factor (BCF) (L/kg) | Exposure Concentration | Duration | Reference |
| Zebrafish (Danio rerio) | Gut | Not specified, but significant alterations in gut microbiota and metabolic disturbances were observed. | 0.1, 2.5, 62.5 µg/L | Not specified | [4] |
| European sea bass (Dicentrarchus labrax) | Bile | HHCB and a hydroxylated metabolite were detected. | 50 mg/kg body weight (intraperitoneal injection) | Single dose | |
| Gilt-head seabream (Sparus aurata) | Larvae | Mortality increased with concentration. | 0.005, 0.05, 0.5, and 5 µg/L | 96 hours | |
| Various freshwater fish | Not specified | BCFs in the range of 201–1561 L/kg wwt | Not specified | Not specified |
Note: The provided data highlights the variability in bioaccumulation potential across different species and exposure conditions. Factors such as metabolism, lipid content, and exposure route can significantly influence the extent of this compound accumulation.
Experimental Protocols
The following are summaries of experimental methodologies employed in key studies on this compound bioaccumulation and effects in fish.
Zebrafish (Danio rerio) Gut Microbiota and Metabolism Study
-
Objective: To investigate the impact of this compound on the gut microbiota and metabolism of zebrafish.
-
Methodology: An aquatic microcosm experimental platform was used to simulate environmental conditions. Zebrafish were exposed to environmentally relevant concentrations (0.1 and 2.5 μg/L) and a higher level (62.5 μg/L) of this compound. Multi-omics techniques were then employed to analyze the changes in the gut microbiota diversity and composition, as well as metabolic pathways.
-
Analysis: The study utilized gene set enrichment analysis (GSEA) to identify the metabolic pathways affected by this compound exposure.
European Sea Bass (Dicentrarchus labrax) Metabolism Study
-
Objective: To investigate the metabolism and mode of action of this compound in European sea bass.
-
Methodology: European sea bass were administered a single intraperitoneal injection of 50 mg of this compound per kg of body weight. A separate group was injected with ketoconazole, a known inhibitor of cytochrome P450 isoenzymes, to study its effect on this compound metabolism.
-
Analysis: Bile samples were analyzed to detect the presence of this compound and its metabolites. The study also assessed the impact of this compound on the synthesis of oxyandrogens in the gonads.
Gilt-head Seabream (Sparus aurata) Larval Mortality Test
-
Objective: To assess the acute toxicity of this compound on the early life stages of a marine fish.
-
Methodology: Yolk-sac larvae of Sparus aurata were exposed to a range of environmentally relevant concentrations of this compound (0.005, 0.05, 0.5, and 5 µg/L) for 96 hours. The experiments followed standardized protocols from the US EPA, Environment Canada, and OECD.
-
Analysis: The percentage of mortality was recorded at the end of the 96-hour exposure period and compared to control groups.
Potential Signaling Pathway Disruption
This compound has been shown to interact with endogenous and xenobiotic metabolizing enzymes, potentially disrupting normal physiological functions. One area of concern is its interference with the cytochrome P450 (CYP) enzyme system, which is crucial for the metabolism of various compounds, including hormones.
Caption: Proposed metabolic pathway of this compound in fish.
Analytical Methods for this compound Detection
Accurate quantification of this compound in fish tissues is essential for bioaccumulation studies. The most common analytical technique is gas chromatography-mass spectrometry (GC-MS).
Sample Preparation and Extraction
-
Tissue Homogenization: Fish tissue samples are homogenized to ensure a uniform consistency.
-
Extraction: Lipids and organic contaminants, including this compound, are extracted from the homogenized tissue using organic solvents.
-
Cleanup: The extract is then purified to remove interfering substances before instrumental analysis.
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for analyzing volatile compounds like this compound. The sample is injected into the gas chromatograph, where it is vaporized and separated based on its chemical properties. The separated compounds then enter the mass spectrometer, which identifies and quantifies them based on their mass-to-charge ratio. Headspace GC-MS (HS-GC-MS) is a variation of this technique that is particularly useful for volatile compounds.
The following diagram illustrates a general workflow for the analysis of this compound in fish tissue.
Caption: General experimental workflow for this compound analysis in fish.
References
- 1. Laboratory assay of this compound: techniques and results [blog.yeswelab.fr]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. From microbiota to metabolism: Unveiling the hidden ecological threat of this compound (HHCB) to zebrafish through aquatic microcosm - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the efficacy of ozonation vs. UV treatment for Galaxolide degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of ozonation and ultraviolet (UV) treatment for the degradation of Galaxolide (HHCB), a common polycyclic musk fragrance and persistent organic pollutant. The following sections present a detailed analysis based on experimental data, outlining the performance of each method in terms of degradation efficiency, reaction kinetics, and byproduct formation.
At a Glance: Ozonation vs. UV Treatment for this compound Degradation
| Feature | Ozonation | UV Treatment |
| Degradation Efficiency | High, often achieving near-complete removal. | Moderate, with efficiency influenced by water matrix. |
| Reaction Rate | Rapid degradation. | Slower degradation compared to ozonation. |
| Primary Mechanism | Direct reaction with ozone molecules and indirect oxidation by hydroxyl radicals. | Direct photolysis. |
| Key Influencing Factors | pH, ozone dosage, bicarbonate alkalinity. | UV intensity, presence of UV-absorbing compounds. |
| Primary Byproduct | This compound-lactone. | This compound-lactone. |
Quantitative Performance Data
The following tables summarize the key quantitative data from various studies on the degradation of this compound using ozonation and UV treatment.
Table 1: Degradation Efficiency and Reaction Kinetics
| Treatment Method | Initial Concentration | Treatment Conditions | Degradation Efficiency (%) | Rate Constant | Reference |
| Ozonation | Not specified | 1.0 mg O₃/mg DOC, 30 min | Almost 100% | k_O₃-HHCB = 153.8 ± 6 M⁻¹s⁻¹ | [1][2] |
| Ozonation | Not specified | Not specified | Not specified | k_O₃ = 140 M⁻¹s⁻¹ | [3] |
| UV Photolysis | Not specified | Not specified | >80% after 2 min (in pure water) | Φ_HHCB = 0.012 ± 0.002 mol Einstein⁻¹ | [2][4] |
| UV Photolysis | Not specified | Wastewater matrix, 15 min | < 60% | Not specified | |
| UV/H₂O₂ | Not specified | Alkaline pH | Increased rate by 6 times vs. simulated sunlight | Not specified |
Table 2: Second-Order Reaction Rate Constants
| Reactant | Second-Order Rate Constant (k) | Reference |
| Ozone (O₃) | 153.8 ± 6 M⁻¹s⁻¹ | |
| Ozone (O₃) | 140 M⁻¹s⁻¹ | |
| Hydroxyl Radical (•OH) | 6.3 ± 0.7 × 10⁹ M⁻¹s⁻¹ |
Experimental Protocols
Ozonation of this compound
The following protocol is a generalized representation based on common methodologies for the ozonation of organic micropollutants.
-
Preparation of Ozone Stock Solution : Ozone is generated from oxygen and bubbled through ultrapure water, often chilled in an ice bath to increase ozone solubility. The concentration of the aqueous ozone stock solution is determined using the indigo method.
-
Reaction Setup : A specific volume of the this compound-spiked water sample is placed in a glass reactor. The reactor is typically equipped with a magnetic stirrer for continuous mixing.
-
Ozonation Reaction : A predetermined volume of the ozone stock solution is added to the reactor to achieve the desired ozone dose, often expressed as mg O₃ per mg of dissolved organic carbon (DOC).
-
Sample Collection : Aliquots of the reaction mixture are collected at specific time intervals.
-
Quenching : The residual ozone in the collected samples is immediately quenched by adding a reducing agent, such as sodium thiosulfate, to stop the reaction.
-
Analysis : The concentration of this compound and its degradation products in the quenched samples is determined using analytical techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
UV Treatment of this compound
The following protocol is a generalized representation based on common methodologies for the UV treatment of organic micropollutants.
-
Preparation of this compound Solution : A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and then spiked into ultrapure water or the desired water matrix to achieve the target concentration.
-
Reaction Setup : The this compound solution is placed in a photoreactor, which can be a cylindrical vessel with a UV lamp placed in the center, often within a quartz sleeve. The setup may include a system for continuous stirring.
-
UV Irradiation : The solution is irradiated with a low-pressure or medium-pressure mercury lamp, with the emission wavelength typically being 254 nm. The intensity of the UV light is monitored.
-
Sample Collection : Samples are withdrawn from the reactor at various time points during the irradiation.
-
Analysis : The collected samples are analyzed for the concentration of this compound and its transformation products using analytical methods such as LC-MS or GC-MS. For UV/H₂O₂ experiments, hydrogen peroxide is added to the solution before irradiation.
Degradation Pathways and Experimental Workflow
The degradation of this compound by both ozonation and UV treatment primarily proceeds through the formation of this compound-lactone. The following diagrams illustrate the degradation pathway and a typical experimental workflow.
References
Unmasking the Inhibitory Effects of Galaxolide on Multidrug Efflux Transporters: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the inhibitory effects of the polycyclic musk, Galaxolide, on multidrug efflux transporters against other synthetic musks. This document summarizes key experimental data, details methodologies for the cited experiments, and visualizes the complex biological processes involved.
Multidrug efflux transporters, such as P-glycoprotein (P-gp), are crucial membrane proteins that actively extrude a wide variety of xenobiotics from cells, playing a significant role in cellular detoxification and contributing to multidrug resistance (MDR) in therapeutic contexts. Synthetic musks, widely used in personal care products, are persistent environmental contaminants that have been shown to interact with these transporters. Understanding the inhibitory potential of these compounds is vital for assessing their toxicological profiles and their potential to modulate the efficacy of therapeutic drugs.
Quantitative Comparison of Musk Inhibition on Multidrug Efflux Transporters
The inhibitory effects of various synthetic musks on multidrug efflux transporters have been quantified by measuring their IC50 values, which represent the concentration of the inhibitor required to reduce the transporter's activity by 50%. The following table summarizes the IC50 values for this compound and other selected nitro- and polycyclic musks, as determined by the rhodamine B efflux assay in the gill tissue of the marine mussel Mytilus californianus.
| Musk Compound | Class | Chemical Name (Abbreviation) | IC50 (µM) |
| This compound | Polycyclic | 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]isochromene (HHCB) | 2.34 ± 0.82 |
| Tonalide | Polycyclic | 7-acetyl-1,1,3,4,4,6-hexamethyltetralin (AHTN) | 2.56 ± 0.91 |
| Celestolide | Polycyclic | 4-acetyl-1,1-dimethyl-6-tert-butylindan (ADBI) | 2.11 ± 0.55 |
| Phantolide | Polycyclic | 6-acetyl-1,1,2,3,3,5-hexamethylindan (AHMI) | Not Reported |
| Musk Ketone | Nitromusk | 4'-tert-butyl-2',6'-dimethyl-3',5'-dinitroacetophenone (MK) | 0.74 ± 0.39 |
| Musk Xylene | Nitromusk | 1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene (MX) | 0.97 ± 0.65 |
| Verapamil | Reference Inhibitor | - | 0.08 ± 0.04 |
| Quinidine | Reference Inhibitor | - | 1.89 ± 1.02 |
Data sourced from Luckenbach and Epel, 2005.[1][2][3]
Experimental Protocols
The data presented in this guide were primarily generated using the rhodamine B efflux assay. This assay is a well-established method for measuring the activity of multidrug efflux transporters.
Rhodamine B Efflux Assay in Mussel Gill Tissue
This protocol details the measurement of multixenobiotic resistance (MXR) transporter activity in the gill tissue of the marine mussel, Mytilus californianus.
1. Tissue Preparation:
- Excise gill tissue from the mussel.
- Cut the tissue into small, uniform pieces.
- Distribute the tissue pieces into individual wells of a multi-well plate.
2. Loading with Fluorescent Substrate:
- Prepare a loading solution of rhodamine B, a fluorescent substrate of P-gp, in filtered seawater.
- Incubate the gill tissue in the rhodamine B solution to allow for the uptake of the dye.
3. Efflux Measurement:
- After the loading phase, transfer the tissue to fresh, clean seawater.
- At specified time intervals, collect aliquots of the seawater to measure the amount of rhodamine B that has been effluxed from the tissue.
- Use a fluorometer to quantify the concentration of rhodamine B in the collected samples.
4. Inhibition Assay:
- To test the inhibitory effect of musk compounds, dissolve the test compounds (e.g., this compound) in an appropriate solvent and add them to the seawater during the efflux phase.
- A known inhibitor of P-gp, such as verapamil, should be used as a positive control.
- A solvent control (without the test compound) should also be included.
- Measure the amount of rhodamine B retained in the tissue or effluxed into the medium in the presence of the test compounds.
5. Data Analysis:
- Calculate the rate of rhodamine B efflux in the presence and absence of the inhibitors.
- Determine the concentration of the inhibitor that causes a 50% reduction in efflux activity (IC50 value) by performing a dose-response analysis with a range of inhibitor concentrations.[2][3]
Visualizing the Mechanisms
To better understand the experimental process and the underlying biological interactions, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the rhodamine B efflux assay.
Caption: Inhibition of P-glycoprotein by this compound.
Mechanism of Inhibition
Synthetic musks, including this compound, are hydrophobic molecules. It is hypothesized that their inhibitory action on multidrug efflux transporters like P-glycoprotein is due to their lipophilic nature, allowing them to readily partition into the cell membrane and interact with the transporter. The precise mechanism, whether competitive or non-competitive, is a subject of ongoing research.
-
Competitive Inhibition: The musk molecule may directly compete with the transporter's substrates (like rhodamine B) for the same binding site on the protein.
-
Non-competitive Inhibition: The musk molecule could bind to an allosteric site on the transporter, inducing a conformational change that reduces its transport efficiency without directly blocking the substrate-binding site.
-
Interference with ATP Hydrolysis: Some inhibitors can interfere with the ATP-binding and hydrolysis that powers the transport process.
The prolonged inhibitory effect observed for some musks, even after their removal from the environment, suggests a strong interaction with the transporter or a slow clearance from the cell membrane.
Conclusion
The available data clearly indicate that this compound and other synthetic musks are effective inhibitors of multidrug efflux transporters. Nitromusks tend to be more potent inhibitors than polycyclic musks like this compound. This inhibitory action has significant implications, as it can lead to the increased intracellular accumulation of other xenobiotics, potentially enhancing their toxicity. For drug development professionals, this highlights the possibility of drug-drug interactions, where co-exposure to these common environmental contaminants could alter the pharmacokinetics and efficacy of therapeutic agents that are substrates of these transporters. Further research is warranted to fully elucidate the specific mechanisms of inhibition and to assess the in vivo consequences of these interactions in humans.
References
Comparative Analysis of Biomarker Responses in the Clam Ruditapes philippinarum Exposed to Galaxolide and Tonalide
A comprehensive guide for researchers on the ecotoxicological effects of two common polycyclic musk compounds, summarizing key biomarker data, experimental methodologies, and associated cellular pathways.
This guide provides a comparative overview of the toxicological effects of two widely used synthetic musks, Galaxolide (HHCB) and Tonalide (AHTN), on the marine clam Ruditapes philippinarum. The data presented is compiled from recent studies investigating the induction of various biomarker responses upon exposure to these emerging contaminants. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of ecotoxicology and environmental science.
Summary of Biomarker Responses
The following tables summarize the quantitative data on the biomarker responses in Ruditapes philippinarum following exposure to this compound and Tonalide. The data is extracted from key studies in the field to facilitate a direct comparison of the effects of these two compounds.
This compound (HHCB) Exposure
Table 1: Biomarker Responses in Ruditapes philippinarum Exposed to this compound (HHCB)
| Biomarker | Tissue/Hemolymph | Concentration (ng/L) | Exposure Time (days) | Response | Mean ± SE | Units | Reference |
| Superoxide Dismutase (SOD) | Gills | 100 | 7 | No significant change | 2.51 ± 0.15 | U/mg protein | [1] |
| 500 | 7 | ↑ | 3.25 ± 0.20 | U/mg protein | [1] | ||
| 100 | 14 | ↓ | 1.85 ± 0.12 | U/mg protein | [1] | ||
| 500 | 14 | ↓ | 1.75 ± 0.10 | U/mg protein | [1] | ||
| 100 | 21 | No significant change | 2.45 ± 0.18 | U/mg protein | [1] | ||
| 500 | 21 | No significant change | 2.55 ± 0.21 | U/mg protein | |||
| Catalase (CAT) | Digestive Gland | 100 | 7 | ↑ | 15.2 ± 1.1 | U/mg protein | |
| 500 | 7 | No significant change | 13.5 ± 0.9 | U/mg protein | |||
| 100 & 500 | 14 & 21 | No significant change | - | U/mg protein | |||
| Glutathione Reductase (GR) | Gills & Digestive Gland | 100 & 500 | 7, 14, 21 | No significant change | - | nmol/min/mg protein | |
| Glutathione S-Transferase (GST) | Gills & Digestive Gland | 100 & 500 | 7, 14, 21 | No significant change | - | nmol/min/mg protein | |
| Protein Carbonyl Content (PCC) | Gills & Digestive Gland | 100 & 500 | 7, 14, 21 | No significant change | - | nmol/mg protein | |
| Acetylcholinesterase (AChE) | Gills | 100 | 14 | ↑ | 0.48 ± 0.03 | nmol/min/mg protein | |
| 500 | 14 | No significant change | 0.41 ± 0.02 | nmol/min/mg protein | |||
| 100 & 500 | 7 & 21 | No significant change | - | nmol/min/mg protein |
Tonalide (AHTN) Exposure
Data from comparable studies on Tonalide indicate significant effects on oxidative stress, biotransformation, and genotoxicity biomarkers.
Table 2: Biomarker Responses in Ruditapes philippinarum Exposed to Tonalide (AHTN)
| Biomarker | Tissue | Concentration (µg/L) | Exposure Time (days) | Response | Reference |
| Ethoxyresorufin-O-deethylase (EROD) | Digestive Gland | 0.005 - 50 | 21 | ↑ | |
| Glutathione S-Transferase (GST) | Digestive Gland | 0.005 - 50 | 21 | ↑ | |
| Glutathione Peroxidase (GPx) | Digestive Gland | 0.005 - 50 | 21 | ↑ | |
| Lipid Peroxidation (LPO) | Digestive Gland | 0.005 - 50 | 21 | ↑ | |
| DNA Damage | Digestive Gland | 0.005 - 50 | 21 | ↑ | |
| Acetylcholinesterase (AChE) | Not Specified | 0.005 - 50 | 21 | ↓ | |
| Cyclooxygenase (COX) | Not Specified | 0.005 - 50 | 21 | ↓ |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Clam Exposure
Adult Manila clams (Ruditapes philippinarum) were exposed to various concentrations of this compound or Tonalide in seawater for a period of up to 21 days. The test compounds were first dissolved in a solvent carrier (e.g., dimethyl sulfoxide) and then diluted to the final concentrations in the experimental tanks. Control groups with and without the solvent carrier were maintained under the same conditions. Seawater was renewed periodically to maintain the nominal concentrations of the test compounds.
Biomarker Assays
1. Superoxide Dismutase (SOD) Activity: SOD activity was measured spectrophotometrically. The method is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by the superoxide radicals generated by a xanthine/xanthine oxidase system. The absorbance was read at 560 nm. One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of NBT reduction by 50%.
2. Catalase (CAT) Activity: CAT activity was determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm. The reaction mixture contained a phosphate buffer and H₂O₂, and the reaction was initiated by adding the tissue homogenate. The decrease in absorbance was recorded over time.
3. Glutathione S-Transferase (GST) Activity: GST activity was assayed using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. The assay measures the conjugation of CDNB with reduced glutathione (GSH), which results in an increase in absorbance at 340 nm.
4. Lipid Peroxidation (LPO) Assay: LPO levels were estimated by measuring the concentration of malondialdehyde (MDA), a product of lipid peroxidation. The thiobarbituric acid reactive substances (TBARS) method was used, where MDA reacts with thiobarbituric acid (TBA) to form a pink chromogen, which is measured spectrophotometrically at 532 nm.
5. DNA Damage (Comet Assay): The Comet assay, or single-cell gel electrophoresis, was used to assess DNA strand breaks. Isolated cells (e.g., from the digestive gland) were embedded in agarose on a microscope slide, lysed to remove membranes and cytoplasm, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates further towards the anode, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
6. Acetylcholinesterase (AChE) Activity: AChE activity was determined based on the Ellman's method. This assay measures the hydrolysis of acetylthiocholine iodide by AChE. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoic acid, which is measured at 412 nm.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in the cited studies.
Experimental workflow for biomarker analysis in clams.
Oxidative stress signaling pathway in clams.
Neurotoxicity pathway via AChE modulation.
References
Global Galaxolide Concentrations in River Systems: A Comparative Analysis
A comprehensive review of the polycyclic musk Galaxolide (HHCB) reveals its widespread presence in river systems across the globe. Concentrations of this persistent fragrance ingredient, a common component in many household and personal care products, vary significantly depending on urbanization, wastewater treatment infrastructure, and river flow rates. This guide provides a comparative analysis of this compound concentrations in major global rivers, details the experimental protocols for its detection, and visualizes the analytical workflow and comparative logic.
Data Summary of this compound Concentrations
| River System | Location | Year(s) of Study | This compound Concentration (ng/L) | Notes |
| EUROPE | ||||
| Rhine River | Netherlands | 1994-1996 | Median: 160,000 (in suspended sediments, ng/g dw) | Water concentrations are likely significant given the high sediment values. |
| Meuse River | Netherlands | 1994-1996 | Median: 580,000 (in suspended sediments, ng/g dw) | This compound is listed as a substance of concern for drinking water abstraction.[1][2][3] |
| Elbe River | Germany | 1997 | 118 | Also detected in suspended particulate matter with a mean of 440,000 ng/g.[4] |
| Molgora River | Italy | 2010-2011 | Median: 463 | This tributary of the Po River indicates potential contamination of the larger system.[5] |
| Various German Rivers | Germany | N/A | 90th Percentile: 460 | An extensive analysis of German surface waters. |
| Various European Rivers | Europe | 1999 | 90th Percentile: 500 | Based on a review of over 200 surface water samples. |
| Danube, Po, Ebro, Thames, Seine, Scheldt | Various | N/A | Data not available in ng/L | Detected in sediments and/or considered a contaminant of emerging concern. |
| NORTH AMERICA | ||||
| Hudson River | USA | N/A | 3.95 - 25.8 | Detected in water, sediment, and fish. |
| Great Lakes Tributaries | USA | N/A | Detected in 81% of urban tributaries | While not a river, this indicates widespread presence in North American freshwaters. |
| Mississippi River | USA | N/A | Data not available in ng/L | Monitored for a wide range of contaminants, but specific this compound data was not found. |
| ASIA | ||||
| Guangzhou Waterways (Pearl River Delta) | China | N/A | 20 - 2,620 | Provides an indication of levels in the highly urbanized Pearl River Delta. |
| Haihe River | China | 2008 | 3.5 - 32.0 | |
| Nakdong River | South Korea | N/A | Detected | HHCB was the most frequently detected polycyclic musk. |
| Yangtze River | China | N/A | Data not available in ng/L | Monitored for various emerging contaminants, but specific this compound data was not found. |
| Yellow River | China | N/A | 1,420 - 8,600 (in sediment, ng/g dw) | Indicates significant input into the river system. |
| Mekong River | Southeast Asia | N/A | Data not available in ng/L | General water quality monitoring is conducted, but specific data for this compound was not found. |
Experimental Protocols
The analysis of this compound in river water typically involves a multi-step process designed to isolate and quantify this compound at trace levels. The most common and reliable methods are based on gas chromatography-mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS), often preceded by a sample concentration step using solid-phase extraction (SPE).
Sample Collection
-
Water Samples: Grab samples of surface water are collected in pre-cleaned amber glass bottles to prevent photodegradation of the analyte. Bottles are typically rinsed with the river water three times before filling completely to minimize headspace. Samples are then transported on ice to the laboratory and stored at approximately 4°C until extraction.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To concentrate the this compound from the large-volume water sample onto a solid sorbent, from which it can be eluted with a small volume of solvent. This step is crucial for achieving the low detection limits required for environmental monitoring.
-
Procedure:
-
A specific volume of the water sample (e.g., 1 liter) is filtered through a glass fiber filter to remove suspended solids.
-
The pH of the filtered water may be adjusted to a neutral range (around 7.0) to optimize the extraction efficiency for this compound.
-
An SPE cartridge containing a C18 sorbent is conditioned with methanol followed by deionized water.
-
The water sample is passed through the conditioned SPE cartridge at a controlled flow rate. This compound and other hydrophobic compounds are retained on the sorbent.
-
The cartridge is then dried under a stream of nitrogen.
-
The trapped analytes, including this compound, are eluted from the cartridge using a small volume of an organic solvent, such as a mixture of acetone and n-hexane.
-
The eluate is concentrated to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Analytical Determination: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate this compound from other compounds in the concentrated extract and to provide a definitive identification and quantification.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used for the separation.
-
Injector: The sample is introduced into the GC via a splitless injection to maximize the transfer of the analyte onto the column.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points and interactions with the column's stationary phase. For example, the oven temperature may start at 60°C, ramp up to 280°C, and hold for a few minutes.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
MS Parameters:
-
Ionization: Electron Impact (EI) ionization is typically used, where the molecules are fragmented in a reproducible manner.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the resulting ions based on their mass-to-charge ratio.
-
Detection: The instrument is often operated in Selected Ion Monitoring (SIM) mode, where only specific fragment ions characteristic of this compound are monitored. This increases the sensitivity and selectivity of the analysis. Key ions for this compound (HHCB) are often m/z 258, 243, and 213.
-
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations. An internal standard is often added to the sample before extraction to correct for any losses during the sample preparation and analysis process.
Visualizations
The following diagrams illustrate the generalized workflow for the analysis of this compound in river water and the logical structure of a comparative analysis of its concentration in different river systems.
References
- 1. Enantioselective Determination of Polycyclic Musks in River and Wastewater by GC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Behaviour of synthetic musk fragrances in freshwaters: occurrence, relations with environmental parameters, and preliminary risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. greenpeace.to [greenpeace.to]
A Comparative Ecotoxicity Assessment of Galaxolide and Its Analogues Using a Read-Across Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ecotoxicity of the widely used fragrance ingredient Galaxolide (HHCB) and its structural analogues. Utilizing a read-across approach, this document summarizes available aquatic toxicity data, details standardized experimental protocols, and visualizes key assessment workflows and potential mechanisms of action. The read-across methodology, a cornerstone of modern chemical safety assessment, allows for the prediction of toxicity for data-poor chemicals by using information from structurally and mechanistically similar substances.[1] This approach is critical in reducing the need for extensive animal testing while ensuring robust environmental risk assessments.
Ecotoxicity Data Comparison of this compound and its Analogues
The following tables summarize the acute and chronic ecotoxicity data for this compound and several of its common polycyclic musk analogues. The data is compiled from various studies and presented to facilitate a direct comparison of their potential environmental impact. The primary mode of toxic action for these compounds is generally considered to be baseline narcosis.[1]
Table 1: Acute Ecotoxicity Data for this compound and its Analogues
| Compound | Analogue | Test Organism | Endpoint | Value (µg/L) | Reference |
| This compound (HHCB) | - | Daphnia magna (Water Flea) | 48h EC50 | 282 | [2] |
| Pimephales promelas (Fathead Minnow) | 96h LC50 | 140 | [2] | ||
| Labeo rohita (Rohu) | 96h LC50 | 547.86 | [3] | ||
| Lampsilis cardium (Glochidia) | 24h LC50 | 1000 to >1750 | |||
| Tonalide (AHTN) | This compound | Daphnia magna | 48h EC50 | - | |
| Pimephales promelas | 96h LC50 | - | |||
| Lampsilis cardium (Glochidia) | 24h LC50 | 454 to 850 | |||
| Musk 89 | This compound | - | - | No experimental data identified | |
| Celestolide (ADBI) | This compound | - | - | Toxic | |
| Phantolide (AHMI) | This compound | - | - | Toxic | |
| Cashmeran (DPMI) | This compound | - | - | Data not available |
Table 2: Chronic Ecotoxicity Data for this compound and its Analogues
| Compound | Analogue | Test Organism | Endpoint | Value (µg/L) | Reference |
| This compound (HHCB) | - | Daphnia magna | 21d NOEC (Reproduction) | 111 | |
| Pimephales promelas | 35d NOEC (Early Life Stage) | 68 | |||
| Lepomis macrochirus (Bluegill Sunfish) | 21d NOEC (Growth) | 68 | |||
| Tonalide (AHTN) | This compound | Daphnia magna | 21d NOEC (Reproduction) | 196 | |
| Pimephales promelas | 35d NOEC (Early Life Stage) | 35 | |||
| Lepomis macrochirus | 21d NOEC (Growth) | 67 |
Experimental Protocols
The ecotoxicity data presented in this guide are primarily derived from studies following standardized testing guidelines, predominantly those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of data generated across different laboratories.
OECD 202: Daphnia sp. Acute Immobilisation Test
This guideline details a method to determine the acute toxicity of substances to daphnids, most commonly Daphnia magna.
-
Principle: Young daphnids (less than 24 hours old) are exposed to the test substance in a series of concentrations for 48 hours.
-
Procedure:
-
At least five concentrations of the test substance are prepared in a suitable medium.
-
Groups of daphnids (typically 20 per concentration, divided into four replicates of five) are introduced into test vessels containing the respective concentrations.
-
A control group is maintained in the medium without the test substance.
-
The daphnids are observed at 24 and 48 hours, and the number of immobilized individuals is recorded. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
-
Endpoint: The primary endpoint is the 48-hour median effective concentration (EC50), which is the concentration estimated to immobilize 50% of the daphnids.
OECD 203: Fish, Acute Toxicity Test
This guideline outlines a procedure to assess the acute lethal toxicity of chemicals to fish.
-
Principle: Fish are exposed to the test substance for a 96-hour period, and mortality is observed.
-
Procedure:
-
A range of concentrations of the test substance is prepared.
-
Groups of fish of a recommended species (e.g., Zebrafish, Fathead Minnow, Rainbow Trout) are exposed to each concentration in a flow-through, semi-static, or static system.
-
A control group is maintained in water without the test substance.
-
Mortality is recorded at 24, 48, 72, and 96 hours.
-
-
Endpoint: The main endpoint is the 96-hour median lethal concentration (LC50), the concentration estimated to be lethal to 50% of the test fish.
OECD 211: Daphnia magna Reproduction Test
This guideline provides a method for evaluating the chronic toxicity of substances on the reproductive output of Daphnia magna.
-
Principle: Young female daphnids are exposed to the test substance over a 21-day period, encompassing several broods. The total number of living offspring produced per parent animal is the primary assessment endpoint.
-
Procedure:
-
Daphnids are exposed to a range of concentrations of the test substance.
-
The test medium is renewed regularly to maintain exposure concentrations.
-
The survival of the parent animals and the number of offspring produced are recorded daily.
-
-
Endpoint: The No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for reproduction are determined.
Visualizations
The following diagrams illustrate the key workflows and a potential mechanism of action relevant to the ecotoxicological assessment of this compound and its analogues.
Caption: Workflow for a read-across assessment of ecotoxicity.
Caption: Experimental workflow for a standard aquatic toxicity test.
Caption: Hypothesized endocrine disruption pathway for polycyclic musks.
References
Evaluating the performance of different SPE sorbents for polycyclic musk analysis
A comparative guide to the selection of solid-phase extraction (SPE) sorbents for the analysis of polycyclic musks in environmental and biological samples.
For researchers and analytical scientists, the accurate quantification of polycyclic musks in various matrices is crucial for understanding their environmental fate and potential toxicological effects. Solid-phase extraction (SPE) is a widely used technique for the extraction and preconcentration of these compounds from complex samples. The choice of SPE sorbent is a critical factor that significantly influences the recovery, reproducibility, and sensitivity of the analytical method. This guide provides a comparative evaluation of the performance of different SPE sorbents for polycyclic musk analysis, supported by experimental data.
Performance Comparison of SPE Sorbents
The selection of an appropriate SPE sorbent is paramount for achieving optimal analytical performance in polycyclic musk analysis. Key performance indicators include recovery rates and the extent of matrix effects. Below is a summary of the performance of several commonly used SPE sorbents based on a study by Kim et al. (2024), which analyzed 12 synthetic musk compounds, including polycyclic musks, in fish samples.[1]
| Sorbent | Average Recovery of Σ12 SMCs (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect (ME) for Σ12 SMCs (%) | Key Characteristics & Performance Notes |
| Florisil | 102.6 | 6.4 | -8.8 | Demonstrated superior performance in separating nitro and polycyclic musk compounds and exhibited the lowest matrix effects.[1][2] Considered the best cleanup method in the cited study.[1] |
| Aminopropyl | 100.6 | 6.5 | -13 | Showed good recoveries but less clear separation between musk compound groups compared to Florisil.[2] |
| Alumina-N | 95.6 | 2.7 | -14 | Provided acceptable recoveries. In another study on cream samples, Alumina-N was used in tandem with a supported liquid extraction (SLE) column, achieving recoveries above 86.61% for 7 synthetic musks. |
| PSA (Primary Secondary Amine) | 100.4 | 3.7 | -21 | Exhibited good recoveries but the highest matrix effects among the tested sorbents. |
| Oasis HLB | Not quantitatively compared in the primary study, but widely used for musk analysis. | A study comparing Oasis HLB and C18 for musk fragrance analysis in wastewater was conducted, indicating its suitability. Oasis HLB is a hydrophilic-lipophilic balanced polymer that is effective for a wide range of compounds. | Not specified for polycyclic musks in the provided results. | Known for its ability to remain wetted, which aids in the recovery of polar analytes. |
| C18 | Not quantitatively compared in the primary study, but a common choice for reversed-phase SPE. | Compared with Oasis HLB for musk analysis in wastewater. | Not specified for polycyclic musks in the provided results. | A silica-based sorbent that retains compounds primarily through hydrophobic interactions. |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. The following is a summary of the experimental protocol used by Kim et al. (2024) for the analysis of synthetic musks in fish samples.
Sample Preparation and Extraction
-
Homogenization: A 1 g sample of carp fish was homogenized.
-
Ultrasonic Extraction: The homogenized sample was extracted with 10 mL of a 1:1 (v/v) mixture of n-hexane and acetone using an ultrasonic bath for 20 minutes.
-
Centrifugation: The extract was centrifuged at 3000 rpm for 10 minutes.
-
Supernatant Collection: The supernatant was collected, and the extraction process was repeated. The supernatants were combined.
-
Concentration: The combined extract was concentrated to 1 mL under a gentle stream of nitrogen.
Solid-Phase Extraction (SPE) Cleanup
-
Sorbent Conditioning:
-
PSA cartridges were conditioned with 6 mL of methanol followed by 6 mL of dichloromethane (DCM).
-
Aminopropyl, Florisil, and Alumina-N cartridges were conditioned with 6 mL of n-hexane followed by 6 mL of DCM.
-
-
Sample Loading: The 1 mL concentrated extract was loaded onto the conditioned SPE cartridge.
-
Elution: The target analytes were eluted with 10 mL of DCM at a flow rate of 1 mL/min.
-
Final Concentration: The eluate was evaporated and reconstituted in 50 µL of an appropriate solvent before GC injection.
Instrumental Analysis
The analysis was performed using a gas chromatograph coupled with a mass spectrometer (GC-MS). The specific instrument parameters can be found in the original publication.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the analysis of polycyclic musks using SPE.
Caption: Experimental workflow for polycyclic musk analysis.
Conclusion
The choice of SPE sorbent has a significant impact on the quality of results in polycyclic musk analysis. Based on the presented data, Florisil demonstrates a notable advantage in terms of providing cleaner extracts with lower matrix effects and good separation of musk compounds, making it a strong candidate for methods requiring high sensitivity and specificity. While other sorbents like Aminopropyl , Alumina-N , and PSA also provide acceptable recoveries, they may be more susceptible to matrix interferences.
For broader applicability, polymeric sorbents like Oasis HLB are designed to retain a wide range of compounds and have been successfully used in the analysis of musk fragrances. The selection between a silica-based sorbent like C18 and a polymeric one often depends on the specific characteristics of the analytes and the complexity of the sample matrix.
Ultimately, the optimal SPE sorbent and protocol should be determined through method validation, taking into account the specific analytical requirements, such as the target analytes, sample matrix, and desired limits of detection.
References
Developmental Toxicity of Galaxolide and AHTN: A Comparative Analysis
A comprehensive review of the No-Observed-Adverse-Effect-Level (NOAEL) for developmental toxicity of the synthetic fragrances Galaxolide (HHCB) and AHTN, detailing experimental methodologies and potential signaling pathways.
This guide provides a comparative analysis of the developmental toxicity profiles of two widely used synthetic musks, this compound (1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta-γ-2-benzopyran) and AHTN (6-acetyl-1,1,2,4,4,7-hexamethyltetraline). The primary focus is on the No-Observed-Adverse-Effect-Level (NOAEL) for developmental toxicity as determined in key regulatory-guideline-based studies. Detailed experimental protocols and an exploration of the potential underlying signaling pathways are presented to provide a comprehensive resource for researchers, scientists, and professionals in drug development and chemical safety assessment.
Quantitative Overview of Developmental Toxicity
A pivotal study conducted by Christian et al. (1999) evaluated the developmental toxicity of this compound and AHTN in Sprague-Dawley rats. The results from this study provide the core data for comparing the NOAELs of these two substances.
| Compound | Maternal NOAEL (mg/kg/day) | Developmental NOAEL (mg/kg/day) | Basis for Developmental LOAEL |
| This compound (HHCB) | 50[1] | 150[1] | Axial skeletal malformations observed at 500 mg/kg/day.[1] |
| AHTN | 5[1] | 50[1] | No adverse effects on embryo-fetal viability, growth, or morphology were observed at the highest dose tested (50 mg/kg/day). |
Experimental Protocols
The developmental toxicity studies for both this compound and AHTN were conducted in accordance with protocols consistent with the OECD Test Guideline 414 for Prenatal Developmental Toxicity Studies. This guideline is designed to provide information on the effects of prenatal exposure on the pregnant test animal and the developing organism.
Study Design
A standardized experimental workflow was employed for the evaluation of both this compound and AHTN, as depicted in the following diagram.
Key Parameters of the Experimental Protocol:
-
Test Species: Sprague-Dawley rats.
-
Group Size: 25 pregnant females per dose group.
-
Administration Route: Oral gavage.
-
Vehicle: Corn oil.
-
Exposure Period: Gestation days 7 through 17.
-
Dose Levels:
-
This compound: 0, 50, 150, and 500 mg/kg/day.
-
AHTN: 0, 5, 15, and 50 mg/kg/day.
-
-
Maternal Assessments:
-
Daily clinical observations for signs of toxicity (e.g., changes in fur, activity, and secretions).
-
Weekly body weight and food consumption measurements.
-
Post-mortem examination of the uterus for number of corpora lutea, implantation sites, and resorptions.
-
-
Developmental Assessments:
-
Number of live and dead fetuses.
-
Fetal body weight.
-
External examination of all fetuses for gross abnormalities.
-
Visceral examination of a subset of fetuses for internal organ malformations.
-
Skeletal examination of a subset of fetuses for ossification and structural abnormalities of the skull, spine, ribs, and limbs.
-
Potential Signaling Pathways in Developmental Toxicity
The precise molecular mechanisms by which this compound and AHTN may induce developmental toxicity are not fully elucidated. However, existing toxicological data suggest the involvement of distinct signaling pathways.
This compound and Estrogen Receptor Signaling
This compound has been reported to possess anti-estrogenic properties. Estrogen signaling is crucial for the normal development of various organ systems, including the skeleton. Disruption of this pathway could potentially lead to developmental abnormalities. The anti-estrogenic activity of this compound may involve competitive binding to the estrogen receptor (ER), thereby inhibiting the transcriptional activation of estrogen-responsive genes that are essential for normal developmental processes.
AHTN and MAPK Signaling Pathway
For AHTN, some evidence suggests a potential interaction with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a critical regulator of a wide range of cellular processes, including proliferation, differentiation, and apoptosis, all of which are fundamental to embryonic and fetal development. Perturbation of this pathway can lead to a variety of developmental defects. While the specific link to reduced fetal weight has not been definitively established for AHTN, disruption of MAPK signaling is a plausible mechanism for altered cell growth and proliferation during development.
Conclusion
Based on the available data from a key developmental toxicity study in rats, this compound has a developmental NOAEL of 150 mg/kg/day, with axial skeletal malformations being the critical effect at a higher dose. In contrast, AHTN did not induce any developmental toxicity at the highest dose tested, resulting in a developmental NOAEL of 50 mg/kg/day. The maternal toxicity NOAEL was lower for AHTN (5 mg/kg/day) compared to this compound (50 mg/kg/day).
The potential mechanisms underlying these toxicities may differ, with evidence pointing towards anti-estrogenic activity for this compound and potential MAPK pathway disruption for AHTN. Further research is warranted to fully elucidate the specific molecular initiating events and adverse outcome pathways for the developmental toxicity of these compounds. This comparative guide provides a foundational understanding for researchers and professionals involved in the safety assessment of fragrance ingredients and other xenobiotics.
References
Safety Operating Guide
Safeguarding Research and the Environment: A Guide to the Proper Disposal of Galaxolide
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending from the laboratory bench to the final disposal of chemical waste. Galaxolide, a synthetic musk compound widely used as a fragrance ingredient, requires careful management due to its environmental persistence and high toxicity to aquatic life. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of personnel and the protection of our ecosystems.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be aware of the immediate safety and handling requirements for this compound. The substance is classified as very toxic to aquatic life with long-lasting effects (H410).[1] Therefore, preventing its release into the environment is a primary concern.
In the event of a spill, personnel should wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses. Spills should be contained using an inert absorbent material, such as sand or earth, and collected into a suitable, closed container for disposal.[2][3][4]
Regulatory Framework for this compound Disposal
The disposal of this compound is governed by local, state, and federal regulations for hazardous waste. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) establishes the framework for hazardous waste management.
This compound is not specifically listed as a hazardous waste under RCRA's F, K, P, or U lists. However, due to its high aquatic toxicity, it may be classified as a characteristic hazardous waste for Toxicity. The specific waste code would be determined through the Toxicity Characteristic Leaching Procedure (TCLP).[5] In the absence of a specific listing, it is prudent to manage this compound waste as hazardous. For transportation purposes, this compound is classified under UN number 3082, designated for environmentally hazardous substances, liquid, N.O.S.
Quantitative Data for Disposal Management
The following table summarizes key quantitative information relevant to the disposal and management of this compound waste.
| Parameter | Value | Regulation/Source |
| Hazard Classification | H410: Very toxic to aquatic life with long lasting effects | Globally Harmonized System (GHS) |
| UN Number | 3082 | Department of Transportation (DOT) |
| US EPA RCRA Waste Code | Not specifically listed; may exhibit Toxicity Characteristic (D-code to be determined by TCLP) | Resource Conservation and Recovery Act (RCRA) |
| Reportable Quantity (RQ) | 100 lbs (default for unlisted characteristic hazardous wastes) | Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) |
Step-by-Step Laboratory Disposal Protocol for this compound
Adherence to a standardized disposal protocol is essential for ensuring safety and regulatory compliance within a research environment.
Step 1: Waste Identification and Segregation
-
Identify Waste Streams: Clearly identify all waste streams containing this compound. This includes pure this compound, solutions containing this compound, and any contaminated materials such as gloves, pipette tips, and absorbent pads.
-
Segregate Waste: Do not mix this compound waste with non-hazardous waste. It is also crucial to avoid mixing it with other incompatible hazardous wastes to prevent chemical reactions.
Step 2: Proper Waste Containment
-
Select Appropriate Containers: Use chemically compatible containers for collecting this compound waste. High-density polyethylene (HDPE) containers are generally suitable.
-
Ensure Secure Closure: Containers must have a secure, leak-proof lid. Keep containers closed at all times except when adding waste.
Step 3: Labeling of Waste Containers
-
Affix Hazardous Waste Labels: As soon as waste is first added to the container, it must be labeled with the words "Hazardous Waste."
-
Complete Label Information: The label must include the full chemical name ("this compound" or "1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran"), the hazard characteristics (e.g., "Toxic to Aquatic Life"), and the accumulation start date.
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.
-
Volume Limits: Do not exceed the SAA volume limits, which are typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to capture any potential leaks.
Step 5: Arranging for Disposal
-
Contact a Licensed Disposal Company: The disposal of this compound waste must be handled by a licensed and reputable hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have approved vendors.
-
Provide Necessary Documentation: Be prepared to provide the waste disposal company with a detailed description of the waste, including its composition and volume.
-
Schedule a Pickup: Coordinate with your EHS department and the disposal company to schedule a pickup of the full waste container.
Step 6: Final Disposal Method
-
Professional Treatment: The licensed disposal company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Incineration: High-temperature incineration is a common and effective method for the destruction of organic hazardous wastes like this compound.
-
Landfill Restrictions: Untreated hazardous waste is prohibited from land disposal. Any residues from treatment must meet strict EPA standards before being landfilled.
Visualizing the Disposal Workflow
To further clarify the procedural steps for the proper disposal of this compound, the following diagram illustrates the logical workflow from waste generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
